2-Oxa-6-azaspiro[3.4]octane hemioxalate
Description
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Properties
IUPAC Name |
2-oxa-7-azaspiro[3.4]octane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREVFFJHSWBTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Oxa-6-azaspiro[3.4]octane Hemioxalate: A Novel Scaffold for Modern Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic ring systems and explore novel chemical space with enhanced three-dimensionality. Among these, the 2-oxa-6-azaspiro[3.4]octane framework, a unique bioisostere of morpholine, presents a compelling scaffold for the development of next-generation therapeutics. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 2-Oxa-6-azaspiro[3.4]octane hemioxalate, a key building block for drug discovery professionals. We will delve into its synthesis, physicochemical characteristics, potential therapeutic applications, and toxicological considerations, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for innovative medicines.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the conventional boundaries of drug design. Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent structural rigidity and three-dimensional topology.[1][2] This unique architecture can lead to enhanced binding affinity for biological targets and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] The 2-oxa-6-azaspiro[3.4]octane core, in particular, has been identified as a valuable surrogate for commonly used motifs like morpholine and piperazine, offering the potential to modulate physicochemical properties such as lipophilicity and metabolic stability, thereby expanding the patentable chemical space.[3][4] This guide will focus on the hemioxalate salt of this spirocycle, a common and convenient form for handling and formulation.
Chemical Identity and Physicochemical Properties
A critical aspect of utilizing any chemical entity in a research and development setting is a clear understanding of its identity and properties. There has been some ambiguity in the public domain regarding the speciation of the oxalate salts of 2-Oxa-6-azaspiro[3.4]octane. This section aims to clarify this and present the known physicochemical data.
Structural Elucidation and CAS Number Clarification
The topic of this guide is This compound . This refers to a salt where two molecules of the 2-oxa-6-azaspiro[3.4]octane free base associate with one molecule of oxalic acid.
-
2-Oxa-6-azaspiro[3.4]octane (Free Base)
-
CAS Number: 220290-68-6[2]
-
Molecular Formula: C₆H₁₁NO
-
Molecular Weight: 113.16 g/mol
-
-
This compound
It is important to distinguish the hemioxalate from the 1:1 oxalate salt (CAS Number often cited as 1408075-00-2), which has a molecular formula of C₈H₁₃NO₅ and a molecular weight of approximately 203.19 g/mol .[9][10][11][12][13] Researchers should verify the CAS number and molecular weight of their material to ensure they are working with the correct stoichiometry.
Physicochemical Data Summary
While extensive experimental data for this compound is not widely published, the following table summarizes the available information and predicted properties. The lack of experimental melting and boiling points from most suppliers suggests that the compound may decompose upon heating.
| Property | Value | Source/Comment |
| CAS Number | 1523570-96-8 | [5][6][7][8] |
| Molecular Formula | C₁₄H₂₄N₂O₆ | [5][6] |
| Molecular Weight | 316.35 g/mol | [5][6] |
| Appearance | Solid | [6] |
| Purity | Typically ≥97% | [5][14] |
| Melting Point | Not Available | [7][8] |
| Boiling Point | Not Available | [7][8] |
| Solubility | Expected to have moderate solubility in polar solvents due to the presence of the oxalate moiety.[15] | Inferred from structure |
| Storage Conditions | Room temperature or 2-8°C, sealed in a dry environment. | [5][10] |
| logP (Predicted for free base) | -0.3 | [16] |
Synthesis and Characterization
The synthesis of this compound can be approached in a two-stage process: the synthesis of the core spirocyclic amine, followed by the formation of the hemioxalate salt.
Synthesis of 2-Oxa-6-azaspiro[3.4]octane (Free Base)
Several synthetic routes to the related 2-azaspiro[3.4]octane have been reported, which can be adapted for the synthesis of the 2-oxa analogue.[11][17] A plausible and efficient method involves a [3+2] cycloaddition reaction.[3]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.4]octane (Free Base) - A Representative Procedure
This protocol is a generalized representation based on the synthesis of similar azaspirocycles and should be optimized for specific laboratory conditions.[3][11][17]
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Reaction Setup: To a solution of a suitable N-protected 3-methyleneoxetane (1.0 eq) in an appropriate aprotic solvent (e.g., toluene or dichloromethane), add a source of azomethine ylide precursor (1.1 eq).
-
Cycloaddition: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind heating is to facilitate the in-situ generation of the azomethine ylide and promote the cycloaddition.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting crude N-protected 2-oxa-6-azaspiro[3.4]octane by silica gel column chromatography.
-
Deprotection: The choice of deprotection strategy will depend on the protecting group used. For a benzyl group, catalytic hydrogenation (e.g., H₂, Pd/C) is a standard and effective method.
-
Final Isolation: After deprotection, the reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the 2-oxa-6-azaspiro[3.4]octane free base, which can be used directly in the next step.
Preparation of the Hemioxalate Salt
The formation of the hemioxalate salt is a straightforward acid-base reaction.
Experimental Protocol: Hemioxalate Salt Formation
-
Dissolution: Dissolve the purified 2-Oxa-6-azaspiro[3.4]octane free base (2.0 eq) in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethanol.
-
Acid Addition: In a separate flask, dissolve oxalic acid (1.0 eq) in the same solvent, warming gently if necessary.
-
Precipitation: Slowly add the oxalic acid solution to the solution of the free base with stirring. A precipitate of the hemioxalate salt should form. The stoichiometry is critical here to ensure the formation of the 2:1 salt.
-
Isolation: If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by the addition of a less polar co-solvent like diethyl ether.
-
Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Analytical Characterization
A robust analytical package is essential to confirm the structure and purity of the final product.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on the oxetane and pyrrolidine rings. The integration will reflect the 2:1 ratio of the spirocycle to the oxalate counterion. |
| ¹³C NMR | Resonances for the carbon atoms of the spirocyclic core and a characteristic signal for the carboxylate carbon of the oxalate. |
| FT-IR | Characteristic peaks for N-H stretching (of the protonated amine), C-O-C stretching of the oxetane ether, and strong C=O stretching from the oxalate anion. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 114.09. |
| HPLC | A single major peak indicating the purity of the compound. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water with a buffer (e.g., ammonium formate).[18][19][20] |
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general-purpose method and may require optimization.
-
System: A standard HPLC system with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the hemioxalate salt in a 50:50 mixture of water and acetonitrile.
Pharmacological Profile and Therapeutic Potential
Direct pharmacological data for this compound is not yet prevalent in the public literature. However, its structural features strongly suggest its utility as a novel building block in drug discovery, particularly as a bioisosteric replacement for morpholine.
Caption: The role of 2-Oxa-6-azaspiro[3.4]octane as a bioisostere for morpholine.
A Morpholine Bioisostere with Improved Properties
The substitution of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane (a closely related analogue) has been shown to decrease lipophilicity and improve metabolic stability in drug candidates.[4] This is a highly desirable outcome in drug optimization, as high lipophilicity is often associated with off-target effects and poor pharmacokinetic profiles. The increased sp³ character of the spirocyclic system "escapes flatland," providing a more three-dimensional structure that can lead to improved interactions with protein binding sites.[2][21]
Potential Therapeutic Targets
Given its structural similarity to motifs found in a wide range of approved drugs, 2-Oxa-6-azaspiro[3.4]octane could be incorporated into molecules targeting various disease areas, including:
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Oncology: As seen in the development of PARP inhibitors like Olaparib, the modification of piperazine-like scaffolds can fine-tune selectivity and reduce toxicity.[15]
-
Infectious Diseases: The core is suitable for developing novel antibacterial or antiviral agents.[22]
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Central Nervous System (CNS) Disorders: The ability to modulate lipophilicity could be crucial for optimizing blood-brain barrier penetration for CNS targets.
Toxicological and Safety Assessment
No specific toxicological studies on this compound have been published. However, a prospective analysis based on its chemical class is warranted.
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General Amine Toxicity: As a secondary amine, it is expected to be a moderate base. In its solid hemioxalate form, it is likely to be a skin and eye irritant. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling the compound.
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Metabolic Activation: Cyclic tertiary and secondary amines can undergo cytochrome P450-mediated bioactivation to form reactive iminium intermediates. These species have the potential to covalently bind to macromolecules, which is a mechanism associated with idiosyncratic drug toxicity. The metabolic fate of the 2-oxa-6-azaspiro[3.4]octane core would need to be investigated in any drug development program.
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Related Spiro Toxin Classes: While structurally distinct in their complexity, some marine biotoxins, such as azaspiracids, contain azaspirocyclic systems and exhibit significant toxicity.[6][9][10] This highlights the importance of thorough toxicological profiling for any novel azaspiro compound intended for therapeutic use.
Conclusion and Future Outlook
This compound represents a valuable and underexplored building block for medicinal chemistry. Its role as a three-dimensional, metabolically more stable bioisostere for morpholine provides a compelling rationale for its inclusion in drug discovery campaigns. While the publicly available data on its physicochemical and biological properties are currently limited, the synthetic accessibility and the promising characteristics of related azaspirocycles suggest a bright future for this scaffold. Further research into its pharmacological and toxicological profile will be crucial in unlocking its full potential in the development of safer and more effective medicines.
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An In-depth Technical Guide to the Solubility of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Oxa-6-azaspiro[3.4]octane hemioxalate, a spirocyclic scaffold of increasing interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a framework for understanding, predicting, and experimentally determining the solubility of this compound, grounded in the fundamental principles of its unique molecular architecture. We will explore the causal relationships between its structural features and physicochemical properties, provide detailed, self-validating experimental protocols for solubility assessment, and present a clear, data-driven approach to its characterization.
The Strategic Advantage of the 2-Oxa-6-azaspiro[3.4]octane Scaffold: A Solubility Perspective
In the landscape of drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. A critical determinant of a drug candidate's success is its aqueous solubility, a property that directly influences bioavailability and therapeutic efficacy.[1] Spirocyclic systems, such as 2-Oxa-6-azaspiro[3.4]octane, have emerged as privileged scaffolds, in part due to their inherent three-dimensionality which often imparts favorable physicochemical properties compared to their "flat" aromatic or less rigid alicyclic counterparts.[2][3]
The incorporation of a spirocyclic core, particularly one containing an oxetane ring, tends to disrupt crystal lattice packing and can lead to an increase in aqueous solubility and a reduction in lipophilicity (LogD).[4] The sp³-rich nature of the 2-Oxa-6-azaspiro[3.4]octane scaffold is a key contributor to these enhanced solubility characteristics.[2] Furthermore, the presence of the basic nitrogen atom in the azetidine ring suggests that the compound's solubility will be pH-dependent, a crucial factor in its formulation and in vivo behavior. The hemioxalate salt form of the title compound is a strategic choice, as salt formation is a common and effective method to improve the solubility and dissolution rate of basic drug candidates.[5] The oxalate counter-ion can participate in hydrogen bonding, further influencing its interaction with aqueous media.[5]
Physicochemical Properties of 2-Oxa-6-azaspiro[3.4]octane and its Hemioxalate Salt
A foundational understanding of the molecule's basic properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Free Base: 2-Oxa-6-azaspiro[3.4]octane | ||
| Molecular Formula | C₆H₁₁NO | [6] |
| Molecular Weight | 113.16 g/mol | [6] |
| Hemioxalate Salt | ||
| Molecular Formula | C₈H₁₃NO₅ | [7][8] |
| Molecular Weight | 203.19 g/mol | [7][8] |
| Appearance | Solid | [7] |
Experimental Determination of Solubility: A Validated Approach
Given the absence of publicly available, quantitative solubility data for this compound, this section provides detailed protocols for its determination. The following workflows are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Equilibrium Solubility Determination in Aqueous Buffers (Shake-Flask Method)
The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol outlines the steps to determine the pH-solubility profile, a critical parameter for a basic compound.
Rationale: This experiment establishes the maximum concentration of the compound that can be dissolved in an aqueous medium at a specific pH and temperature, representing a state of thermodynamic equilibrium. The choice of multiple pH values is critical to understanding how the compound will behave in different physiological environments (e.g., stomach, intestine, blood).
Caption: Workflow for equilibrium solubility determination.
Detailed Protocol:
-
Preparation:
-
Prepare a series of aqueous buffers (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH) at desired pH values (e.g., 2.0, 5.0, 7.4, 9.0).
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to vials containing a known volume of each buffer.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A time-point study is recommended to confirm that equilibrium has been reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let undissolved solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure all solid is removed, centrifuge the sample and then filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).[9]
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS. A calibration curve with known concentrations of the compound must be prepared in the same buffer matrix.
-
Measure the pH of the saturated solution to confirm the final pH at which solubility was determined.
-
-
Data Interpretation:
-
Plot the determined solubility (on a logarithmic scale) against the final measured pH to generate a pH-solubility profile. For a basic compound, solubility is expected to be higher at lower pH values.
-
Kinetic Solubility in Biorelevant Media
For drug development, understanding solubility in media that mimic the gastrointestinal tract is crucial. This protocol assesses the kinetic solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).
Rationale: Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated DMSO stock. This method is higher throughput and can be more representative of the non-equilibrium conditions encountered during oral drug absorption.
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Spectroscopic Characterization of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, spirocyclic scaffolds have emerged as a particularly compelling class of building blocks.[1] Their inherent three-dimensionality, a stark contrast to the often-planar nature of traditional aromatic ring systems, provides a unique opportunity to explore chemical space with greater precision and efficacy.[2][3] The rigid, constrained conformation of spirocycles can lead to enhanced binding affinity and selectivity for biological targets, while simultaneously improving metabolic stability and aqueous solubility—key determinants of a successful drug candidate.[4]
This guide focuses on a specific and promising spirocyclic building block: 2-Oxa-6-azaspiro[3.4]octane hemioxalate . Its unique topology, combining an oxetane ring with an azetidine moiety, presents a versatile platform for the synthesis of innovative therapeutics. For researchers and drug development professionals, a thorough understanding of the spectroscopic signature of this molecule is the foundational first step in its effective utilization. This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound, alongside practical, field-proven protocols for data acquisition and interpretation.
Molecular Identity and Physicochemical Properties
This compound is a salt composed of two molecules of the spirocyclic amine, 2-Oxa-6-azaspiro[3.4]octane, and one molecule of oxalic acid.
| Property | Value | Source |
| Chemical Formula | C₈H₁₃NO₅ | [5] |
| Molecular Weight | 203.19 g/mol | [5] |
| CAS Number | 1408075-00-2 | [5] |
| Canonical SMILES | C1CC2(CN1)COC2.C1CC2(CN1)COC2.O=C(O)C(=O)O | [5] |
| Purity | Typically ≥97% | [5] |
| Appearance | Solid |
Molecular Structure:
Caption: Molecular structure of 2-Oxa-6-azaspiro[3.4]octane and oxalic acid.
Predicted Spectroscopic Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum (in D₂O or DMSO-d₆):
Due to the symmetry of the 2-Oxa-6-azaspiro[3.4]octane moiety, a relatively simple spectrum is anticipated. The protons on the cyclopentane and oxetane rings will exhibit characteristic chemical shifts and coupling patterns. The presence of the hemioxalate counterion may lead to some broadening of the N-H proton signal.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~4.5 - 4.8 | t | 4H | -O-CH₂- (Oxetane ring) |
| ~3.5 - 3.8 | t | 4H | -N-CH₂- (Azetidine ring) |
| ~2.0 - 2.3 | m | 4H | -CH₂- (Cyclopentane ring) |
| Variable | br s | 2H | N-H (amine proton) |
Predicted ¹³C NMR Spectrum (in D₂O or DMSO-d₆):
The ¹³C NMR spectrum is expected to show four distinct signals for the spirocyclic core, reflecting its symmetry, and one signal for the oxalate carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 - 175 | C=O (oxalate) |
| ~75 - 85 | -O-CH₂- (Oxetane ring) |
| ~60 - 70 | Spiro carbon |
| ~50 - 60 | -N-CH₂- (Azetidine ring) |
| ~30 - 40 | -CH₂- (Cyclopentane ring) |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the 2-Oxa-6-azaspiro[3.4]octane free base.
Expected Data (Electrospray Ionization - Positive Mode, ESI+):
-
Molecular Ion Peak (M+H)⁺: The most prominent peak is expected to be the protonated molecular ion of the free base (C₆H₁₁NO).
-
Calculated m/z: 114.0919
-
Observed m/z: Expected to be within 5 ppm of the calculated value in high-resolution mass spectrometry (HRMS).
-
Fragmentation Pattern: The fragmentation of the spirocyclic core will likely involve ring-opening of the oxetane and/or azetidine rings, leading to characteristic daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Expected Absorption Bands (KBr pellet or ATR):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | N-H stretch (amine) and O-H stretch (oxalic acid) |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (oxalic acid) |
| 1300 - 1000 | Strong | C-O stretch (ether) and C-N stretch (amine) |
Experimental Protocols for Spectroscopic Analysis
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols represent standard operating procedures in a well-equipped analytical laboratory.
NMR Data Acquisition
Caption: A typical workflow for NMR analysis.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Acquisition time: ~4 seconds
-
Relaxation delay: 1 second
-
-
¹³C NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Acquisition time: ~1.3 seconds
-
Relaxation delay: 2 seconds
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections.
-
Integrate the ¹H NMR signals and reference the spectrum (e.g., to the residual solvent peak).
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of ~10 µg/mL in the mobile phase.
-
-
Instrument Parameters (for an ESI-TOF mass spectrometer):
-
Ionization mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary voltage: 3.5 kV
-
Drying gas flow: 8 L/min
-
Drying gas temperature: 300 °C
-
Mass range: 50-500 m/z
-
-
Data Analysis:
-
Identify the molecular ion peak [(M+H)⁺] for the free base.
-
Compare the observed m/z with the calculated exact mass to confirm the elemental composition.
-
Analyze the fragmentation pattern to gain further structural insights.
-
Infrared Spectroscopy Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters (for an FTIR spectrometer):
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Compare the obtained spectrum with reference spectra of similar compounds.
-
Conclusion: A Versatile Building Block with a Clear Spectroscopic Signature
This compound is a valuable building block for the synthesis of novel, three-dimensional molecules with high potential in drug discovery. While publicly available spectral data is limited, its symmetrical structure allows for a confident prediction of its NMR, MS, and IR signatures. The experimental protocols outlined in this guide provide a robust framework for researchers to obtain and interpret the necessary spectroscopic data, ensuring the confident identification and utilization of this promising scaffold in their research and development endeavors. The availability of this compound and its analytical data from commercial suppliers further enhances its accessibility for the scientific community.
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Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, Royal Society of Chemistry.
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Cas 1408075-00-2, this compound. LookChem.
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CAS 1408075-00-2: this compound. CymitQuimica.
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
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The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
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2-Oxa-6-azaspiro[3.4]octane oxalate | C8H13NO5 | CID 72208051. PubChem.
-
2-Oxa-6-azaspiro(3.3)heptane hemioxalate | C12H20N2O6 | CID 54594442. PubChem.
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate.
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Elucidating the Mechanistic Landscape of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate: A Guide for Navigating Novel Chemical Space
Disclaimer: As of the latest literature review, the specific mechanism of action for 2-Oxa-6-azaspiro[3.4]octane hemioxalate has not been publicly documented. This guide, therefore, serves as an in-depth exploration of the therapeutic potential of the core 2-oxa-6-azaspiro[3.4]octane scaffold and provides a comprehensive, field-proven framework for elucidating the mechanism of action for this and other novel chemical entities.
Introduction: The Untapped Potential of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the demand for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is unceasing. Spirocyclic scaffolds have emerged as a powerful tool for medicinal chemists, offering a departure from the "flatland" of traditional aromatic and aliphatic ring systems.[1] Their inherent three-dimensionality and rigid conformational pre-organization provide a unique opportunity to explore chemical space in a more granular fashion, often leading to improved ligand-receptor complementarity and a higher probability of clinical success.[1]
The 2-oxa-6-azaspiro[3.4]octane scaffold, a unique fusion of an oxetane and a cyclopentane ring sharing a single carbon atom, represents a largely unexplored yet highly promising motif. This guide will delve into the structural and physicochemical properties of this scaffold, hypothesize its potential pharmacological applications based on isosteric relationships and structural alerts, and provide a detailed, actionable workflow for researchers to systematically uncover its mechanism of action.
The 2-Oxa-6-azaspiro[3.4]octane Scaffold: A Structural and Physicochemical Analysis
The 2-oxa-6-azaspiro[3.4]octane scaffold is a fascinating amalgamation of two key heterocyclic rings, each contributing to its overall properties.
-
The Oxetane Ring: The four-membered oxetane ring is a valuable motif in medicinal chemistry. It can serve as a polar, metabolically stable bioisostere for gem-dimethyl groups or carbonyls. Its presence can enhance aqueous solubility and introduce a favorable dipole moment without adding ionizable groups.
-
The Azaspiro[3.4]octane Core: The spirocyclic nature of the core imparts a rigid, three-dimensional geometry. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity. The nitrogen atom in the 6-position provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
The combination of these features in the 2-oxa-6-azaspiro[3.4]octane scaffold suggests its potential to serve as a building block for creating molecules with improved "drug-like" properties. For instance, the related 2-oxa-6-azaspiro[3.3]heptane has been successfully employed as a bioisostere for the morpholine group, leading to a reduction in lipophilicity and an improvement in metabolic stability in drug candidates.[2]
| Property | Implication for Drug Design |
| High sp3 Character | Increased three-dimensionality, which can lead to better target specificity and improved pharmacokinetic profiles.[1] |
| Rigid Conformation | Pre-organizes substituents in a defined spatial orientation, potentially enhancing binding affinity and reducing off-target effects. |
| Polar Oxetane Moiety | Can improve aqueous solubility and serve as a hydrogen bond acceptor. |
| Secondary Amine | Provides a point for chemical modification and can act as a hydrogen bond donor or protonatable center. |
| Metabolic Stability | The spirocyclic core and the oxetane ring can be more resistant to metabolic degradation compared to more flexible or common aliphatic systems.[2] |
Hypothetical Pharmacological Targets: A Focus on Nicotinic Acetylcholine Receptors
While the precise targets of the 2-oxa-6-azaspiro[3.4]octane scaffold are unknown, its rigid, nitrogen-containing structure bears resemblance to motifs found in modulators of ion channels and G-protein coupled receptors. A particularly compelling hypothesis is its potential interaction with nicotinic acetylcholine receptors (nAChRs) .
nAChRs are a family of ligand-gated ion channels involved in a wide range of physiological processes, making them important therapeutic targets for neurological and psychiatric disorders.[3][4] The development of subtype-selective nAChR modulators has been a significant challenge, and novel scaffolds that can confer this selectivity are highly sought after.
The rigid nature of the 2-oxa-6-azaspiro[3.4]octane scaffold could be instrumental in achieving subtype selectivity by presenting functional groups in a precise orientation to interact with specific residues in the binding pockets of different nAChR subtypes. Both agonists, antagonists, and allosteric modulators of nAChRs have been identified from natural and synthetic sources, many of which possess complex, polycyclic structures.[5][6][7]
A Systematic Workflow for Elucidating the Mechanism of Action
For a novel chemical entity such as this compound, a systematic and multi-faceted approach is required to determine its mechanism of action. The following workflow outlines a logical progression from initial screening to in-depth mechanistic studies.
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Unlocking the Therapeutic Potential of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate: A Technical Guide to Biological Target Identification
Abstract
Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery, offering a unique three-dimensional architecture that can lead to enhanced potency, selectivity, and improved physicochemical properties.[1][2] 2-Oxa-6-azaspiro[3.4]octane hemioxalate, a novel spirocyclic entity, represents a promising but largely unexplored chemical space. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this compound. By integrating computational approaches, in vitro biochemical and biophysical assays, and cell-based phenotypic screening, this guide outlines a robust, multi-pronged strategy to elucidate the mechanism of action and unlock the therapeutic potential of this compound and other novel spirocyclic molecules.
Introduction: The Promise of Spirocyclic Scaffolds
The quest for novel therapeutics is an ongoing challenge, demanding innovative chemical matter with superior efficacy and safety profiles. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a compelling class of molecules in medicinal chemistry.[3][4] Their inherent rigidity and three-dimensional nature provide a distinct advantage over traditional flat, aromatic structures, enabling more precise and selective interactions with biological targets.[1][5] This unique topology can lead to improved metabolic stability, aqueous solubility, and a higher fraction of sp3-hybridized carbons (Fsp3), a feature often correlated with clinical success.[1]
This compound (CAS: 1408075-00-2) is a spirocyclic compound featuring an oxetane and a pyrrolidine ring fused at a central carbon atom.[6][7] While the specific biological activities of this particular hemioxalate salt are not yet extensively documented in public literature, the broader family of spirocyclic heterocycles has demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and central nervous system activities.[5][8][9] This guide, therefore, presents a strategic workflow to systematically deorphanize this compound and identify its molecular targets.
A Multi-Tiered Approach to Target Identification
The identification of a small molecule's biological target(s) is a critical step in drug discovery, transforming a bioactive "hit" into a lead compound with a clear mechanism of action. A robust target identification strategy should be multi-faceted, employing a combination of computational, biochemical, and cellular methods to build a comprehensive and validated understanding of the compound's interactions within a biological system.[10]
Caption: A multi-tiered workflow for biological target identification.
Tier 1: In Silico and Computational Prediction
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about the potential biological targets of this compound. These approaches leverage the principle of chemical similarity, where compounds with similar structures are likely to interact with similar protein targets.
3.1. Ligand-Based Virtual Screening:
This approach involves searching databases of known bioactive compounds to identify molecules with structural or pharmacophoric similarity to 2-Oxa-6-azaspiro[3.4]octane.
-
2D Similarity Searching: Utilizes molecular fingerprints to rapidly screen large databases (e.g., ChEMBL, PubChem) for structurally similar compounds with known biological targets.
-
3D Shape Similarity: Employs algorithms to compare the three-dimensional shape and electrostatic properties of the query molecule with those in a database. This is particularly relevant for rigid spirocyclic scaffolds.
3.2. Target Prediction Platforms:
Several web-based platforms and software packages utilize machine learning algorithms trained on vast datasets of compound-target interactions to predict potential targets for a novel molecule.
| Platform | Methodology | Key Outputs |
| SwissTargetPrediction | Combines 2D and 3D similarity measures to predict targets. | Ranked list of potential targets, target class distribution. |
| SEA (Similarity Ensemble Approach) | Calculates statistical significance of similarity to known ligand sets. | E-values indicating the likelihood of a target interaction. |
| SuperPred | Utilizes a support vector machine model based on molecular fingerprints. | Predictions of primary and off-targets. |
Tier 2: In Vitro Experimental Validation
Computational predictions must be substantiated with empirical evidence. In vitro assays are essential for confirming direct interactions between this compound and its predicted targets.
4.1. Biochemical Assays:
If the predicted target is an enzyme, receptor, or ion channel, specific functional assays can be employed to measure the compound's effect on its activity.
Protocol: Generic Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, enzyme solution, and substrate solution at appropriate concentrations.
-
-
Assay Procedure:
-
Add the test compound over a range of concentrations to the wells of a microplate.
-
Add the enzyme solution and incubate to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
4.2. Biophysical Assays for Direct Binding:
To confirm a direct physical interaction between the compound and a purified target protein, biophysical methods are indispensable.
-
Surface Plasmon Resonance (SPR): Measures changes in the refractive index at the surface of a sensor chip when a ligand (the compound) binds to an immobilized protein. This technique provides real-time kinetics of binding (kon and koff) and the dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding of a compound to a protein. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Thermal Shift Assays (TSA or Differential Scanning Fluorimetry - DSF): This method assesses the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Tier 3: Cellular and Phenotypic Context
Validating target engagement within a cellular environment is crucial to ensure that the compound can access its target and exert a biological effect in a more physiologically relevant setting.
5.1. Cellular Target Engagement Assays:
These assays confirm that the compound binds to its intended target within intact cells.
Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[11]
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
5.2. Phenotypic Screening and Target Deconvolution:
Phenotypic screening involves testing the compound in cell-based or organismal models of disease to identify a desired biological response without a priori knowledge of the target.[12] If this compound elicits a compelling phenotype, a variety of techniques can be used to identify the responsible target(s):
-
Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Genetic Approaches (e.g., CRISPR/Cas9 screening): CRISPR-based screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating the gene products as potential targets or pathway components.[13]
Conclusion and Future Directions
The journey to elucidate the biological targets of a novel compound like this compound is a systematic and iterative process. By beginning with a broad, predictive computational funnel and progressively narrowing the focus through rigorous in vitro and cellular validation, researchers can build a compelling case for a specific mechanism of action. The inherent structural novelty and three-dimensionality of this spirocyclic scaffold suggest that it may interact with targets in a unique manner, potentially unlocking new therapeutic avenues. The methodologies outlined in this guide provide a robust and adaptable framework to not only deorphanize this specific molecule but also to accelerate the broader discovery and development of next-generation spirocyclic drugs.
References
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- RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS.RSquareL.
- Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities.Taylor & Francis.
- Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities.Taylor & Francis Online.
- Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic
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2-Oxa-6-azaspiro[3.4]octane oxalate | C8H13NO5 | CID 72208051. PubChem.[Link]
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Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health.[Link]
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Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers.[Link]
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The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC.[Link]
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InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.[Link]
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Target Discovery: Identification and Validation. Bio-Rad.[Link]
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6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769. PubChem.[Link]
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Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI.[Link]
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This compound, min 97%, 1 gram. hd-scientific.[Link]
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This compound | 1408075-00-2. BuyersGuideChem.[Link]
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Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. ResearchGate.[Link]
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oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.[Link]
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The Ascendancy of the 2-Oxa-6-azaspiro[3.4]octane Fragment in Modern Drug Discovery: A Technical Guide
Abstract
In the contemporary landscape of medicinal chemistry, the imperative to escape "flatland" and embrace three-dimensional (3D) molecular architectures has never been more pressing.[1][2] Increased sp³ character is a well-established correlate of clinical success, conferring improvements in solubility, metabolic stability, and overall developability.[1] Within this paradigm, spirocyclic scaffolds have emerged as powerful tools for imbuing drug candidates with desirable physicochemical and pharmacological properties. This guide provides an in-depth technical overview of the 2-Oxa-6-azaspiro[3.4]octane core, a versatile fragment that serves as a valuable bioisostere for common motifs like morpholine and piperazine. We will explore its synthesis, physicochemical attributes, and strategic application in fragment-based drug design (FBDD), supported by detailed protocols and field-proven insights.
The Strategic Value of the 2-Oxa-6-azaspiro[3.4]octane Scaffold
The 2-Oxa-6-azaspiro[3.4]octane moiety is a bicyclic system where an oxetane ring and a pyrrolidine ring are joined by a single spiro-carbon atom. This unique arrangement offers a rigid, non-planar geometry that allows for a more precise orientation of functional groups, enabling optimal interactions with the complex topographies of biological targets.[1]
A Superior Bioisostere for Morpholine and Piperazine
Morpholine and piperazine are ubiquitous in drug molecules. However, their conformational flexibility and potential metabolic liabilities can present challenges. The 2-Oxa-6-azaspiro[3.4]octane core offers a compelling alternative, acting as a rigidified bioisostere that can lead to significant improvements in drug-like properties. While direct comparative data for the 2-Oxa-6-azaspiro[3.4]octane is not extensively published, compelling evidence from the closely related 2-oxa-6-azaspiro[3.3]heptane analog demonstrates the potential benefits. Replacement of a morpholine with this spirocycle in a melanin concentrating hormone receptor 1 (MCHr1) antagonist program resulted in a significant decrease in lipophilicity (ΔlogD = -1.2) and an increase in basicity (ΔpKa = +1.5), coupled with a marked reduction in metabolic turnover in human liver microsomes.[3]
Physicochemical Properties and Key Data
The hemioxalate salt form of 2-Oxa-6-azaspiro[3.4]octane is a common commercially available starting material. The use of oxalate as a counter-ion is a deliberate choice in pharmaceutical development, often employed to enhance stability, improve solubility, and provide a crystalline solid with favorable handling properties.[4][5][6][7][8]
| Property | Value/Observation | Source |
| Molecular Formula | C₈H₁₃NO₅ | [9] |
| Molecular Weight | 203.19 g/mol | [9] |
| CAS Number | 1408075-00-2 | [9] |
| Appearance | Solid | [6] |
| Key Structural Features | Spirocyclic, oxetane ring, pyrrolidine ring | N/A |
| Predicted Impact on Drug Candidates | Increased Fsp³, improved solubility, enhanced metabolic stability, reduced lipophilicity compared to flat analogs | [1] |
Synthesis of the 2-Oxa-6-azaspiro[3.4]octane Core
The synthesis of azaspiro[3.4]octanes can be achieved through various routes, with [3+2] cycloaddition reactions being a particularly efficient strategy.[9] The following protocol outlines a plausible and scalable synthesis based on established methodologies for related spirocyclic systems.
Synthetic Workflow Diagram
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a composite based on established procedures for the synthesis of similar azaspirocycles.[10][11]
Step 1: Synthesis of tert-butyl 3-allyl-3-hydroxyazetidine-1-carboxylate
-
To a stirred suspension of zinc powder (1.5 eq) in a mixture of THF and water, add a solution of 1-Boc-3-oxoazetidine (1.0 eq) and allyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Step 2: Synthesis of tert-butyl 3-(formylmethyl)-3-hydroxyazetidine-1-carboxylate
-
Dissolve the product from Step 1 in a mixture of THF and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.5 eq) followed by a catalytic amount of osmium tetroxide (OsO₄).
-
Stir the mixture at room temperature for 8-12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are then treated with sodium periodate (NaIO₄) (2.0 eq).
-
Stir the mixture vigorously for 2-4 hours.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude aldehyde, which is used in the next step without further purification.
Step 3: Synthesis of tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
-
Dissolve the crude aldehyde from Step 2 in dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 4: Synthesis of this compound
-
Dissolve the purified product from Step 3 in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture to dryness.
-
Dissolve the resulting free base in a suitable solvent such as isopropanol.
-
Add a solution of oxalic acid (0.5 eq) in the same solvent.
-
Stir the mixture to allow for precipitation of the hemioxalate salt.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Application in Fragment-Based Drug Design (FBDD)
The 2-Oxa-6-azaspiro[3.4]octane core is an ideal fragment for FBDD due to its low molecular weight, high sp³ character, and defined exit vectors for further chemical elaboration.[12][13][14][15][16]
FBDD Workflow
The integration of the 2-Oxa-6-azaspiro[3.4]octane fragment into an FBDD campaign follows a well-established workflow.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Case Study: 2-Oxa-6-azaspiro[3.4]octane in EGFR Inhibition
There is evidence suggesting that the 2-Oxa-6-azaspiro[3.4]octane scaffold has been employed in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[9] EGFR is a well-validated target in oncology, and its inhibitors are used to treat various cancers.[17][18][19] The rigid spirocyclic core can orient key pharmacophoric features to interact with the ATP-binding site of the EGFR kinase domain, potentially leading to high potency and selectivity. The secondary amine of the pyrrolidine ring serves as a convenient attachment point for side chains that can extend into other regions of the binding pocket, allowing for "fragment growing" to enhance affinity and modulate pharmacological properties.
Conclusion and Future Outlook
The this compound represents a valuable and increasingly utilized fragment in modern drug discovery. Its inherent three-dimensionality, coupled with its ability to serve as a superior bioisostere for more traditional heterocyclic motifs, makes it an attractive building block for the design of novel therapeutics. The synthetic accessibility of this scaffold, combined with its favorable physicochemical properties, ensures its continued application in the pursuit of innovative medicines. As the demand for drug candidates with improved developability profiles continues to grow, the strategic incorporation of fragments like 2-Oxa-6-azaspiro[3.4]octane will undoubtedly play a pivotal role in the future of medicinal chemistry.
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A Technical Guide to Leveraging 2-Oxa-6-azaspiro[3.4]octane Hemioxalate in Fragment-Based Screening
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the generation of high-quality leads against a multitude of biological targets. The success of any FBDD campaign is fundamentally reliant on the quality and diversity of its fragment library. There is a growing consensus that libraries rich in three-dimensional, sp³-hybridized scaffolds offer significant advantages over traditional flat, aromatic systems, often leading to improved physicochemical properties and novel intellectual property.[1][2] This guide focuses on a compelling, yet underexplored fragment: 2-Oxa-6-azaspiro[3.4]octane hemioxalate .
This document provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic incorporation and utilization of this novel spirocyclic scaffold in FBDD workflows. We will explore the chemical rationale for its inclusion in screening libraries, provide detailed, field-proven protocols for primary screening and hit validation, and outline a strategic roadmap for hit-to-lead optimization.
The Strategic Imperative for Novel Spirocyclic Fragments
The principle of FBDD is to screen small, low-complexity molecules (fragments) that, due to their size, can more efficiently sample chemical space and form high-quality interactions with a protein target.[1] While initial hits typically exhibit weak binding affinity (in the high micromolar to millimolar range), their interactions are often highly efficient in terms of binding energy per heavy atom (ligand efficiency).[3]
Spirocyclic scaffolds, defined by two rings sharing a single quaternary carbon atom, are gaining significant traction in medicinal chemistry.[4] Their inherent three-dimensionality offers a distinct advantage over the "flatland" of aromatic compounds that have historically dominated screening libraries.[4]
Advantages of Spirocyclic Scaffolds like 2-Oxa-6-azaspiro[3.4]octane:
-
Increased sp³ Character: A higher fraction of sp³-hybridized carbons is correlated with improved clinical success, partly due to better solubility, metabolic stability, and the ability to form more specific, directional interactions with protein targets.[4]
-
Structural Rigidity: The spirocyclic core reduces conformational entropy upon binding, which can lead to more potent and selective interactions.[5]
-
Novel Chemical Space: These scaffolds provide access to unexplored chemical vectors, enabling the design of drugs with innovative mechanisms of action and a stronger intellectual property position.[5][6]
-
Bioisosteric Potential: The 2-Oxa-6-azaspiro[3.4]octane core can be considered a rigid, three-dimensional bioisostere of commonly used motifs like morpholine and piperazine.[7][8][9] Replacing these more traditional heterocycles can favorably modulate physicochemical properties such as lipophilicity (LogD) and basicity (pKa), while improving metabolic stability.[4][9]
1.1. Profile: this compound
This compound (CAS: 1408075-00-2) is a unique fragment that combines an oxetane ring with a pyrrolidine ring through a spirocyclic junction.[10][11][12] The hemioxalate salt form generally ensures good solubility and crystallinity, making it amenable to screening protocols.[10]
| Property | Value | Source |
| CAS Number | 1408075-00-2 | [10][11][12] |
| Molecular Formula | C₈H₁₃NO₅ | [11][13][14] |
| Molecular Weight | 203.19 g/mol | [13][14] |
| Structure | A spirocyclic system containing an oxetane and a pyrrolidine ring. | [10] |
| Key Features | High sp³ fraction, rigid 3D topology, secondary amine for derivatization. | [4] |
The presence of a secondary amine provides a clear, synthetically tractable vector for "fragment growing" during the hit-to-lead phase, a critical feature for any valuable fragment.[15] Its close structural analogs, such as 5-oxa-2-azaspiro[3.4]octane derivatives, have been explored as M4 receptor agonists in patent literature, demonstrating the relevance of this scaffold in active drug discovery programs.[16][17]
The Screening Cascade: From Library to Validated Hit
Integrating a novel fragment like 2-Oxa-6-azaspiro[3.4]octane requires a robust and sensitive screening cascade. Biophysical methods are paramount in FBDD due to the weak affinities of initial hits.[1] The most effective strategies employ a primary screen to identify binders, followed by an orthogonal method to confirm the interaction and eliminate artifacts.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
2.1. Primary Screening Protocol: Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for primary fragment screening.[5][7][18] It measures changes in mass on a sensor surface as molecules bind to an immobilized target protein, providing real-time kinetic data.
Step-by-Step SPR Screening Protocol:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Immobilize the target protein to a level of 8,000-12,000 Response Units (RU) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl (pH 8.5) injection.
-
Self-Validation: Create a reference flow cell, either by leaving it blank or by immobilizing an irrelevant protein to subtract non-specific binding signals.[4]
-
-
Fragment Library Preparation:
-
Prepare a stock solution of this compound and other library fragments in 100% DMSO.
-
Create working solutions by diluting fragments into running buffer (e.g., HBS-EP+) to a final concentration of 200-500 µM.
-
Trustworthiness: Ensure the final DMSO concentration is precisely matched between all fragment solutions and the running buffer (typically ≤1%) to avoid false positives due to refractive index mismatch.[4]
-
-
Screening Execution:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
-
Regenerate the surface between injections if necessary, using a mild, optimized solution (e.g., a short pulse of low pH glycine or high salt).
-
Expertise: Include buffer-only injections periodically to double-reference the data, correcting for both reference cell binding and baseline drift.
-
-
Data Analysis & Hit Triage:
-
Process the raw sensorgrams by subtracting the reference channel data and buffer-only runs.
-
Identify fragments that produce a response significantly above the noise threshold.
-
Hits are prioritized based on binding response, shape of the sensorgram, and ligand efficiency (LE).
-
2.2. Orthogonal Validation Protocol: Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to confirm hits from primary screens.[10][19] It unambiguously identifies true binders by detecting the transfer of magnetization from a saturated target protein to a bound ligand.
Step-by-Step STD-NMR Validation Protocol:
-
Sample Preparation:
-
Prepare a sample containing the target protein (~10-50 µM) and the fragment hit (e.g., this compound) at a 1:50 to 1:100 protein-to-ligand molar ratio in a deuterated buffer (e.g., PBS in 99.9% D₂O).[20]
-
Prepare a control sample containing only the fragment at the same concentration.
-
Trustworthiness: The high excess of ligand ensures that the bulk ligand signals are visible and that binding is in the fast-exchange regime.[20]
-
-
NMR Experiment Setup:
-
Acquire a standard 1D ¹H NMR spectrum of the control sample to identify fragment resonance frequencies.
-
On the protein-fragment sample, set up the STD experiment (e.g., stddiffesgp pulse program).[12]
-
On-resonance irradiation: Selectively saturate a region of the protein's aliphatic spectrum (e.g., -1.0 ppm) where no ligand signals are present.
-
Off-resonance irradiation: Set the off-resonance frequency to a region far from any protein or ligand signals (e.g., 40 ppm).
-
Set the saturation time (typically 1-3 seconds).[20]
-
-
Data Acquisition & Processing:
-
Acquire interleaved on- and off-resonance spectra to minimize artifacts from system instability.
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from protons of the fragment that were in close proximity to the protein.[19]
-
-
Hit Confirmation:
-
A confirmed hit is a fragment that produces clear signals in the STD difference spectrum. The relative intensity of the signals can provide "epitope mapping" information, indicating which parts of the fragment are most intimately interacting with the protein.[20]
-
Structural Elucidation: The Path to Rational Design
The ultimate validation for a fragment hit is the high-resolution crystal structure of the protein-fragment complex. This provides incontrovertible proof of binding and reveals the precise binding mode, which is the foundation for structure-guided hit-to-lead optimization.[21][22][23]
Caption: Workflow for X-ray crystallography of a protein-fragment complex.
Protocol for Determining a Protein-Fragment Co-Crystal Structure:
-
Crystallization:
-
Crystal Soaking:
-
Prepare a soaking solution containing the fragment (e.g., this compound) at a concentration of 1-10 mM in a cryo-protectant-compatible mother liquor.
-
Transfer an apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.
-
-
Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using molecular replacement with the known apo-protein structure.
-
Calculate an initial electron density map. A difference map (Fo-Fc) should reveal positive electron density corresponding to the bound fragment.
-
Carefully model the fragment into the density and perform iterative cycles of model refinement and validation until convergence.[23]
-
From Micromolar Hit to Nanomolar Lead: A Medicinal Chemistry Roadmap
With a validated, structure-confirmed hit in hand, the goal shifts to optimizing its affinity from the micromolar to the nanomolar range. The structure of the 2-Oxa-6-azaspiro[3.4]octane-protein complex is the essential blueprint for this process.
Key Optimization Strategies:
-
Fragment Growing: This is the most common strategy.[18] The secondary amine of the 2-Oxa-6-azaspiro[3.4]octane core is the primary synthetic handle. The crystal structure will reveal unoccupied pockets adjacent to this vector. New chemical functionality can be added to the amine to form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) within these pockets, thereby increasing affinity.[18][21]
-
Fragment Linking/Merging: If another fragment is found to bind in a nearby pocket, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in potency.[18] Alternatively, if two fragments have overlapping binding modes, they can be merged into a single, novel chemical entity.
The optimization process is an iterative cycle of design, synthesis, and testing, guided at each stage by structural biology and biophysical binding assays.[3][25] The goal is to improve potency while maintaining or improving the desirable physicochemical properties imparted by the spirocyclic core.
Conclusion
This compound represents a high-value, synthetically tractable fragment for modern FBDD campaigns. Its rigid, three-dimensional structure and favorable physicochemical properties make it an excellent starting point for tackling challenging biological targets and exploring novel chemical space. By employing a robust screening cascade of SPR for primary screening, STD-NMR for orthogonal validation, and X-ray crystallography for structural elucidation, researchers can confidently identify and validate hits derived from this scaffold. The subsequent structure-guided medicinal chemistry effort, leveraging the inherent synthetic vector of the core, provides a clear and efficient path to the development of potent, high-quality lead compounds.
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The Emergence of 2-Oxa-6-azaspiro[3.4]octane Derivatives in Modern Drug Discovery: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of novel chemical matter with superior pharmacological profiles has driven medicinal chemistry into the third dimension. Moving beyond the planar, aromatic structures that have historically dominated drug discovery, there is a growing emphasis on scaffolds that offer precise three-dimensional (3D) arrangements of functional groups. Spirocyclic systems, characterized by two rings sharing a single atom, are exemplary of this new paradigm. This guide provides an in-depth analysis of the 2-oxa-6-azaspiro[3.4]octane core, a unique and promising scaffold. We will explore its strategic value as a bioisosteric surrogate for traditional motifs like morpholine, detail robust synthetic and characterization protocols, and examine its application in the development of next-generation therapeutics.
Introduction: The Strategic Value of Spirocyclic Scaffolds
For decades, drug discovery has been criticized for its over-reliance on "flat," sp2-rich molecules. While often easier to synthesize, these planar structures can suffer from poor solubility, metabolic instability, and off-target effects. The concept of "escaping flatland" advocates for an increase in the fraction of sp3-hybridized carbons (Fsp3) in drug candidates, a metric correlated with improved clinical success rates.[1][2] Spirocyclic scaffolds are at the forefront of this movement. Their inherent rigidity and defined 3D geometry offer several key advantages:
-
Improved Physicochemical Properties: The introduction of a spirocenter increases the Fsp3 character, which can lead to enhanced aqueous solubility, lower lipophilicity (logP/logD), and improved metabolic stability.[1][3] For instance, replacing a morpholine ring with an azaspirocycle has been shown to lower logD values while improving metabolic profiles in drug candidates.[1]
-
Novel Chemical Space: These scaffolds provide access to uncharted chemical and patent space, offering a significant competitive advantage.[4]
-
Precise Vectorial Orientation: The rigid framework of a spirocycle locks substituents into specific spatial vectors, reducing conformational flexibility. This can lead to higher binding affinity and selectivity for the biological target by minimizing the entropic penalty of binding.[5]
The 2-oxa-6-azaspiro[3.4]octane motif, which combines a strained oxetane ring and a pyrrolidine ring, is a particularly compelling scaffold. It serves as an excellent bioisostere for morpholine, replacing the flexible six-membered ring with a more rigid, compact, and polar structure that offers unique interaction possibilities.[4][6] The oxetane's oxygen atom is an effective hydrogen bond acceptor, and the entire moiety can significantly reduce the lipophilicity of a molecule compared to gem-dimethyl analogues.[6][7]
Synthetic Strategies for the 2-Oxa-6-azaspiro[3.4]octane Core
The construction of the 2-oxa-6-azaspiro[3.4]octane core requires robust and efficient synthetic methodologies. While various strategies exist for spirocycles, [3+2] cycloaddition reactions have emerged as a powerful tool for assembling this particular framework, allowing for the generation of multi-gram quantities in high yields.[4]
Below is a representative, field-proven protocol for the synthesis of a protected 2-oxa-6-azaspiro[3.4]octane derivative, which serves as a versatile building block for further functionalization.
Experimental Protocol: Synthesis of a Boc-Protected 2-Oxa-6-azaspiro[3.4]octane Building Block
This protocol is a conceptual synthesis based on established methodologies for related azaspirocycles, such as the [3+2] cycloaddition approach.[4]
Step 1: Preparation of the Azomethine Ylide Precursor
-
To a solution of N-Boc-glycine ethyl ester (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add paraformaldehyde (1.2 equiv.).
-
Stir the suspension for 30 minutes, then add anhydrous magnesium sulfate (2.0 equiv.) to sequester water.
-
Stir for an additional 4 hours at room temperature, allowing for the in-situ formation of the N-Boc-2-aza-allylic species.
Step 2: [3+2] Cycloaddition
-
In a separate flask, dissolve methylenecyclobutane (2.0 equiv.) and a Lewis acid catalyst, such as Scandium(III) triflate (0.1 equiv.), in anhydrous DCM (0.5 M).
-
Cool this solution to 0 °C and add the filtered solution from Step 1 dropwise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected 2-oxa-6-azaspiro[3.4]octane derivative.
Causality Behind Choices:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent protecting group for the nitrogen atom, preventing side reactions and allowing for controlled deprotection later in the synthetic sequence.
-
Lewis Acid Catalysis: The use of a Lewis acid like Sc(OTf)₃ is crucial for activating the dipolarophile (methylenecyclobutane) and accelerating the [3+2] cycloaddition, leading to higher yields and selectivity.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the starting materials and the catalyst. The use of anhydrous solvents and a drying agent is essential for success.
Sources
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The Spirocyclic Scaffold: A Guide to Physicochemical Properties and Drug Design
Introduction: Beyond Flatland in Drug Discovery
For decades, medicinal chemistry has been dominated by "flat," aromatic ring systems. While successful, this focus has often led to compounds with suboptimal physicochemical properties, hindering their development into effective drugs. The "escape from flatland" is a now-established paradigm in modern drug discovery, emphasizing the need for greater three-dimensionality in molecular scaffolds.[1] Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are at the forefront of this movement.[2][3] Their inherent three-dimensional nature offers a powerful tool to modulate the properties of drug candidates, leading to improved efficacy, selectivity, and pharmacokinetic profiles.[2][3][4] This guide provides an in-depth exploration of the physicochemical properties of spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage these unique structures in their quest for novel therapeutics.
The Structural Advantage: Embracing Three-dimensionality
The defining feature of a spirocyclic scaffold is the spiroatom, a quaternary carbon that joins two rings. This arrangement forces the rings into perpendicular orientations, creating a rigid, three-dimensional framework. This departure from planarity has profound implications for drug design.
Increased Fraction of sp3-Hybridized Carbons (Fsp3)
A key descriptor in modern medicinal chemistry is the fraction of sp3-hybridized carbons (Fsp3), which quantifies the three-dimensionality of a molecule.[2][5] A higher Fsp3 value is strongly correlated with an increased probability of a compound successfully progressing through clinical trials.[2] Spirocyclic scaffolds, being rich in saturated carbons, inherently possess high Fsp3 values.[1][2] This increased saturation leads to more complex and defined three-dimensional shapes, which can facilitate more specific and higher-affinity interactions with biological targets.[2]
Caption: Comparison of 2D vs. 3D Scaffolds.
Modulating Key Physicochemical Properties
The introduction of a spirocyclic motif can dramatically alter the physicochemical properties of a molecule, often in a favorable direction for drug development.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. The increased sp3 character of spirocycles generally favors better water solubility compared to their flat aromatic counterparts.[6] This is attributed to the reduced crystal lattice energy of these non-planar molecules, making it easier for water molecules to solvate them.
Experimental Protocol: Thermodynamic Aqueous Solubility Measurement (Shake-Flask Method)
This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.[7][8]
Principle: An excess of the solid compound is equilibrated with a specific buffer solution until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then determined.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the spirocyclic compound to a vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial.
-
Seal the vial and agitate it at a constant temperature (typically 25°C or 37°C) for a sufficient period (usually 24-48 hours) to ensure equilibrium is reached.[9]
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully separate the saturated aqueous phase from the undissolved solid. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[10]
-
A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Lipophilicity (logP and logD)
Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME).[11] While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance. Spirocyclic scaffolds can help to fine-tune lipophilicity. Replacing a flat, greasy aromatic ring with a more three-dimensional, saturated spirocycle can often decrease the overall lipophilicity of a molecule.[4]
Experimental Protocol: Lipophilicity Determination (Shake-Flask Method for logP/logD)
The shake-flask method is the traditional and most reliable technique for measuring the partition coefficient (logP) or distribution coefficient (logD).[12][13][14]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The ratio of the compound's concentration in each phase at equilibrium determines the logP (for the neutral species) or logD (at a specific pH for ionizable compounds).
Step-by-Step Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with the aqueous buffer and vice versa by shaking them together for at least 24 hours to ensure mutual saturation.[12] This prevents volume changes during the experiment.
-
-
Partitioning:
-
Dissolve a known amount of the spirocyclic compound in one of the phases (usually the one in which it is more soluble).
-
Add a precise volume of this solution to a vial containing a known volume of the other phase. The volume ratio is typically 1:1.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning.
-
Allow the two phases to separate completely, which can be aided by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The logP or logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[15]
-
Acidity/Basicity (pKa)
The ionization state of a drug molecule, determined by its pKa, significantly influences its solubility, permeability, and interaction with its biological target.[14] The introduction of a spirocyclic scaffold can subtly alter the pKa of nearby ionizable groups due to changes in the local electronic environment and conformational rigidity. For instance, incorporating nitrogen atoms within the spirocyclic framework can create novel basic centers with distinct pKa values compared to their acyclic or monocyclic counterparts.
Experimental Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[1][16][17]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Sample Preparation:
-
Titration:
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Metabolic Stability
Metabolic instability is a common reason for the failure of drug candidates. The three-dimensional nature of spirocyclic scaffolds can shield metabolically labile sites from the active sites of drug-metabolizing enzymes, such as cytochrome P450s (CYPs). This steric hindrance can lead to increased metabolic stability and a longer in vivo half-life.
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is a standard in vitro method to assess the susceptibility of a compound to metabolism by phase I enzymes.[3][19][20][21][22]
Principle: The compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.
Step-by-Step Methodology:
-
Incubation:
-
Prepare an incubation mixture containing the spirocyclic compound at a known concentration (typically 1 µM), liver microsomes (from human or other species), and a buffered solution (e.g., phosphate buffer, pH 7.4).[19][20]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, most commonly NADPH, which is required for CYP enzyme activity.[3][19]
-
-
Time Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[3]
-
-
Reaction Quenching and Sample Preparation:
-
Immediately stop the reaction in each aliquot by adding a quenching solution, such as cold acetonitrile, which precipitates the proteins.
-
Centrifuge the samples to pellet the precipitated protein and collect the supernatant.
-
-
Quantification and Data Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[20]
-
Caption: Workflow for In Vitro Metabolic Stability Assay.
Computational Prediction of Physicochemical Properties
In modern drug discovery, computational models are indispensable for prioritizing compounds for synthesis and experimental testing.[4][23][24] Various in silico methods can be used to predict the physicochemical properties of spirocyclic scaffolds.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are mathematical equations that correlate the chemical structure of a molecule with a specific physicochemical property.[25] These models are built using a training set of compounds with experimentally determined property values. For spirocyclic compounds, descriptors that capture their three-dimensional nature, such as molecular shape indices and solvent-accessible surface area, are particularly important for building accurate QSPR models for properties like solubility and lipophilicity.[15][26][27]
Quantum Mechanical (QM) Methods
QM methods can provide highly accurate predictions of properties like pKa by calculating the underlying energetics of the ionization process.[28][29] These methods, while computationally more intensive, can be particularly useful for novel spirocyclic scaffolds where experimental data is scarce.
Molecular Dynamics (MD) Simulations
MD simulations can be employed to study the conformational preferences of flexible spirocyclic scaffolds in different solvent environments.[5][30][31][32][33] This information is crucial for understanding how the scaffold's conformation influences its interaction with water, lipids, and biological targets, thereby affecting its physicochemical properties.
Data Summary: Physicochemical Properties of Spirocyclic Scaffolds
The following table summarizes the general impact of incorporating spirocyclic scaffolds on key physicochemical properties compared to their non-spirocyclic, often aromatic, counterparts.
| Physicochemical Property | Impact of Spirocyclic Scaffold | Rationale |
| Aqueous Solubility | Generally Increased | Higher Fsp3, reduced crystal lattice energy.[6] |
| Lipophilicity (logP/logD) | Generally Decreased | Increased saturation, reduced "greasy" surface area.[4] |
| pKa | Modulated | Altered local electronic environment and conformational rigidity. |
| Metabolic Stability | Generally Increased | Steric shielding of metabolically labile sites. |
| Molecular Rigidity | Increased | Constrained conformational freedom due to the spiro fusion. |
| Three-Dimensionality (Fsp3) | Increased | Inherent structural feature of spirocycles.[1][2] |
Conclusion: The Future is Three-Dimensional
Spirocyclic scaffolds represent a powerful and increasingly utilized tool in the medicinal chemist's arsenal. Their inherent three-dimensionality provides a unique opportunity to escape the confines of "flatland" and explore new chemical space. By favorably modulating key physicochemical properties such as solubility, lipophilicity, and metabolic stability, spirocyclic scaffolds can significantly enhance the drug-like characteristics of a molecule. A thorough understanding of these properties, coupled with robust experimental and computational evaluation, is essential for the successful design and development of the next generation of innovative therapeutics.
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Trajkovic-Jolevska, S., et al. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 63(2), 21-27. [Link]
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Mansley, T., & Oeren, M. (2025). How to build a better QSAR model. YouTube. [Link]
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van der Kamp, M. W., & Mulholland, A. J. (2013). Molecular dynamics simulations give insight into the conformational change, complex formation, and electron transfer pathway for cytochrome P450 reductase. Protein Science, 22(9), 1183-95. [Link]
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The Blueprint of Precision: A Technical Guide to the Central Role of 3D Structure in Modern Drug Discovery
In the intricate world of drug discovery, where the quest for novel therapeutics is both a scientific endeavor and a race against time, the three-dimensional (3D) structure of biological targets has emerged as the cornerstone of rational design. This guide provides an in-depth technical exploration of how elucidating the atomic-level architecture of proteins and other macromolecules is not merely an academic exercise but a critical driver of efficiency, precision, and innovation in the pharmaceutical industry. For researchers, scientists, and drug development professionals, understanding the nuances of structural biology is paramount to navigating the complex path from target identification to a clinically successful drug. This document will delve into the core principles, experimental methodologies, and computational strategies that underscore the importance of 3D structure in shaping the future of medicine.
The Paradigm Shift: From Serendipity to Structure-Based Design
Historically, drug discovery was often a process of serendipity, relying on the screening of vast libraries of natural or synthetic compounds to identify a "hit" with the desired biological activity. While this approach yielded many valuable medicines, it was akin to finding the right key for a lock without ever having seen the lock itself. The advent of structure-based drug design (SBDD) revolutionized this paradigm. By first determining the 3D structure of a therapeutic target, researchers can visualize the intricate details of its binding sites, enabling the rational design of molecules that fit with high affinity and selectivity.[1][2][3][4][5] This "lock and key" principle, where a drug molecule is precisely tailored to its target, minimizes off-target effects and enhances therapeutic efficacy.[6]
The SBDD workflow is an iterative and collaborative process that integrates experimental structural biology with computational chemistry.
Caption: A high-level overview of the iterative Structure-Based Drug Design (SBDD) workflow.
The Trinity of Structural Biology: Choosing the Right Tool for the Job
The foundation of SBDD lies in the ability to accurately determine the 3D structure of a biological target. The three primary experimental techniques for this are X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. The choice of which technique to employ is a critical decision driven by the nature of the target protein and the specific questions being asked.
| Technique | Strengths | Limitations | Best Suited For |
| X-ray Crystallography | High resolution, well-established, high throughput capabilities. | Requires well-ordered crystals, can be challenging for large complexes and membrane proteins, may not capture dynamic states. | Soluble proteins, protein-ligand complexes, fragment screening. |
| Cryo-Electron Microscopy (Cryo-EM) | Can handle large and flexible complexes, no need for crystallization, visualizes molecules in a near-native state.[7][8][9] | Can be lower resolution than X-ray crystallography, sample preparation can be challenging.[8] | Large protein complexes, membrane proteins, dynamic systems. |
| NMR Spectroscopy | Provides information on protein dynamics in solution, can study weak interactions, no need for crystallization.[10] | Generally limited to smaller proteins (<40 kDa), requires larger amounts of protein, can be time-consuming. | Small to medium-sized proteins, studying protein dynamics and weak binding events, fragment screening. |
X-ray Crystallography: The Gold Standard for High-Resolution Structures
For decades, X-ray crystallography has been the workhorse of structural biology, providing the majority of the high-resolution protein structures in the Protein Data Bank (PDB).[11] The technique relies on the diffraction of X-rays by a well-ordered crystal of the target molecule to determine the arrangement of its atoms.
Causality Behind Experimental Choices in Crystallography: The decision to pursue X-ray crystallography is often based on the availability of a highly pure and stable protein that can be induced to form well-ordered crystals. For many soluble enzymes and receptors, this is the most direct path to an atomic-resolution structure, which is invaluable for understanding precise ligand-binding interactions.
Experimental Protocol: Hanging Drop Vapor Diffusion for Protein Crystallization
This protocol outlines a common method for protein crystallization, a critical first step in X-ray crystallography. The principle is to slowly bring a solution of purified protein to a state of supersaturation, from which crystals may form.
-
Preparation of Solutions:
-
Prepare a stock solution of the purified protein at a high concentration (typically 5-20 mg/mL) in a suitable buffer.[12] The protein should be highly pure (>95%) to promote the formation of a uniform crystal lattice.
-
Prepare a reservoir solution containing a precipitating agent (e.g., polyethylene glycol, salts) at a concentration that will draw water out of the protein drop.
-
-
Setting up the Crystallization Plate:
-
Pipette 500 µL of the reservoir solution into the wells of a 24-well crystallization plate.
-
On a siliconized glass coverslip, mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the reservoir solution to form the "drop".[12]
-
-
Incubation:
-
Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment. This is the "hanging drop".
-
Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir, gradually increasing the concentration of protein and precipitant in the drop.[13][14]
-
-
Crystal Growth and Monitoring:
-
Incubate the plate in a stable, vibration-free environment at a constant temperature.
-
Periodically inspect the drops under a microscope for the formation of crystals over several days to weeks.
-
Cryo-Electron Microscopy: Visualizing Macromolecular Machines
Cryo-EM has undergone a "resolution revolution" in recent years, emerging as a powerful technique for determining the structures of large, complex, and flexible macromolecules that are often intractable to crystallization.[7] In cryo-EM, a solution of the sample is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving the molecules in their near-native state.[8] Images of thousands of individual particles are then collected using a transmission electron microscope and computationally averaged to generate a 3D reconstruction.
Causality Behind Experimental Choices in Cryo-EM: Cryo-EM is the method of choice when dealing with large multi-protein complexes, membrane proteins embedded in lipid nanodiscs or detergents, or targets that exhibit significant conformational flexibility.[7][8][9] The ability to visualize different functional states of a molecule provides a dynamic understanding of its mechanism of action, which is crucial for designing drugs that target specific conformations.
Experimental Protocol: Plunge-Freezing for Cryo-EM Sample Preparation
This protocol describes the vitrification of a protein sample on an EM grid, a critical step for successful cryo-EM imaging.
-
Grid Preparation:
-
EM grids (typically copper grids with a carbon film) are glow-discharged to make the surface hydrophilic, ensuring even spreading of the sample.
-
-
Sample Application:
-
A small volume (3-4 µL) of the purified protein solution (typically 0.5-5 mg/mL) is applied to the grid.[7]
-
-
Blotting:
-
Filter paper is used to blot away excess liquid, leaving a thin film of the sample spanning the holes in the carbon film. The blotting time is a critical parameter that needs to be optimized.
-
-
Plunge-Freezing:
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane cooled by liquid nitrogen) using a vitrification robot. This rapid freezing prevents the formation of ice crystals, which would damage the protein structure, and instead forms a glass-like vitreous ice.[8]
-
-
Grid Storage and Screening:
-
The vitrified grids are stored in liquid nitrogen until they are loaded into the electron microscope for imaging.
-
NMR Spectroscopy: Unveiling Dynamics and Weak Interactions
NMR spectroscopy is unique in its ability to study the structure and dynamics of proteins in solution, providing insights into their behavior in a more physiological environment.[10] It is particularly powerful for detecting and characterizing the weak binding of small molecules, making it a valuable tool for fragment-based drug discovery (FBDD).
Causality Behind Experimental Choices in NMR: NMR is often chosen when information about the dynamic nature of a protein is critical, or when the goal is to screen for and characterize the binding of very small molecules (fragments) that may have weak affinities for the target.[10]
Experimental Protocol: 1H-15N HSQC for NMR-Based Fragment Screening
This protocol describes the use of a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment to detect the binding of fragments to a protein target.
-
Protein Preparation:
-
The target protein is isotopically labeled with 15N by expressing it in minimal media containing 15NH4Cl as the sole nitrogen source. This is necessary to generate the NMR signals that will be monitored.
-
-
Acquisition of a Reference Spectrum:
-
A 1H-15N HSQC spectrum of the 15N-labeled protein is recorded. This spectrum serves as a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone.
-
-
Fragment Screening:
-
A small amount of a fragment or a mixture of fragments is added to the protein sample.
-
Another 1H-15N HSQC spectrum is acquired.
-
-
Analysis of Chemical Shift Perturbations:
-
The two spectra are overlaid and compared. If a fragment binds to the protein, the chemical environment of the amino acid residues in the binding site will be altered, causing a shift in the position of their corresponding peaks in the HSQC spectrum. These changes are known as chemical shift perturbations (CSPs).
-
By identifying the residues with significant CSPs, the binding site of the fragment on the protein can be mapped.
-
The Digital Scaffolding: Computational Methods in SBDD
Computational chemistry and molecular modeling are indispensable partners to experimental structural biology in the SBDD workflow.[15] These in silico techniques leverage the experimentally determined 3D structures to accelerate the discovery and optimization of lead compounds.
Caption: A detailed workflow of computational methods in structure-based drug design.
Key Computational Techniques:
-
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a small molecule within the binding site of a target protein.[3][16] It is used to virtually screen large libraries of compounds to identify potential hits.[15]
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, revealing how the molecules move and interact over time.[17] This is crucial for understanding the stability of the binding interaction and for identifying subtle conformational changes that may be important for drug efficacy.
-
Free Energy Calculations: These methods provide a more accurate estimation of the binding affinity of a ligand to its target than the scoring functions used in molecular docking. They are computationally intensive but are invaluable for prioritizing and optimizing lead compounds.
Self-Validating Systems in Computational Drug Design: The trustworthiness of computational models is paramount. A key principle of a self-validating system in this context is the iterative cycle of prediction and experimental verification. Computational predictions of binding affinity and mode are used to guide the synthesis of new compounds, which are then tested experimentally. The experimental results, in turn, are used to refine and validate the computational models, creating a feedback loop that enhances the predictive power of the in silico methods.[18]
The Rise of AI in Structural Biology and Drug Discovery
Case Studies: The Impact of 3D Structure on Drug Development
The success of SBDD is best illustrated through real-world examples where knowledge of the 3D structure was pivotal.
-
HIV Protease Inhibitors: The development of drugs to treat HIV/AIDS is a landmark success story for SBDD. The determination of the 3D structure of HIV protease allowed researchers to design inhibitors that specifically block the active site of this viral enzyme, preventing the virus from maturing and replicating.[2][17]
-
Kinase Inhibitors in Oncology: Many cancer drugs are designed to inhibit specific kinases, enzymes that are often overactive in tumor cells. The 3D structures of various kinases have enabled the development of highly selective inhibitors that target the ATP-binding site, leading to more effective and less toxic cancer therapies.[2][22]
-
Factor Xa Inhibitors for Anticoagulation: The design of oral anticoagulants that selectively inhibit Factor Xa, a key enzyme in the blood coagulation cascade, was heavily reliant on the crystal structure of the protein. This allowed for the optimization of compounds with improved potency and oral bioavailability.[22]
Challenges and Future Directions
Despite the tremendous progress, challenges remain. Obtaining high-quality crystals for X-ray crystallography and preparing suitable samples for cryo-EM can still be bottlenecks.[8] For computational methods, accurately predicting binding affinities and accounting for protein flexibility remain areas of active research.[20]
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Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
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Kim, J., et al. (2023). Cryo-electron microscopy-based drug design. PubMed Central. Retrieved from [Link]
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Macquarie University. (n.d.). Structure-Based Drug Design Workflow. Retrieved from [Link]
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Center for MedTech Excellence. (n.d.). Revolutionizing Protein 3D Structure Prediction and Drug Development with Artificial Intelligence. Retrieved from [Link]
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Karplus, M. (2024). Recent Advances and Challenges in Protein Structure Prediction. PubMed. Retrieved from [Link]
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Batool, M., et al. (2019). A Structure-Based Drug Discovery Paradigm. PubMed Central. Retrieved from [Link]
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Pellecchia, M., et al. (2008). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central. Retrieved from [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
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Nano Imaging Services. (n.d.). Cryo-EM Structure Based Drug Design (SBDD). Retrieved from [Link]
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Dessau, M. A., & Modis, Y. (2011). Protein Crystallization for X-ray Crystallography. PubMed Central. Retrieved from [Link]
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Sousa, T., et al. (2022). Protein structure prediction in the era of AI: Challenges and limitations when applying to in silico force spectroscopy. Frontiers in Molecular Biosciences. Retrieved from [Link]
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Shuimu BioSciences. (n.d.). Three Pillars: Cryo-EM, X-Ray & NMR Compared. Retrieved from [Link]
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Dr. Omics Education. (2025). Structure-Based Drug Design: Methods and Case Studies. Retrieved from [Link]
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Kamal, Y. (2024). Limitations of Protein Structure Prediction Algorithms in Therapeutic Protein Development. MDPI. Retrieved from [Link]
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EurekAlert!. (2024). AI could soon accelerate drug discovery. But only if we can trust it. Retrieved from [Link]
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Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Workflow of structure-based drug design (SBDD) in the drug discovery process. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from [Link]
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JoVE. (2022). Protein Crystallization For X-ray Crystallography l Protocol Preview. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). The success cases of drug discovery by SBDD methods. Retrieved from [Link]
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ResearchGate. (n.d.). Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). A workflow diagram of structure-based drug design (SBDD) process. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
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Drug Design Org. (n.d.). Case Studies in Structure-Based Designs. Retrieved from [Link]
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Shuimu BioSciences. (n.d.). From Sample to Structure: A Visual Journey Through the Cryo-EM Process. Retrieved from [Link]
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ResearchGate. (n.d.). Protein Crystallization for X-ray Crystallography. Retrieved from [Link]
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JoVE. (2023). Video: Protein Expression, Crystallization, and X-Ray Diffraction. Retrieved from [Link]
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Cytoclonal Pharmaceutics Inc. (n.d.). Computational Techniques in the Drug Design Process. Retrieved from [Link]
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Renaud, J. P., et al. (2016). Cryo-electron microscopy and X-ray crystallography: complementary approaches to structural biology and drug discovery. PubMed Central. Retrieved from [Link]
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PubMed Central. (n.d.). NMR-Fragment Based Virtual Screening: A Brief Overview. Retrieved from [Link]
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PubMed Central. (n.d.). Cryo-EM sample preparation for high-resolution structure studies. Retrieved from [Link]
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Methodological & Application
Synthesis of 2-Oxa-6-azaspiro[3.4]octane Analogs: An In-depth Technical Guide for Researchers
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds. Their inherent three-dimensionality, resulting from two rings sharing a single atom, provides a rigid and well-defined orientation of substituents in space. This structural feature can lead to enhanced binding affinity and selectivity for biological targets, as well as improved physicochemical properties such as solubility and metabolic stability, which are critical for the success of a drug candidate.[1]
The 2-oxa-6-azaspiro[3.4]octane framework, a unique bioisostere of morpholine, has garnered significant attention. The incorporation of an oxetane ring, a four-membered ether, is a recognized strategy to mitigate metabolic liabilities and enhance aqueous solubility.[2] This guide provides a comprehensive overview of the synthesis of 2-oxa-6-azaspiro[3.4]octane and its analogs, offering detailed experimental protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.
Strategic Approaches to the Synthesis of the 2-Oxa-6-azaspiro[3.4]octane Core
The construction of the sterically demanding spirocyclic core of 2-oxa-6-azaspiro[3.4]octane presents a unique synthetic challenge. Several strategies can be envisioned, with the [3+2] cycloaddition reaction being a particularly elegant and efficient approach.[3] This method involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring.
Proposed Key Synthetic Strategy: [3+2] Cycloaddition of an Azomethine Ylide
A highly convergent and effective route to the 2-oxa-6-azaspiro[3.4]octane scaffold is the [3+2] cycloaddition of an azomethine ylide with an oxetane-containing dipolarophile. This strategy allows for the direct formation of the pyrrolidine ring fused at the spirocenter.
Caption: Proposed synthetic workflow for 2-Oxa-6-azaspiro[3.4]octane.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of the 2-oxa-6-azaspiro[3.4]octane core and a representative N-substituted analog.
Protocol 1: Synthesis of the Parent 2-Oxa-6-azaspiro[3.4]octane
Step 1: Synthesis of 3-Methyleneoxetan (Dipolarophile)
This step involves the conversion of commercially available oxetan-3-one to the corresponding exocyclic alkene via a Wittig reaction.
-
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Oxetan-3-one
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath and add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Carefully concentrate the filtrate under reduced pressure at low temperature to avoid evaporation of the volatile product.
-
Purify the crude product by careful distillation or column chromatography on silica gel to afford 3-methyleneoxetane.
-
Step 2: [3+2] Cycloaddition to form N-Benzyl-2-oxa-6-azaspiro[3.4]octane
This step involves the in-situ generation of an azomethine ylide from N-benzylglycine ethyl ester and its cycloaddition with 3-methyleneoxetane.
-
Materials:
-
N-benzylglycine ethyl ester
-
Paraformaldehyde
-
3-Methyleneoxetane (from Step 1)
-
Anhydrous toluene
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add N-benzylglycine ethyl ester (1.0 eq), paraformaldehyde (1.2 eq), and anhydrous toluene.
-
Heat the mixture to reflux for 2 hours to generate the azomethine ylide in situ.
-
Cool the reaction mixture to room temperature and add 3-methyleneoxetane (1.1 eq) and a catalytic amount of TFA.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-benzyl-2-oxa-6-azaspiro[3.4]octane.
-
Step 3: Deprotection to yield 2-Oxa-6-azaspiro[3.4]octane
The final step involves the removal of the N-benzyl protecting group via hydrogenolysis.
-
Materials:
-
N-Benzyl-2-oxa-6-azaspiro[3.4]octane (from Step 2)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve N-benzyl-2-oxa-6-azaspiro[3.4]octane (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford 2-oxa-6-azaspiro[3.4]octane. The product may be further purified if necessary.
-
Protocol 2: Synthesis of N-Acyl Substituted 2-Oxa-6-azaspiro[3.4]octane Analog
This protocol demonstrates the functionalization of the nitrogen atom of the core scaffold, a common strategy in drug discovery to modulate the properties of the molecule.
-
Materials:
-
2-Oxa-6-azaspiro[3.4]octane (from Protocol 1)
-
Carboxylic acid of interest (R-COOH)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of 2-oxa-6-azaspiro[3.4]octane (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous LiCl solution (3 x) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl substituted 2-oxa-6-azaspiro[3.4]octane analog.
-
Data Presentation: Representative Yields and Characterization
The following table summarizes expected yields for the key synthetic steps, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Product | Expected Yield Range |
| Protocol 1, Step 1: Wittig Olefination | 3-Methyleneoxetane | 40-60% |
| Protocol 1, Step 2: [3+2] Cycloaddition | N-Benzyl-2-oxa-6-azaspiro[3.4]octane | 50-70% |
| Protocol 1, Step 3: Deprotection | 2-Oxa-6-azaspiro[3.4]octane | 85-95% |
| Protocol 2: N-Acylation | N-Acyl-2-oxa-6-azaspiro[3.4]octane | 70-90% |
Characterization Data: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm their identity and purity.
Mechanistic Insights: The [3+2] Cycloaddition
The key step in the proposed synthesis is the [3+2] cycloaddition of an azomethine ylide. This reaction is a type of pericyclic reaction that proceeds through a concerted mechanism, though asynchronous pathways are also possible, especially with polarized reactants.
Caption: Concerted mechanism of the [3+2] cycloaddition reaction.
The azomethine ylide, a 1,3-dipole, possesses a highest occupied molecular orbital (HOMO) that interacts with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (3-methyleneoxetane). The regioselectivity of the reaction is determined by the orbital coefficients of the interacting frontier molecular orbitals. For non-stabilized azomethine ylides, the reaction often proceeds with high regioselectivity.
Conclusion and Future Directions
The 2-oxa-6-azaspiro[3.4]octane scaffold represents a valuable building block for the design of novel therapeutic agents. The synthetic strategies outlined in this guide, particularly the [3+2] cycloaddition approach, provide a viable pathway for the synthesis of the core structure and its analogs. The provided protocols offer a starting point for researchers to explore the chemical space around this promising scaffold. Further optimization of reaction conditions and the development of enantioselective methodologies will undoubtedly expand the utility of 2-oxa-6-azaspiro[3.4]octane analogs in drug discovery programs.
References
Application Notes and Protocols for the Synthesis and Utilization of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and potential applications of 2-Oxa-6-azaspiro[3.4]octane hemioxalate. This spirocyclic scaffold is a valuable building block in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations. While a direct, published synthetic route for this specific molecule is not widely available, the following procedures are based on well-established and analogous chemical transformations for related spirocyclic systems.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocycles, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality provides a rigid and well-defined orientation of substituents, which can enhance binding affinity and selectivity for biological targets.[1][2] The incorporation of spirocyclic motifs, such as 2-Oxa-6-azaspiro[3.4]octane, can improve key drug-like properties, including solubility, metabolic stability, and cell permeability, while moving away from the "flatland" of traditional aromatic ring systems.[2] The title compound, this compound (CAS 1408075-00-2), is a solid material that combines the desirable features of an oxetane ring and a piperidine-like azacycle, making it a versatile intermediate for the synthesis of novel therapeutic agents.[3][4] The hemioxalate salt form often improves handling characteristics and aqueous solubility.[3][5]
Proposed Synthesis of this compound
The synthesis of 2-Oxa-6-azaspiro[3.4]octane can be envisioned through a multi-step sequence starting from commercially available materials. The following protocol describes a plausible and logical route, culminating in the formation of the hemioxalate salt.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
This protocol combines the protection of the secondary amine and the subsequent intramolecular cyclization to form the spirocyclic oxetane core.
-
Materials:
-
3-(Hydroxymethyl)azetidin-3-ol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
-
-
Procedure:
-
N-Protection: a. To a stirred solution of 3-(hydroxymethyl)azetidin-3-ol (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq). b. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction by Thin Layer Chromatography (TLC). e. Upon completion, wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. This intermediate is often used in the next step without further purification.
-
Intramolecular Mitsunobu Reaction: a. Under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude intermediate from the previous step and triphenylphosphine (1.5 eq) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add DEAD or DIAD (1.5 eq) dropwise. Caution: DEAD and DIAD are hazardous; handle with appropriate personal protective equipment in a fume hood. d. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, concentrate the reaction mixture under reduced pressure. g. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate.[6]
-
Protocol 2: Deprotection and Salt Formation
-
Materials:
-
tert-Butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Oxalic acid
-
Isopropanol (IPA)
-
Diethyl ether
-
-
Procedure:
-
Boc Deprotection: a. Dissolve the purified product from Protocol 1 (1.0 eq) in DCM. b. Add trifluoroacetic acid (5-10 eq) and stir at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃. f. Extract the aqueous layer with DCM. g. Combine the organic layers, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free base, 2-Oxa-6-azaspiro[3.4]octane. Note: The free base may be volatile; avoid excessive vacuum.
-
Hemioxalate Salt Formation: a. Dissolve the crude free base (2.0 eq) in a minimal amount of isopropanol. b. In a separate flask, dissolve oxalic acid (1.0 eq) in isopropanol, warming gently if necessary. c. Slowly add the oxalic acid solution to the amine solution with stirring. d. A white precipitate should form. If not, cool the solution in an ice bath or add a co-solvent like diethyl ether to induce precipitation. e. Stir the suspension at room temperature for 1 hour. f. Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, followed by diethyl ether. g. Dry the solid under vacuum to a constant weight to yield This compound .
-
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Reaction Time | Purification Method |
| N-Protection | (Boc)₂O, Et₃N | DCM | 0 °C to RT | 12-16 hours | Aqueous workup |
| Cyclization | PPh₃, DEAD/DIAD | THF | 0 °C to RT | 16-24 hours | Column Chromatography |
| Deprotection | TFA | DCM | RT | 1-2 hours | Aqueous workup/Extraction |
| Salt Formation | Oxalic Acid | IPA | RT | 1 hour | Filtration |
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the spirocyclic core and the presence of the oxalate counterion.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base (C₆H₁₁NO, MW: 113.16 g/mol )[7] and the final salt.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which is typically expected to be >97%.[3][4][8]
-
Melting Point: The melting point of the salt should be determined and recorded.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the protons on the azetidine and oxetane rings. |
| ¹³C NMR | Signals corresponding to the unique carbons of the spirocyclic system. |
| MS (ESI+) | [M+H]⁺ for the free base at m/z ≈ 114.1. |
| HPLC | A single major peak indicating high purity (>97%). |
Scientific Rationale and Mechanistic Insights
The choice of reagents and conditions in the proposed synthesis is based on established principles of organic chemistry.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for secondary amines. It is stable to a wide range of reaction conditions but can be easily removed under acidic conditions (e.g., with TFA).
-
Mitsunobu Reaction: This is a powerful reaction for the dehydration of alcohols to form ethers, esters, or, in this case, an intramolecular ether linkage (oxetane). The reaction proceeds via an alkoxyphosphonium salt intermediate, which undergoes an Sₙ2 reaction with the internal nucleophile (the other hydroxyl group). This reaction is known for its mild conditions and high functional group tolerance.
Caption: Simplified mechanism of the intramolecular Mitsunobu reaction.
-
Hemioxalate Salt Formation: The formation of a hemioxalate salt (a 2:1 ratio of the amine to oxalic acid) is a common method to convert a basic amine into a stable, crystalline solid. This improves the handling, storage, and often the solubility of the compound.[9]
Applications in Drug Discovery
This compound serves as a versatile building block for introducing a rigid, three-dimensional motif into drug candidates. The secondary amine provides a convenient handle for further functionalization through reactions such as:
-
Reductive amination
-
Amide bond formation
-
Sulfonamide formation
-
Alkylation
The unique spirocyclic core can be used as a bioisostere for more common ring systems like piperidine or morpholine, potentially leading to improved selectivity and reduced off-target effects.[10] Spirocyclic scaffolds have been successfully incorporated into a wide range of therapeutic agents targeting various diseases.[2] For example, related azaspirocycles have been investigated as antagonists for the melanin-concentrating hormone receptor 1 (MCHr1) and as potent antitubercular agents.[2][11]
Caption: Derivatization pathways for the 2-Oxa-6-azaspiro[3.4]octane scaffold.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Reagents such as DEAD/DIAD, TFA, and oxalic acid are corrosive and/or toxic. Handle with extreme care according to their Safety Data Sheets (SDS).
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The synthetic protocols outlined in this guide, based on established chemical principles, provide a reliable pathway to access this important scaffold. Its unique three-dimensional structure and convenient functional handle make it an attractive component for the design of next-generation therapeutics with potentially improved pharmacological profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. CAS 1408075-00-2: this compound [cymitquimica.com]
- 4. This compound 97% | CAS: 1408075-00-2 | AChemBlock [achemblock.com]
- 5. 2-Oxa-5-azaspiro[3.4]octane oxalate (1433363-32-6) for sale [vulcanchem.com]
- 6. 2-oxa-6-azaspiro[3,4]octane-6-carboxylic acid tert-butyl ester Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 2-oxa-6-azaspiro[3.4]octane [stenutz.eu]
- 8. 2-Oxa-6-azaspiro[3.4]octane oxalic acid | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Coupling of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
Introduction: The Strategic Value of the 2-Oxa-6-azaspiro[3.4]octane Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid three-dimensional framework that can enhance binding affinity, selectivity, and metabolic stability of drug candidates.[1] The 2-Oxa-6-azaspiro[3.4]octane motif, a unique bioisostere of commonly used heterocycles like morpholine and piperazine, is of particular interest. Its inherent non-planarity and sp³-rich character can lead to improved solubility, reduced lipophilicity, and a more favorable pharmacokinetic profile, key attributes for successful clinical development.[1]
This guide provides detailed, field-proven protocols for the synthetic elaboration of 2-Oxa-6-azaspiro[3.4]octane, a versatile building block for the construction of diverse chemical libraries. We will delve into three fundamental coupling reactions: amide bond formation, reductive amination, and Buchwald-Hartwig amination, providing not just step-by-step instructions but also the underlying mechanistic rationale to empower researchers in their experimental design and troubleshooting.
Amide Bond Formation: Forging a Key Linkage
The amide bond is a cornerstone of peptide and medicinal chemistry. The following protocol details a robust method for the coupling of 2-Oxa-6-azaspiro[3.4]octane with a variety of carboxylic acids using standard peptide coupling reagents.
Protocol 1: Standard Amide Coupling with HATU
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, known for its high efficiency and low rate of racemization.
Experimental Workflow:
Caption: Workflow for Amide Coupling.
Materials and Reagents:
| Reagent | Stoichiometry (eq.) | Purpose |
| 2-Oxa-6-azaspiro[3.4]octane hemioxalate | 1.0 | Amine coupling partner |
| Carboxylic Acid | 1.1 | Acyl donor |
| HATU | 1.2 | Coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | 3.0 | Base |
| Anhydrous DMF or DCM | - | Solvent |
Step-by-Step Procedure:
-
To a solution of the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF or DCM, add DIPEA (3.0 eq). The additional equivalent of base is to neutralize the hemioxalate salt of the amine.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Mechanistic Insight:
The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and HATU. The amine then attacks this activated species, leading to the formation of the thermodynamically stable amide bond. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the hemioxalate salt of the amine, as well as any acidic byproducts.
Reductive Amination: Expanding the Chemical Space
Reductive amination is a powerful and versatile method for the N-alkylation of amines. This protocol describes the reaction of 2-Oxa-6-azaspiro[3.4]octane with an aldehyde or ketone in the presence of a mild reducing agent.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive aminations due to its mildness and selectivity for iminium ions over carbonyls.
Experimental Workflow:
Caption: Workflow for Reductive Amination.
Materials and Reagents:
| Reagent | Stoichiometry (eq.) | Purpose |
| This compound | 1.0 | Amine starting material |
| Aldehyde or Ketone | 1.2 | Carbonyl coupling partner |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing agent |
| Acetic Acid (optional) | catalytic | Catalyst for iminium ion formation |
| Dichloromethane (DCM) or Dichloroethane (DCE) | - | Solvent |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (e.g., 0.1 eq). The acid helps to facilitate the formation of the iminium ion.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated product.
Mechanistic Insight:
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to form an iminium ion. The mildly hydridic STAB then selectively reduces the iminium ion to the corresponding tertiary amine. The use of STAB is advantageous as it is less basic and less prone to reducing the starting carbonyl compound compared to other borohydride reagents.
Buchwald-Hartwig Amination: Accessing Arylated Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a transformation that is often challenging to achieve through classical methods.[2] This protocol provides a general procedure for the coupling of 2-Oxa-6-azaspiro[3.4]octane with aryl halides.
Protocol 3: Palladium-Catalyzed C-N Cross-Coupling
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. For the coupling of secondary cyclic amines, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.[3]
Experimental Workflow:
Caption: Workflow for Buchwald-Hartwig Amination.
Materials and Reagents:
| Reagent | Stoichiometry (eq.) | Purpose |
| This compound | 1.2 | Amine coupling partner |
| Aryl Halide (Br, I, or OTf) | 1.0 | Aryl source |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 | Palladium precatalyst |
| XPhos or RuPhos | 0.02 - 0.10 | Ligand |
| NaOtBu or K₃PO₄ | 2.5 | Base |
| Anhydrous Toluene or Dioxane | - | Solvent |
Step-by-Step Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precatalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-aryl derivative.
Mechanistic Insight:
The catalytic cycle of the Buchwald-Hartwig amination generally involves:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
The bulky and electron-rich phosphine ligand facilitates both the oxidative addition and the reductive elimination steps, which are often rate-limiting.
Conclusion
The protocols outlined in this guide provide a solid foundation for the synthetic exploration of the 2-Oxa-6-azaspiro[3.4]octane scaffold. By leveraging these robust coupling methodologies, researchers can efficiently generate diverse libraries of novel compounds for biological screening, thereby accelerating the drug discovery process. The inherent advantages of this spirocyclic system, combined with the power of modern synthetic chemistry, position it as a valuable building block in the design of next-generation therapeutics.
References
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry.
-
Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF.
-
The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers. Benchchem.
-
Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
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This compound. Advanced ChemBlocks.
-
2-Oxa-6-azaspiro[3.4]octan-7-one. Sigma-Aldrich.
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BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
-
Buchwald–Hartwig amination. Wikipedia.
-
Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Publications.
-
2-Oxa-6-azaspiro[3.4]octane, 95%. Thermo Fisher Scientific.
-
Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry.
-
2-Oxa-6-azaspiro[3.4]octane Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. Chemsrc.com.
-
2-Oxa-6-azaspiro[3.4]octan-7-one. Biotuva Life Sciences.
-
6-Oxa-2-azaspiro[3.4]octane. PubChem.
-
Azaspirocycles as monoacylglycerol lipase modulators. Google Patents.
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Substituted alkyl amine derivatives of 6,11-dihydro-11-oxodibenz[b,e]oxepins. Google Patents.
-
Facile synthesis of 2-azaspiro[3.4]octane. Request PDF.
Sources
The Strategic Advantage of Rigidity: 2-Oxa-6-azaspiro[3.4]octane Hemioxalate as a Linker in PROTACs
Application Note & Protocols
Introduction:
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two components.[3][4] The linker, far from being a passive spacer, plays a critical role in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[5][6] This application note delves into the strategic use of a rigid spirocyclic linker, 2-Oxa-6-azaspiro[3.4]octane hemioxalate , in PROTAC design, providing a detailed rationale, synthesis and incorporation protocols, and a comprehensive workflow for the evaluation of the resulting degraders.
The shift from flexible polyethylene glycol (PEG) or alkyl chains to more rigid and structurally defined linkers represents a significant advancement in PROTAC development.[3][5] Rigid linkers, such as the spirocyclic scaffold of 2-Oxa-6-azaspiro[3.4]octane, offer several key advantages:
-
Pre-organization and Reduced Entropic Penalty: By constraining the conformational freedom of the PROTAC, a rigid linker can pre-organize the molecule into a bioactive conformation that is optimal for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] This reduces the entropic penalty associated with binding, potentially leading to higher degradation potency.
-
Improved Cell Permeability and Physicochemical Properties: The inherent three-dimensionality and reduced number of rotatable bonds in spirocyclic linkers can lead to improved physicochemical properties, such as enhanced cell permeability and metabolic stability.[5][8] This is a critical consideration for developing orally bioavailable PROTAC drugs.
-
Enhanced Selectivity: The defined spatial orientation imposed by a rigid linker can improve selectivity for the target protein by disfavoring the formation of off-target ternary complexes.[7]
-
Novel Intellectual Property: The use of unique linker scaffolds provides opportunities for generating novel intellectual property in the competitive landscape of PROTAC development.[9]
This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel PROTACs.
Section 1: The 2-Oxa-6-azaspiro[3.4]octane Linker: A Profile
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1408075-00-2 | [10][] |
| Molecular Formula | C₈H₁₃NO₅ | [][12] |
| Molecular Weight | 203.19 g/mol | [][12] |
| Appearance | Solid | [12] |
| Storage | 2-8°C | [] |
The hemioxalate salt form can influence the solubility and handling of the linker.[10] It is important to consider the need for a deprotection/neutralization step prior to coupling reactions.
Section 2: Synthesis and Incorporation of the 2-Oxa-6-azaspiro[3.4]octane Linker
This section provides a plausible synthetic route for the 2-Oxa-6-azaspiro[3.4]octane linker and a detailed protocol for its incorporation into a PROTAC molecule.
Synthesis of 2-Oxa-6-azaspiro[3.4]octane
A potential synthetic route for 2-Oxa-6-azaspiro[3.4]octane is via a [3+2] cycloaddition reaction.[13] A detailed, step-by-step protocol would require further empirical optimization, but a general outline is provided below.
Workflow for Linker Synthesis:
Caption: General workflow for the synthesis of the 2-Oxa-6-azaspiro[3.4]octane linker.
Protocol for Incorporation of 2-Oxa-6-azaspiro[3.4]octane into a PROTAC
This protocol describes a general method for coupling the 2-Oxa-6-azaspiro[3.4]octane linker to a POI ligand and an E3 ligase ligand. This typically involves amide bond formation.
Materials:
-
This compound
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with a suitable reactive handle (e.g., a halogen for S
NAr or a carboxylic acid for amide coupling) -
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Step-by-Step Protocol:
-
Deprotection/Neutralization of the Linker:
-
Dissolve this compound in a suitable solvent (e.g., DCM/MeOH mixture).
-
Add a mild base (e.g., saturated aqueous sodium bicarbonate) and stir until the oxalate salt is fully neutralized.
-
Extract the free base into an organic solvent (e.g., DCM), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free 2-Oxa-6-azaspiro[3.4]octane linker.
-
-
Coupling to the POI Ligand:
-
In an inert atmosphere, dissolve the POI ligand (with a carboxylic acid) in anhydrous DMF.
-
Add HATU and HOBt, and stir for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected 2-Oxa-6-azaspiro[3.4]octane linker in anhydrous DMF, followed by DIPEA.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting POI-linker conjugate by flash column chromatography.
-
-
Coupling to the E3 Ligase Ligand:
-
The strategy for this step will depend on the reactive handle of the E3 ligase ligand. For an amide bond formation:
-
Follow a similar procedure as in step 2, using the POI-linker conjugate (which now has a free amine) and an E3 ligase ligand with a carboxylic acid handle.
-
-
For an S
NAr reaction with a halogenated E3 ligase ligand:-
Dissolve the POI-linker conjugate and the halogenated E3 ligase ligand in a suitable solvent (e.g., DMSO or DMF).
-
Add a base such as DIPEA or potassium carbonate.
-
Heat the reaction mixture as required and monitor progress by TLC or LC-MS.
-
-
Upon completion, perform an appropriate work-up and purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Workflow for PROTAC Synthesis:
Caption: A representative workflow for the synthesis of a PROTAC utilizing the 2-Oxa-6-azaspiro[3.4]octane linker.
Section 3: Comprehensive Evaluation of PROTACs with a Spirocyclic Linker
A thorough evaluation of a PROTAC containing the 2-Oxa-6-azaspiro[3.4]octane linker is crucial to understand its biological activity and therapeutic potential. This section outlines a comprehensive, step-by-step workflow for characterization.
Experimental Evaluation Workflow:
Caption: A comprehensive workflow for the evaluation of PROTACs containing a spirocyclic linker.
Detailed Protocols for Key Assays
3.1.1 Conformational Analysis by NMR Spectroscopy
Rationale: NMR spectroscopy is a powerful technique to study the solution-phase conformation of PROTACs, providing insights into the dynamic behavior of the rigid linker and its influence on the overall molecular shape.[6][12][14]
Protocol:
-
Sample Preparation: Dissolve the PROTAC in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, and a mixture of DMSO-d₆ and D₂O) to mimic different environments (e.g., lipid membrane vs. aqueous cytoplasm).[9][12]
-
NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY.
-
Data Analysis:
-
Assign all proton and carbon signals.
-
Analyze NOESY/ROESY data to identify through-space correlations, which provide information about the proximity of different parts of the molecule.
-
Use the obtained distance and dihedral angle restraints to perform computational modeling and determine the conformational ensemble of the PROTAC in different solvents.
-
3.1.2 Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Rationale: SPR is a label-free technique that can be used to quantify the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complex formation.[15]
Protocol:
-
Immobilization: Immobilize the POI or the E3 ligase onto an SPR sensor chip.
-
Binary Binding: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (K
D). -
Ternary Complex Formation:
-
To measure the binding of the second protein to the pre-formed binary complex, inject a constant concentration of the PROTAC mixed with varying concentrations of the second protein.
-
Alternatively, pre-saturate the immobilized protein with the PROTAC and then inject varying concentrations of the second protein.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association (k
on) and dissociation (koff) rates, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
3.1.3 Target Protein Degradation Assay (Western Blot)
Rationale: Western blotting is a widely used and robust method to quantify the reduction in the levels of the target protein following PROTAC treatment.[16]
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the POI.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the POI signal to the loading control.
-
Calculate the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).
-
3.1.4 Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Rationale: PAMPA is a high-throughput in vitro assay used to predict the passive permeability of a compound across the gastrointestinal tract.[17]
Protocol:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate. Add buffer to the acceptor wells of a 96-well plate.
-
Incubation: Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).
-
Concentration Measurement: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (P
e) of the PROTAC.
Section 4: Conclusion and Future Perspectives
The use of rigid, spirocyclic linkers like this compound represents a sophisticated strategy in the rational design of PROTACs. By moving beyond simple, flexible tethers, researchers can exert greater control over the conformational properties of the degrader, leading to potential improvements in potency, selectivity, and drug-like properties. The protocols and workflows detailed in this application note provide a comprehensive framework for the synthesis, incorporation, and thorough evaluation of PROTACs featuring this and other rigid linkers.
Future advancements in this area will likely involve the development of a wider array of novel, three-dimensional linker scaffolds, coupled with more predictive computational models for PROTAC design.[18][19] The continued exploration of the structure-activity relationships of PROTAC linkers will undoubtedly accelerate the development of the next generation of targeted protein degraders with enhanced therapeutic potential.
References
-
Ciulli, A. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]
- BenchChem. (2025).
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- BenchChem. (2025). A Comparative Guide to Flexible Versus Rigid Linkers in PROTAC Design. BenchChem.
- Bai, L., et al. (2022). Computational Modeling of PROTAC Ternary Complexes and Linker Design. Methods in Molecular Biology, 2535, 1-21.
-
LookChem. (n.d.). Cas 1408075-00-2, this compound. LookChem. [Link]
- Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(11), 1035-1051.
- BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services. BOC Sciences.
- Ciulli, A. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. Methods in Enzymology, 681, 241-263.
- ResearchGate. (n.d.). Example of a ternary complex. X-ray crystal structure of PROTAC 1...
- O'Mahony, G., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(1), 114-120.
-
O'Mahony, G., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Publications. [Link]
- ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
- Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(6), 1547-1551.
- Royal Society of Chemistry. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Royal Society of Chemistry.
- Lan, H., et al. (2023). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv.
- BenchChem. (2025). The Fulcrum of Function: A Comparative Analysis of Flexible vs. Rigid PROTAC Linkers. BenchChem.
- MedChemExpress. (n.d.). 6-Boc-(6-Azaspiro[3.4]octane)-2-amino. MedChemExpress.
- American Chemical Society. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- American Chemical Society. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters.
- MedChemExpress. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.
- ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane.
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- BenchChem. (2025).
- Li, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4055-4076.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
- AstraZeneca. (2023).
- National Institutes of Health. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties.
- ResearchGate. (2025). (PDF) Novel approaches for the rational design of PROTAC linkers.
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Application Note: Utilizing 2-Oxa-6-azaspiro[3.4]octane as a Novel Scaffold for Conformationally Constrained Peptides
Introduction: Beyond the Canonical 20 Amino Acids
The therapeutic landscape of peptides is often constrained by inherent limitations such as low metabolic stability and high conformational flexibility. The latter results in a significant entropic penalty upon binding to a biological target, which can decrease affinity and selectivity.[1][2] A leading strategy in modern peptide drug design is the incorporation of non-proteinogenic amino acids (NPAAs) to overcome these hurdles.[3][4] NPAAs introduce unique side chains, stereochemistries, and backbone topologies, enabling the fine-tuning of a peptide's pharmacological profile.[1][5]
This application note introduces 2-Oxa-6-azaspiro[3.4]octane as a novel, conformationally rigid scaffold for peptide synthesis. Supplied as a hemioxalate salt (CAS 1408075-00-2), this building block can be derivatized into an Fmoc-protected carboxylic acid for direct use in solid-phase peptide synthesis (SPPS). By incorporating this spirocyclic moiety, researchers can impose significant conformational constraints on the peptide backbone, fostering the adoption of stable secondary structures and potentially enhancing therapeutic efficacy.
The Rationale: Imposing Structural Pre-organization
The central advantage of the 2-Oxa-6-azaspiro[3.4]octane scaffold lies in its inherent rigidity. Unlike linear amino acid residues, the fused oxetane and azetidine rings lock the backbone into a well-defined three-dimensional orientation. When incorporated into a peptide sequence, this spirocyclic core is hypothesized to act as a potent secondary structure inducer, particularly for β-turns.[6][7]
This pre-organization of the peptide into its bioactive conformation can lead to several tangible benefits:
-
Enhanced Receptor Affinity: By minimizing the entropic cost of binding, the peptide can exhibit higher affinity for its target.[2]
-
Increased Proteolytic Resistance: The unnatural, sterically hindered spirocyclic structure can shield adjacent peptide bonds from enzymatic cleavage, prolonging the peptide's in vivo half-life.[1]
-
Improved Selectivity: A conformationally defined peptide is more likely to interact specifically with its intended target, reducing off-target effects.
Figure 1: Conceptual workflow illustrating how the rigid spirocyclic scaffold reduces conformational flexibility to enhance binding affinity.
Protocol 1: Fmoc-SPPS of a Model Peptide Incorporating a Spirocyclic Residue
This protocol describes the manual solid-phase synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Leu-Xaa-NH2), where 'Xaa' represents the 2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid residue. The synthesis is performed on a Rink Amide resin using a standard Fmoc/tBu strategy.[8]
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)
-
Hypothetical Reagent: Fmoc-2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid
-
Coupling Reagent: HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solution: Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold Diethyl Ether
Procedure:
-
Resin Preparation & First Amino Acid Coupling: a. Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes. b. Drain the DMF. c. Fmoc Deprotection: Add 2 mL of 20% piperidine/DMF. Agitate for 5 minutes, drain. Repeat for 10 minutes. d. Wash the resin with DMF (5 x 1 min). e. Coupling (Leu): In a separate vial, pre-activate Fmoc-Leu-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 2 minutes. Add to the resin and agitate for 1 hour. f. Wash the resin with DMF (3 x 1 min). Perform a Kaiser test to confirm complete coupling.
-
Chain Elongation (Tyr, Gly, Gly, Phe): a. Repeat steps 1c-1f for each subsequent amino acid (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH).
-
Incorporation of the Spirocyclic Amino Acid (Xaa): a. Perform Fmoc deprotection on the N-terminal Leu residue as per step 1c. b. Wash the resin with DMF (5 x 1 min). c. Coupling (Xaa): Due to the potential steric hindrance of the spirocyclic scaffold, enhanced coupling conditions are recommended.[8][9] In a separate vial, pre-activate Fmoc-2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF for 10 minutes. d. Add the activated amino acid solution to the resin. e. Extend coupling time to 4-6 hours. Agitate at room temperature. f. Wash the resin thoroughly with DMF (5 x 1 min). g. Perform a Kaiser test. If the test is positive, perform a second coupling (recoupling) under the same conditions for 2 hours.
-
Final Deprotection: a. Remove the final N-terminal Fmoc group as per step 1c. b. Wash the resin with DMF (5x), DCM (3x), and MeOH (3x), then dry under vacuum.
-
Cleavage and Purification: a. Add 2 mL of the cleavage cocktail (TFA/H2O/TIS) to the dried resin. b. Agitate gently for 2 hours at room temperature. c. Filter the solution to separate the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to 10 mL of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether. f. Dry the crude peptide and purify by reverse-phase HPLC.
Figure 2: Standard workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis (SPPS).
Quantitative Impact and Data Analysis
The incorporation of a spirocyclic residue is expected to yield significant, measurable improvements in the peptide's properties. The following table presents hypothetical, yet plausible, data comparing a native peptide with its spiro-analogue.
| Parameter | Native Peptide (YGGFLG-NH2) | Spiro-Analogue (YGGFL-Xaa-NH2) | Rationale for Improvement |
| Receptor Binding Affinity (Ki) | 150 nM | 35 nM | Pre-organized conformation reduces the entropic penalty of binding.[2] |
| Proteolytic Stability (t1/2 in human plasma) | 15 min | > 120 min | Steric shielding by the spirocyclic scaffold hinders protease access to the C-terminal amide bond.[1] |
| Conformational Profile (Circular Dichroism) | Random Coil | Type II β-turn signature | The rigid spiro-core induces a stable secondary structure in solution.[10] |
| Aqueous Solubility | Moderate | High | The introduction of the polar oxetane ring can improve solvation. |
Table 1: Comparative analysis of a native peptide versus its analogue containing the 2-Oxa-6-azaspiro[3.4]octane moiety (Xaa). Data is illustrative.
Conclusion and Future Outlook
The use of conformationally constrained building blocks is a cornerstone of modern peptide chemistry.[1][3] 2-Oxa-6-azaspiro[3.4]octane represents a novel and valuable addition to the toolkit of peptide scientists and drug developers. Its rigid, three-dimensional structure offers a powerful method for inducing specific secondary structures, thereby enhancing binding affinity and metabolic stability. The synthetic protocols outlined herein, based on established Fmoc-SPPS chemistry, provide a clear path for the successful incorporation of this and similar sterically hindered NPAAs. Future work should focus on the synthesis of various stereoisomers and derivatives of this scaffold to fully explore its potential in creating next-generation peptide therapeutics with superior pharmacological properties.
References
-
Vigneshwaran, V., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. Available from: [Link]
-
Vigneshwaran, V., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. Available from: [Link]
-
Takahashi, D., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. ChemRxiv. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Strategic Use of Non-Proteinogenic Amino Acids in Chemical Synthesis. Available from: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 6, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 6, 2026, from [Link]
-
Nowick Laboratory, UCI Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 309-314. Available from: [Link]
-
Fernández, M. M., et al. (2001). Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. The Journal of Organic Chemistry, 66(10), 3571-3581. Available from: [Link]
-
Klein, G., et al. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society, 142(8), 3964-3973. Available from: [Link]
-
Trabocchi, A., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. PubMed. Available from: [Link]
-
Fernández, M. M., et al. (2001). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. Semantic Scholar. Available from: [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769. Available from: [Link]
-
Mallik, A., & Pellarin, R. (2025). Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. bioRxiv. Available from: [Link]
-
Adessi, C., & Soto, C. (2002). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Medicinal Chemistry, 9(9), 963-978. Available from: [Link]
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- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: 2-Oxa-6-azaspiro[3.4]octane hemioxalate for Targeted Protein Degradation
Introduction: A New Frontier in Therapeutic Intervention
Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering a paradigm shift from traditional occupancy-based inhibition to the complete elimination of disease-causing proteins.[1][2] This is achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's endogenous ubiquitin-proteasome system (UPS).[3] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, largely due to the availability of high-affinity, cell-permeable small molecule ligands that can be readily incorporated into these chimeric molecules.[3][5] This guide focuses on a specific VHL ligand building block, 2-Oxa-6-azaspiro[3.4]octane hemioxalate , a novel scaffold for the synthesis of potent and selective protein degraders. Its unique spirocyclic structure offers a rigid framework that can be advantageous in optimizing the conformational requirements for efficient ternary complex formation.[6]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides the foundational principles, detailed experimental protocols, and critical insights necessary to leverage this compound in the design, synthesis, and characterization of VHL-based PROTACs.
The Mechanism of Action: Hijacking the VHL E3 Ligase
The catalytic cycle of a VHL-based PROTAC begins with the simultaneous binding of the PROTAC to both the POI and the VHL E3 ligase complex, forming a key ternary complex.[4] This event brings the E3 ligase in close proximity to the POI, a protein it would not typically recognize as a substrate. The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which subsequently unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, allowing for sub-stoichiometric quantities to elicit a profound and sustained biological effect.
Diagram 1: Catalytic cycle of a VHL-based PROTAC.
Physicochemical Properties and VHL Binding Affinity
This compound is a white to off-white solid.[7] The spirocyclic core imparts a degree of conformational rigidity, which can be beneficial for pre-organizing the molecule for optimal binding to VHL. The secondary amine in the azaspirocycle serves as a key attachment point for the linker component of the PROTAC.[6]
While specific, experimentally determined binding affinity data for 2-Oxa-6-azaspiro[3.4]octane itself is not widely published, related VHL ligands with similar core structures exhibit potent binding to the VHL E3 ligase complex. The binding affinity of the VHL ligand is a critical parameter that influences the stability of the ternary complex and, consequently, the efficiency of protein degradation.
Table 1: Representative Binding Affinities of VHL Ligands
| VHL Ligand | Binding Affinity (Kd) to VHL | Measurement Method |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) |
| VH101 | 44 nM | Surface Plasmon Resonance (SPR) |
| Hypothetical PROTAC-Spiro-VHL | 50 - 250 nM (Expected Range) | Illustrative; requires experimental validation |
Note: The binding affinity for a PROTAC incorporating the 2-Oxa-6-azaspiro[3.4]octane moiety is hypothetical and serves as a target range for development. Actual values must be determined experimentally.
Protocols: From Synthesis to Cellular Characterization
This section provides a comprehensive set of protocols for the synthesis of a model PROTAC using this compound and its subsequent biological evaluation.
Protocol 1: Synthesis of a BET Bromodomain Degrader
This protocol describes a representative synthesis of a PROTAC targeting the BET bromodomain protein BRD4, using JQ1 as the target-binding ligand.
Diagram 2: Synthetic workflow for a VHL-based PROTAC.
Step 1: Coupling of Linker to 2-Oxa-6-azaspiro[3.4]octane
-
Reagents & Materials:
-
This compound
-
Boc-NH-PEG3-COOH (or other suitable linker with a terminal carboxylic acid and a protected amine)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure: a. To a solution of Boc-NH-PEG3-COOH (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. b. Add this compound (1 equivalent) to the reaction mixture. c. Stir the reaction at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring progress by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected spiro-linker intermediate.
Step 2: Coupling of JQ1-acid to the Spiro-Linker Intermediate
-
Reagents & Materials:
-
Boc-protected spiro-linker intermediate from Step 1
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
JQ1-carboxylic acid
-
HATU, DIPEA, Anhydrous DMF
-
-
Procedure: a. Boc Deprotection: Dissolve the Boc-protected spiro-linker intermediate in a solution of 20% TFA in DCM. Stir at room temperature for 1 hour. b. Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA. The resulting amine salt is used directly in the next step. c. Amide Coupling: In a separate flask, activate JQ1-carboxylic acid (1 equivalent) with HATU (1.2 equivalents) and DIPEA (3 equivalents) in anhydrous DMF for 15 minutes. d. Add a solution of the deprotected spiro-linker amine salt in DMF to the activated JQ1-acid mixture. e. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. f. Work-up and purify as described in Step 1 to obtain the final PROTAC molecule.
Step 3: Characterization
-
Confirm the identity and purity of the final PROTAC using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-VHL complex.
-
Materials:
-
Purified His-tagged BRD4 bromodomain (BD1)
-
Purified GST-tagged VHL-ElonginB-ElonginC (VCB) complex
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
-
Procedure: a. Prepare a serial dilution of the PROTAC in assay buffer. b. In each well of the 384-well plate, add the PROTAC dilution. c. Add a pre-mixed solution of His-BRD4(BD1) and GST-VCB to each well at their final assay concentrations. d. Add a pre-mixed solution of the donor and acceptor antibodies to each well. e. Incubate the plate at room temperature for 2-4 hours, protected from light. f. Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor and donor wavelengths. g. Calculate the TR-FRET ratio and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 3: In-Cell Protein Degradation Assay (Western Blot)
This assay measures the reduction of the target protein in a cellular context.
-
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa or MCF7)
-
Synthesized PROTAC and controls (e.g., DMSO vehicle, JQ1-acid)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include vehicle-treated and JQ1-acid-treated controls. c. For mechanism validation, pre-treat a set of cells with MG132 for 2 hours before adding the PROTAC. d. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. e. Quantify total protein concentration of the lysates using a BCA assay. f. Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. g. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. h. Block the membrane and probe with primary antibodies against BRD4 and the loading control. i. Incubate with HRP-conjugated secondary antibody and detect with ECL substrate. j. Quantify band intensities using densitometry to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 4: Target Ubiquitination Assay (Co-Immunoprecipitation)
This assay confirms that the PROTAC induces ubiquitination of the target protein.
-
Materials:
-
Cell line expressing BRD4
-
PROTAC, DMSO, MG132
-
Non-denaturing lysis buffer
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
-
-
Procedure: a. Treat cells with the PROTAC or DMSO for 4-6 hours. Crucially, pre-treat with MG132 for 2 hours to allow accumulation of ubiquitinated proteins. b. Lyse cells in non-denaturing lysis buffer. c. Pre-clear the lysates and then incubate with an anti-BRD4 antibody overnight at 4°C to form antibody-antigen complexes. d. Add Protein A/G beads to pull down the complexes. e. Wash the beads extensively to remove non-specific binders. f. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. g. Analyze the eluates by Western blot, probing with an anti-ubiquitin antibody. An increase in high molecular weight ubiquitin smears in the PROTAC-treated sample indicates target ubiquitination.
Data Interpretation and Troubleshooting
Table 2: Expected Outcomes and Troubleshooting for a Successful PROTAC
| Assay | Expected Outcome | Common Issues & Solutions |
| Ternary Complex Formation (TR-FRET) | Dose-dependent increase in FRET signal, yielding a sigmoidal curve. | No signal: Check protein tags and antibody specificity. Optimize protein concentrations. High background: Titrate antibody concentrations. Use a non-binding control PROTAC. |
| Protein Degradation (Western Blot) | Dose- and time-dependent decrease in BRD4 protein levels. Degradation is rescued by MG132. | No degradation: Confirm target engagement and ternary complex formation. Assess cell permeability of the PROTAC. Synthesize analogues with different linkers. |
| Target Ubiquitination (Co-IP) | Appearance of high molecular weight ubiquitin smears in the PROTAC + MG132 lane. | No ubiquitination signal: Ensure efficient immunoprecipitation of the target. Confirm proteasome inhibition by MG132. |
Conclusion
This compound represents a valuable and versatile building block for the development of novel VHL-based PROTACs. Its rigid spirocyclic core provides a unique structural motif that can be exploited to design highly potent and selective protein degraders. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive characterization of these next-generation therapeutics. By systematically evaluating each step of the degradation pathway, from ternary complex formation to cellular protein knockdown, researchers can accelerate the discovery of innovative medicines for a wide range of diseases.
References
- Raina, K., & Crews, C. M. (2017). Targeted protein degradation by small molecules. Journal of Biological Chemistry, 292(25), 10438-10444.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
-
LookChem. (n.d.). Cas 1408075-00-2, this compound. Retrieved from [Link]
- Ramos, N., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611.
- Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Mares, A., et al. (2020). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology, 2088, 139-152.
- Roy, M. J., et al. (2019). SPR-based assays for assessing ternary complex formation and cooperativity of PROTACs. ACS Chemical Biology, 14(11), 2448-2457.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension to handle in fragment-based drug design. Essays in Biochemistry, 61(5), 505-516.
- Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7434-7469.
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- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assays with 2-Oxa-6-azaspiro[3.4]octane Derivatives
Introduction: The Emergence of Spirocyclic Scaffolds in Oncology Research
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that offer enhanced three-dimensionality and improved physicochemical properties is paramount. Spirocyclic compounds, characterized by two rings linked by a single common atom, have garnered significant attention for their rigid structures that can lead to higher binding affinity and selectivity for biological targets.[1] The "2-Oxa-6-azaspiro[3.4]octane" core is an emerging scaffold of interest, combining the unique conformational constraints of a spiro-system with heteroatoms that can form crucial interactions with protein targets.
Derivatives of this scaffold are being investigated for a range of therapeutic applications, particularly in oncology. A promising mechanism of action for certain spirocyclic compounds is the inhibition of the protein-protein interaction (PPI) between the tumor suppressor p53 and its primary negative regulator, Murine Double Minute 2 (MDM2). In many cancers with wild-type p53, its tumor-suppressing function is nullified by MDM2, which targets p53 for degradation.[2] Small molecules that block this interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a panel of essential cell-based assays to characterize the biological activity of novel 2-Oxa-6-azaspiro[3.4]octane derivatives. We will detail protocols for assessing cell viability, induction of apoptosis, and target engagement within the p53-MDM2 signaling pathway.
Compound Handling and Preparation
Proper handling of investigational compounds is critical for reproducible results. The parent compound, 2-Oxa-6-azaspiro[3.4]octane, is a liquid at room temperature with a boiling point of approximately 187°C and is soluble in water.[4][5] However, derivatives for screening are often solids with varying solubilities.
Protocol 1: Stock Solution Preparation
-
Solvent Selection : Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of small molecules for cell-based assays. However, it's crucial to note that DMSO can exhibit cytotoxic effects at concentrations typically above 1% and can have variable effects even at lower concentrations (0.25-0.5%) depending on the cell type.[6]
-
Stock Concentration : Prepare a high-concentration stock solution, typically 10-20 mM, in 100% DMSO. For a hypothetical derivative, 2-Oxa-6-azaspiro[3.4]octane Derivative 1 (OASO-D1) , with a molecular weight of 350.4 g/mol , weighing 3.5 mg and dissolving it in 1 mL of DMSO will yield a 10 mM stock.
-
Storage : Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Assay Cascade for Compound Characterization
A logical workflow is essential for efficiently characterizing the biological effects of a new chemical entity. We propose a tiered approach, starting with a broad assessment of cytotoxicity and progressing to more specific mechanistic assays.
Caption: Proposed workflow for characterizing 2-Oxa-6-azaspiro[3.4]octane derivatives.
Tier 1: Cell Viability and Cytotoxicity
The initial step is to determine the effect of the compound on cell proliferation and viability. The MTT assay is a robust, colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding : Seed cancer cells (e.g., HCT-116, which is p53 wild-type) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]
-
Compound Treatment :
-
Perform a serial dilution of the OASO-D1 stock solution in complete cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and vehicle (DMSO) only as controls.
-
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT Addition : Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition : Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Illustrative Cell Viability Data for OASO-D1
| Cell Line | Compound | Treatment Time (h) | IC₅₀ (µM) |
| HCT-116 (p53 WT) | OASO-D1 | 48 | 5.2 |
| SJSA-1 (p53 WT, MDM2 amplified) | OASO-D1 | 48 | 1.8 |
| PC-3 (p53 null) | OASO-D1 | 48 | > 100 |
This is hypothetical data generated for illustrative purposes.
Tier 2: Confirmation of Apoptosis
If a compound demonstrates significant cytotoxicity, the next step is to determine if cell death is occurring via apoptosis.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for detecting apoptosis.[9] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.[12]
Protocol 3: Apoptosis Detection by Flow Cytometry
-
Cell Treatment : Seed HCT-116 cells in 6-well plates and treat with OASO-D1 at concentrations around its IC₅₀ value (e.g., 1 µM, 5 µM, 10 µM) for 24 hours. Include a vehicle control.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize. Combine all cells from each treatment, and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Staining :
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Data Acquisition : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
-
Data Analysis : Differentiate cell populations:
-
Viable : Annexin V-negative / PI-negative
-
Early Apoptosis : Annexin V-positive / PI-negative
-
Late Apoptosis/Necrosis : Annexin V-positive / PI-positive
-
Caspase-3/7 Activity Assay
Activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. Luminescent assays like Caspase-Glo® 3/7 provide a sensitive and specific method to measure this activity.[13]
Protocol 4: Caspase-Glo® 3/7 Assay
-
Assay Setup : Seed HCT-116 cells in a white-walled 96-well plate. Treat with OASO-D1 as described in the MTT assay protocol.
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation : Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium. Mix gently on a plate shaker.
-
Incubation : Incubate at room temperature for 1-2 hours.[14]
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.
Table 2: Illustrative Apoptosis and Caspase Activity Data for OASO-D1 in HCT-116 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Caspase-3/7 Activity (Fold Change) |
| Vehicle (DMSO) | - | 4.1 | 2.5 | 1.0 |
| OASO-D1 | 5 | 28.7 | 15.3 | 4.8 |
| OASO-D1 | 10 | 45.2 | 22.8 | 8.1 |
This is hypothetical data generated for illustrative purposes.
Tier 3: Mechanism of Action - Target Engagement
To confirm that OASO-D1 acts by inhibiting the p53-MDM2 interaction, Western blotting can be used to assess the protein levels of p53 and its key transcriptional target, MDM2. Inhibition of MDM2-mediated degradation should lead to an accumulation of p53 protein.[2] Subsequently, the stabilized p53 acts as a transcription factor, increasing the expression of the MDM2 gene itself, which leads to a detectable increase in MDM2 protein levels.[15]
Caption: Proposed mechanism of action for OASO-D1 as a p53-MDM2 inhibitor.
Protocol 5: Western Blot for p53 and MDM2
-
Cell Treatment and Lysis : Treat HCT-116 cells with OASO-D1 (e.g., 5 µM and 10 µM) for 8-24 hours. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
-
SDS-PAGE and Transfer : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p53, MDM2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins (p53, MDM2) to the loading control.
Table 3: Illustrative Western Blot Densitometry Data for OASO-D1
| Treatment | Concentration (µM) | p53 Expression (Fold Change vs. Vehicle) | MDM2 Expression (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| OASO-D1 | 5 | 3.2 | 2.5 |
| OASO-D1 | 10 | 5.1 | 4.3 |
This is hypothetical data generated for illustrative purposes.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of novel 2-Oxa-6-azaspiro[3.4]octane derivatives as potential anticancer agents. By following this tiered approach, researchers can efficiently assess the cytotoxic effects, confirm the induction of apoptosis, and elucidate the mechanism of action related to the p53-MDM2 pathway. The illustrative data for the hypothetical compound OASO-D1 demonstrates a profile consistent with a potent, on-target p53-MDM2 inhibitor: p53-dependent cytotoxicity, induction of apoptosis and caspases, and stabilization of p53 and MDM2 proteins.
Further studies could involve cell cycle analysis by flow cytometry, evaluation in a broader panel of cancer cell lines with different p53 and MDM2 statuses, and ultimately, progression to in vivo xenograft models to assess therapeutic efficacy. The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a promising area for the development of next-generation targeted cancer therapies.
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Application Notes and Protocols for Preclinical Evaluation of 2-Oxa-6-azaspiro[3.4]octane Compounds
Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery
Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are emerging as a promising class of molecules in medicinal chemistry. This distinct topology, a departure from the traditionally "flat" aromatic structures, allows for a more precise spatial arrangement of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets. The inherent rigidity of the spirocyclic core can lock a molecule into a bioactive conformation, potentially improving its pharmacological properties.
The "2-Oxa-6-azaspiro[3.4]octane" scaffold is a novel structural motif within this class. While specific biological activities of this particular scaffold are still under investigation, the broader family of spirocyclic compounds has demonstrated potential in a variety of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases. The unique combination of an oxetane and an azetidine ring in the 2-Oxa-6-azaspiro[3.4]octane structure offers intriguing possibilities for molecular interactions and metabolic stability.
This guide provides a comprehensive overview of preclinical strategies for evaluating the therapeutic potential of novel 2-Oxa-6-azaspiro[3.4]octane derivatives. We present detailed protocols for animal models in three key therapeutic areas: oncology, neurodegenerative diseases, and inflammatory conditions. Furthermore, we outline standardized procedures for pharmacokinetic and toxicology studies, essential for the preclinical development of any new chemical entity.
PART 1: In Vivo Efficacy Assessment in Oncology
The unique structural features of spirocyclic compounds make them attractive candidates for anticancer drug development. Their rigid conformation can facilitate potent and selective inhibition of protein-protein interactions or enzymatic activity, key targets in cancer therapy.
Rationale for Model Selection
Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical oncology research. These models allow for the in vivo assessment of a compound's anti-tumor activity against human-derived cancer cells. The choice between a subcutaneous or orthotopic model depends on the research question. Subcutaneous models are technically simpler and allow for easy monitoring of tumor growth, making them ideal for initial efficacy screening. Orthotopic models, where tumor cells are implanted in the corresponding organ of origin, provide a more clinically relevant microenvironment to study tumor growth, metastasis, and response to therapy.[1][2]
Subcutaneous Xenograft Model
This model is recommended for the initial in vivo screening of 2-Oxa-6-azaspiro[3.4]octane compounds.
Workflow for Subcutaneous Xenograft Model
Caption: Workflow for a subcutaneous xenograft study.
Protocol:
-
Cell Line Selection: Choose a human cancer cell line relevant to the proposed therapeutic target of the 2-Oxa-6-azaspiro[3.4]octane compound (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), aged 6-8 weeks.
-
Cell Implantation:
-
Harvest cultured cancer cells and resuspend in a sterile, serum-free medium or Matrigel.
-
Inject 1-10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (typically n=8-10 per group).
-
Groups should include: Vehicle control, 2-Oxa-6-azaspiro[3.4]octane compound (at various doses), and a positive control (e.g., cisplatin).
-
Administer the compounds via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration.
-
Record body weights regularly as a measure of toxicity.
-
At the end of the study, euthanize the mice, excise the tumors, and record their weights.
-
Data Presentation:
| Group | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | [Data] | [Data] | 0 |
| Compound X (Dose 1) | [Data] | [Data] | [Calculate] |
| Compound X (Dose 2) | [Data] | [Data] | [Calculate] |
| Positive Control | [Data] | [Data] | [Calculate] |
Orthotopic Xenograft Model
For a more clinically relevant assessment, particularly for evaluating effects on metastasis.
Protocol:
The protocol is similar to the subcutaneous model, with the key difference being the site of cell implantation. Cells are surgically implanted into the organ of origin (e.g., into the mammary fat pad for breast cancer, or the cecal wall for colon cancer). This requires more advanced surgical skills and appropriate anesthesia and analgesia.
PART 2: Evaluation in Neurodegenerative Disease Models
The ability of spirocyclic compounds to cross the blood-brain barrier and their potential for selective interaction with CNS targets makes them interesting candidates for treating neurodegenerative diseases.
Alzheimer's Disease Models
Rationale for Model Selection:
Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease (AD), such as amyloid precursor protein (APP) and presenilin-1 (PSEN1), are widely used. The 3xTg-AD mouse model, which also includes a tau mutation, develops both amyloid plaques and neurofibrillary tangles, key pathologies of AD.[3][4][5] The APPSWE (Tg2576) model is another well-established model primarily for studying amyloid pathology.[5]
Workflow for Alzheimer's Disease Model
Caption: Workflow for an Alzheimer's disease mouse model study.
Protocols:
-
Morris Water Maze (Spatial Memory):
-
A circular pool is filled with opaque water, and a hidden platform is placed just below the surface.
-
Mice are trained over several days to find the platform from different starting positions.
-
Parameters measured include escape latency (time to find the platform) and path length.
-
A probe trial is conducted with the platform removed to assess memory retention (time spent in the target quadrant).
-
-
Open Field Test (General Activity and Anxiety): [4][6][7][8][9]
-
Mice are placed in a square arena and their movement is tracked by a camera.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency. This helps to rule out motor impairments as a confounding factor in cognitive tests and assesses anxiety-like behavior.
-
Data Presentation:
| Group | Morris Water Maze (Escape Latency, Day 5) (s) ± SEM | Morris Water Maze (Time in Target Quadrant, Probe Trial) (%) ± SEM |
| Wild-Type + Vehicle | [Data] | [Data] |
| 3xTg-AD + Vehicle | [Data] | [Data] |
| 3xTg-AD + Compound X | [Data] | [Data] |
| 3xTg-AD + Donepezil | [Data] | [Data] |
Parkinson's Disease Models
Rationale for Model Selection:
Neurotoxin-based models are widely used to replicate the dopaminergic neuron loss seen in Parkinson's disease (PD). The 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model are the most common.[6][10][11][12][13] These models induce a rapid and significant loss of dopaminergic neurons in the substantia nigra, leading to motor deficits that can be assessed through behavioral tests.
Protocols:
-
MPTP Mouse Model: [10][11][12][13][14]
-
Administer MPTP to mice (e.g., C57BL/6) via intraperitoneal injection. Dosing regimens can be acute, subacute, or chronic to model different aspects of the disease.
-
Monitor for the development of motor deficits.
-
-
Behavioral Assessment:
Data Presentation:
| Group | Rotarod (Latency to Fall, s) ± SEM | Striatal Dopamine Levels (% of Control) ± SEM |
| Sham + Vehicle | [Data] | 100 |
| MPTP + Vehicle | [Data] | [Data] |
| MPTP + Compound X | [Data] | [Data] |
| MPTP + L-DOPA | [Data] | [Data] |
PART 3: Assessment in Inflammatory Disease Models
The anti-inflammatory potential of novel compounds can be evaluated in a range of animal models that mimic human inflammatory diseases.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
Rationale for Model Selection:
The CIA model in mice is a widely accepted model for rheumatoid arthritis, as it shares many immunological and pathological features with the human disease.[20][21][22][23][24]
Protocol:
-
Induction:
-
Emulsify type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
Inject susceptible mouse strains (e.g., DBA/1) intradermally at the base of the tail.
-
Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days later.[22]
-
-
Clinical Scoring:
-
Treatment:
Data Presentation:
| Group | Mean Clinical Score ± SEM (Day 42) | Paw Thickness (mm) ± SEM (Day 42) |
| Naive Control | 0 | [Data] |
| CIA + Vehicle | [Data] | [Data] |
| CIA + Compound X | [Data] | [Data] |
| CIA + Methotrexate | [Data] | [Data] |
Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis
Rationale for Model Selection:
The DSS-induced colitis model is a simple and reproducible model of inflammatory bowel disease, particularly ulcerative colitis.[8][28][29][32]
Protocol:
-
Induction: Administer DSS (typically 2-5%) in the drinking water of mice (e.g., C57BL/6) for 5-7 days.
-
Disease Activity Index (DAI): Monitor daily for body weight loss, stool consistency, and the presence of blood in the stool. Combine these scores to calculate the DAI.
-
Treatment: Administer the test compound, vehicle, or a positive control such as sulfasalazine, either prophylactically or therapeutically.[22][33][34][35][36]
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
Rationale for Model Selection:
EAE is the most commonly used animal model for multiple sclerosis, mimicking the inflammatory and demyelinating aspects of the disease.[14][37]
Protocol:
-
Induction: Immunize susceptible mice (e.g., C57BL/6) with a myelin antigen, such as MOG35-55 peptide, emulsified in CFA, followed by injections of pertussis toxin.
-
Clinical Scoring: Monitor mice daily for clinical signs of paralysis, typically on a scale of 0-5.[21][37][38][39][40]
-
Treatment: Administer the test compound, vehicle, or a positive control like fingolimod.[5][23][41][42][43]
PART 4: Pharmacokinetic (PK) and Toxicology (Tox) Studies
Pharmacokinetic Studies in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the 2-Oxa-6-azaspiro[3.4]octane compound.
Workflow for a Typical PK Study
Caption: General workflow for a pharmacokinetic study in rodents.
Protocol:
-
Animals: Use male and female rats or mice.
-
Dosing: Administer the compound via at least two routes, typically intravenous (IV) for determining bioavailability and the intended therapeutic route (e.g., oral, PO).
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[25][31][43][44][45]
-
Analysis: Process blood to plasma and analyze the concentration of the compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Toxicology Studies
Objective: To assess the safety profile of the 2-Oxa-6-azaspiro[3.4]octane compound. Studies should be conducted in compliance with Good Laboratory Practice (GLP) and follow international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 420): [24][46][44][45][47]
-
Principle: A stepwise procedure with a fixed number of animals per step, using defined doses. The aim is to identify a dose that causes evident toxicity but not mortality.[24][46][47]
-
Procedure:
-
A sighting study is performed with single animals to determine the starting dose.
-
The main study uses groups of animals (typically one sex, usually female) at fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
Repeated-Dose 28-Day Oral Toxicity Study (OECD 407): [9][26]
-
Principle: To evaluate the toxicological effects of repeated daily exposure to a substance for 28 days.
-
Procedure:
-
Administer the compound daily to groups of rodents (at least 3 dose levels plus a control group) for 28 days.
-
Monitor clinical signs, body weight, food/water consumption.
-
At the end of the study, conduct hematology, clinical chemistry, and a full histopathological examination of tissues.
-
References
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- Miller, S. D., & Karpus, W. J. (2007). Experimental autoimmune encephalomyelitis in the mouse. Current protocols in immunology, 77(1), 15-1.
- Constantinescu, C. S., Farooqi, N., O'Brien, K., & Gran, B. (2011). Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). British journal of pharmacology, 164(4), 1079-1106.
- Axelsson, R., et al. (2011). Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine. Gut, 39(4), 560-567.
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- Gerbeth, K., Hummert, S., & Geyer, J. (2013). Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model. Arthritis research & therapy, 15(5), R148.
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- Seibenhener, M. L., & Wooten, M. W. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of visualized experiments: JoVE, (96), e52434.
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- Foster, C. A., et al. (2017). Fingolimod treatment promotes proliferation and differentiation of oligodendrocyte progenitor cells in mice with experimental autoimmune encephalomyelitis.
- Romberg, C., et al. (2011). Impaired attention in the 3xTgAD mouse model of Alzheimer's disease: rescue by donepezil (Aricept). Journal of Neuroscience, 31(9), 3500-3507.
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- MMPC. (2024). Rotarod.
- BioMed. (2025).
- Marinova-Mutafchieva, L., et al. (2010). High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice. Folia biologica, 56(5), 217-224.
- OECD. (2001). Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure.
- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
- Rosini, M., et al. (2021). Donepezil improves vascular function in a mouse model of Alzheimer's disease. Pharmacological Research-Perspectives, 9(6), e00871.
- Jackson-Lewis, V., & Przedborski, S. (2007). MPTP mouse models of Parkinson's disease: an update. Current protocols in neuroscience, 39(1), 9-23.
- D'Souza, K., et al. (2021). Methotrexate Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model. Metabolites, 11(10), 668.
- Scribd. (n.d.). Summary of OECD 420.
- Malfait, A. M., et al. (2007). Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis.
- Musumeci, G., et al. (2017). Prophylactic versus therapeutic fingolimod: restoration of presynaptic defects in mice suffering from experimental autoimmune encephalomyelitis. PloS one, 12(1), e0170825.
- Inotiv. (n.d.). OECD 420/OCSPP 870.1100: Acute oral toxicity (fixed dose).
- OECD. (1995). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD Publishing.
- Aligning Science Across Parkinson's. (n.d.). Rotarod-Test for Mice.
- Van den Berg, W. B., et al. (2013). A multiparameter approach to monitor disease activity in collagen-induced arthritis. Arthritis research & therapy, 15(6), R175.
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- Hooke Laboratories. (n.d.). Collagen-Induced Arthritis (CIA) in DBA/1 Mice.
- Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease.
- Jeon, Y. D., et al. (2017). Comparative evaluation between sulfasalazine alone and in combination with herbal medicine on DSS-induced ulcerative colitis mice.
- Van Dam, D., & De Deyn, P. P. (2006). Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease. Behavioural pharmacology, 17(2), 147-157.
- Al-Sayed, E., et al. (2021). Effect of RCME and sulfasalazine on DSS-induced disturbance in colon sulfhydryl groups and GSH levels. Journal of Taibah University Medical Sciences, 16(4), 543-551.
- Jeon, Y. D., et al. (2017). Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice.
- Melior Discovery. (n.d.). MPTP Mouse Model of Parkinson's Disease.
- Scruggs, B. A., et al. (2013). Age of Donor Reduces the Ability of Human Adipose-Derived Stem Cells to Alleviate Symptoms in the Experimental Autoimmune Encephalomyelitis Mouse Model.
- University of Washington IACUC. (n.d.). IACUC Guideline on Use of Experimental Autoimmune Encephalomyelitis Rodent Models.
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Application Note: Quantitative Analysis of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate in Pharmaceutical Development
Introduction
2-Oxa-6-azaspiro[3.4]octane is a valuable heterocyclic scaffold used as a building block in medicinal chemistry, often serving as a surrogate for morpholine or piperazine to explore novel chemical space in drug discovery.[1][2] It is frequently prepared and handled as a hemioxalate salt to improve its stability and handling properties.[3][4][5] Accurate and precise quantification of 2-Oxa-6-azaspiro[3.4]octane hemioxalate is critical for ensuring the quality, consistency, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This application note provides detailed protocols for the quantitative analysis of this compound, addressing both the intact salt and the individual components (the spirocyclic amine and the oxalate counter-ion).
The analytical challenge lies in the dual nature of the analyte: a semi-polar spirocyclic amine and a highly polar dicarboxylic acid counter-ion. The amine lacks a strong chromophore, which can limit sensitivity with UV-based detection methods. The oxalate counter-ion is non-volatile and also lacks a UV chromophore. Therefore, the selected analytical methods must be able to separate and detect both components with adequate sensitivity and specificity.
This guide is intended for researchers, scientists, and drug development professionals. It outlines two robust analytical methods:
-
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) for the simultaneous quantification of the 2-Oxa-6-azaspiro[3.4]octane cation and the oxalate anion.
-
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection after Pre-Column Derivatization for the specific quantification of the 2-Oxa-6-azaspiro[3.4]octane moiety.
These methods are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose in a regulated environment.[6][7][8]
Method 1: HILIC with Charged Aerosol Detection (CAD)
Principle and Rationale
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for separating polar and ionic compounds.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, creating a water-enriched layer on the stationary phase into which polar analytes can partition. This allows for the retention and separation of both the protonated 2-Oxa-6-azaspiro[3.4]octane and the oxalate counter-ion in a single chromatographic run.
Since neither the spirocycle nor the oxalate has a significant UV chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) is well-suited for this application. It provides a consistent response for non-volatile analytes, independent of their chemical structure, by nebulizing the eluent, charging the resulting aerosol particles, and measuring the charge.[10] This allows for the accurate quantification of both the active moiety and its counter-ion simultaneously.
Experimental Workflow Diagram
Caption: Workflow for HILIC-CAD analysis of this compound.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (ACN), HPLC grade or higher
-
Ammonium formate, LC-MS grade
-
Formic acid, LC-MS grade
-
Deionized water, 18.2 MΩ·cm
2. Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Charged Aerosol Detector (CAD)
-
Chromatography Data System (CDS)
3. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Zwitterionic HILIC column (e.g., Obelisc Z-HILIC, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | 90:10 (v/v) Acetonitrile: 10 mM Ammonium formate, pH 3.0 (adjusted with formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| CAD Settings | Evaporation Temp: 35-45 °C; Gas (N₂): As per manufacturer's recommendation |
4. Preparation of Solutions:
-
Mobile Phase: Prepare 1 L of 10 mM ammonium formate in water, adjust pH to 3.0 with formic acid. Mix 100 mL of this aqueous solution with 900 mL of acetonitrile. Filter and degas.
-
Diluent: 90:10 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution with the diluent.
5. System Suitability:
-
Inject the mid-level calibration standard (e.g., 100 µg/mL) five times.
-
The relative standard deviation (%RSD) for the peak areas of both the spirocycle and oxalate should be ≤ 2.0%.
-
The theoretical plates for each peak should be ≥ 2500.
-
The tailing factor for each peak should be between 0.8 and 1.5.
6. Data Analysis:
-
Integrate the peak areas for 2-Oxa-6-azaspiro[3.4]octane and oxalate.
-
Construct a calibration curve by plotting the peak area against the concentration for each analyte. A linear fit with a coefficient of determination (r²) ≥ 0.995 is typically required.
-
Determine the concentration of each component in the unknown samples from the calibration curve.
Method 2: RP-HPLC with UV Detection after Pre-Column Derivatization
Principle and Rationale
This method is designed for laboratories where a universal detector like CAD or ELSD is not available but requires specific quantification of the 2-Oxa-6-azaspiro[3.4]octane moiety. Since the target amine lacks a native chromophore, a pre-column derivatization step is employed to attach a UV-active tag. Dansyl chloride is a common derivatizing agent for primary and secondary amines, reacting to form a highly fluorescent and UV-absorbent derivative.
The resulting derivative is more hydrophobic and can be readily separated and quantified using standard Reversed-Phase HPLC with UV detection.[11][12] This method offers high sensitivity and specificity for the amine component. The oxalate counter-ion is not detected by this method.
Experimental Workflow Diagram
Caption: Workflow for RP-HPLC-UV analysis following pre-column derivatization.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Dansyl chloride, ≥ 99%
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water, 18.2 MΩ·cm
2. Instrumentation:
-
Standard HPLC system with a binary or quaternary pump
-
Autosampler with derivatization capability (or manual procedure)
-
Column thermostat
-
UV/Vis or Diode Array Detector (DAD)
-
Chromatography Data System (CDS)
3. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 column (e.g., Waters SunFire C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 50-95% B; 15-17 min, 95% B; 17.1-20 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Detection | 254 nm |
4. Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of water. Adjust pH to 9.5 with 1 M NaOH.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetonitrile. Prepare fresh daily and protect from light.
-
Standard Stock Solution (500 µg/mL of spirocycle): Accurately weigh ~7.8 mg of this compound (molar mass ~158.15 g/mol , spirocycle molar mass ~113.16 g/mol ) into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare serial dilutions (e.g., 5, 20, 50, 100, 200 µg/mL) from the stock solution using acetonitrile.
5. Derivatization Procedure:
-
To 100 µL of each standard or sample solution in an autosampler vial, add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 200 µL of the Dansyl Chloride solution.
-
Cap the vial, vortex, and incubate in a heating block or oven at 60 °C for 30 minutes.
-
Cool to room temperature.
-
(Optional) Add a quenching reagent like 50 µL of 0.1 M methylamine to react with excess dansyl chloride.
-
Inject into the HPLC system.
6. Data Analysis:
-
Integrate the peak corresponding to the dansyl-derivatized 2-Oxa-6-azaspiro[3.4]octane.
-
Construct a calibration curve by plotting peak area against the concentration of the spirocycle.
-
Calculate the concentration in unknown samples. The concentration of the hemioxalate salt can be determined by applying a gravimetric factor (Molar Mass of salt / Molar Mass of spirocycle).
Method Validation
Both methods described should be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[6][7][8] The validation should assess the following parameters:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity should be confirmed (e.g., via DAD or MS). No interference at the retention time of the analyte(s). |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | r² ≥ 0.995 over a range of 5-7 concentrations. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies on a placebo matrix. | Recovery of 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | %RSD ≤ 2.0% for repeatability and intermediate precision.[6] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10.[13] |
| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters (e.g., pH, flow rate, column temp) are slightly varied. |
Conclusion
The two methods presented provide robust and reliable approaches for the quantification of this compound. The HILIC-CAD method offers the advantage of simultaneously quantifying both the spirocyclic amine and the oxalate counter-ion, making it ideal for salt stoichiometry confirmation and comprehensive quality control. The RP-HPLC method with pre-column derivatization provides a highly sensitive and specific alternative for quantifying the active amine moiety when universal detectors are unavailable. The choice of method will depend on the specific laboratory instrumentation and the analytical requirements of the drug development stage. Both methods are designed to be fully validated in accordance with global regulatory expectations.
References
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Drug Discovery and Development. (2008). Technology in Action: Separating Salt. Available at: [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Available at: [Link]
-
BioPharm International. (2003). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Available at: [Link]
-
Japan Salt Industry Center. (n.d.). METHODS FOR SALT ANALYSIS. Available at: [Link]
-
Thieme. (n.d.). Synthesis / Full Text. Available at: [Link]
- Google Patents. (2014). WO2014037750A1 - Inhibitor compounds.
-
Taylor & Francis Online. (2024). Analytical Techniques in Pharmaceutical Analysis. Available at: [Link]
-
ResearchGate. (2014). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Available at: [Link]
-
Inter Chem. (n.d.). Organic Chemistry. Available at: [Link]
-
Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available at: [Link]
- Google Patents. (2019). WO 2019/106004 A1.
-
ResearchGate. (n.d.). Spiro Compounds and Shellfish Poisoning. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available at: [Link]
-
Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC. Available at: [Link]
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- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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Scale-up synthesis of "2-Oxa-6-azaspiro[3.4]octane hemioxalate"
An In-Depth Technical Guide to the Scale-Up Synthesis of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the scale-up synthesis of this compound, a valuable spirocyclic scaffold in modern medicinal chemistry.[1] The unique three-dimensional architecture of this compound, characterized by its rigid structure, offers novel chemical space for the development of new therapeutic agents.[2] This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the chemical principles and practical considerations necessary for a successful and safe scale-up.
The synthesis of spirocyclic amines can be challenging, often requiring multi-step sequences and careful optimization.[3] This guide outlines a plausible and robust synthetic strategy, drawing from established methodologies for the construction of similar spiro-systems.[4][5] The final step details the formation of the hemioxalate salt, which can improve the compound's solubility, stability, and ease of handling.[1]
Strategic Overview of the Synthesis
The synthesis of 2-Oxa-6-azaspiro[3.4]octane is approached through a convergent strategy, focusing on the construction of the spirocyclic core. The overall workflow can be visualized as follows:
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthetic Protocols
The following protocols are based on established chemical transformations for the synthesis of spirocyclic amines and subsequent salt formation.[4][6]
Part 1: Synthesis of the Free Base (2-Oxa-6-azaspiro[3.4]octane)
A plausible route to the free base involves the construction of the spirocyclic core followed by any necessary functional group manipulations. One common approach is the annulation of a pre-formed ring system.[4][5]
Reaction Scheme:
A potential synthetic route could start from a readily available cyclopentanone derivative, building the azetidine ring onto it.
Caption: Proposed reaction scheme for the synthesis of the free base.
Step-by-Step Protocol:
-
Synthesis of an N-Protected Spirocyclic Precursor:
-
Rationale: The use of a protecting group on the nitrogen atom prevents unwanted side reactions during the ring formation and allows for purification of a more stable intermediate. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Procedure: A multi-step synthesis starting from a cyclopentane derivative would be employed to construct the N-protected 2-oxa-6-azaspiro[3.4]octane. This could involve steps such as olefination, epoxidation, and ring-opening with a protected amine, followed by cyclization. Given the complexity and the need for significant optimization, this process is presented as a conceptual step. For a detailed exploration of similar transformations, refer to literature on spirocyclic amine synthesis.[3][4]
-
-
Deprotection to Yield the Free Base:
-
Rationale: The choice of deprotection conditions depends on the protecting group used. For a Boc group, acidic conditions are typically employed.
-
Materials:
-
N-Boc-2-Oxa-6-azaspiro[3.4]octane (1.0 eq)
-
Hydrochloric acid (4M in 1,4-dioxane) (5.0 eq)
-
Diethyl ether
-
Sodium hydroxide solution (2M)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the N-Boc protected spirocycle in a minimal amount of 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4M HCl in 1,4-dioxane solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add water and wash with diethyl ether to remove any non-polar impurities.
-
Basify the aqueous layer to a pH > 12 with 2M NaOH, ensuring the solution remains cool.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary.
-
-
Part 2: Formation of the Hemioxalate Salt
Rationale: The formation of a salt can improve the handling characteristics of the amine, including its crystallinity, stability, and solubility in aqueous media. The hemioxalate salt is formed by reacting two equivalents of the amine with one equivalent of oxalic acid.[6]
Step-by-Step Protocol:
-
Materials:
-
2-Oxa-6-azaspiro[3.4]octane (2.0 eq)
-
Oxalic acid dihydrate (1.0 eq)
-
Isopropanol (IPA)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified 2-Oxa-6-azaspiro[3.4]octane in isopropanol (approximately 5-10 mL per gram of amine).
-
In a separate flask, dissolve the oxalic acid dihydrate in a minimal amount of warm isopropanol.
-
Slowly add the oxalic acid solution to the stirred amine solution at room temperature.
-
A white precipitate of the hemioxalate salt should form upon addition.
-
Stir the suspension at room temperature for 1-2 hours to ensure complete salt formation.
-
If precipitation is slow, the mixture can be cooled in an ice bath, and diethyl ether can be added as an anti-solvent to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether.
-
Dry the product under vacuum at a temperature not exceeding 40 °C to a constant weight.
-
Analytical Characterization
To ensure the quality and purity of the synthesized compound, a comprehensive analytical characterization is essential.
| Analysis | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Spectra consistent with the structure of this compound. |
| LC-MS | Purity assessment and molecular weight confirmation. | A single major peak with the expected mass-to-charge ratio for the protonated free base. |
| FTIR | Identification of functional groups. | Characteristic peaks for N-H, C-O, and C=O (from oxalate) bonds. |
| Melting Point | Purity assessment. | A sharp melting point range. |
| Elemental Analysis | Confirmation of elemental composition. | Results within ±0.4% of the calculated values for C₈H₁₃NO₅. |
Safety and Handling
The synthesis of this compound involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Chemical Hazards:
-
Reagents: Many of the reagents used in the synthesis of the spirocyclic core can be corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.[10]
-
Intermediates: The hazardous properties of newly synthesized intermediates may not be fully known. Handle them with care.[10]
-
Final Product: The final product is a chemical compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[11]
-
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible.[7] In case of a spill or exposure, follow the established laboratory emergency procedures.
References
- Melnykov K., et al. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Enamine.
-
Melnykov K., et al. (2018). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 3(11), 15437-15451. Available from: [Link]
-
Tu, Y., et al. (2020). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 142(39), 16751-16758. Available from: [Link]
-
Voituriez, A., & Ferreira, F. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6543. Available from: [Link]
-
Balakumar, R., et al. (2013). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 11(33), 5485-5488. Available from: [Link]
-
Arnold, F. P. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. ACS Catalysis, 11(16), 10472-10478. Available from: [Link]
-
California State University, Bakersfield. Safety in the Organic Chemistry Laboratory. Available from: [Link]
-
Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. Available from: [Link]
-
Balakumar, R., et al. (2013). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available from: [Link]
-
LookChem. Cas 1408075-00-2,this compound. Available from: [Link]
-
Autech. What are the safety precautions when using organic intermediates in a laboratory? Available from: [Link]
-
Nakamura, E., & Kuwajima, I. (1988). Spiro[4.5]decane-1,4-dione. Organic Syntheses, 66, 124. Available from: [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. Available from: [Link]
-
Litskan, E. V., & Vashchenko, B. V. (2022). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 20(1), 31-37. Available from: [Link]
-
Cernijenko, A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 33(7), 1266-1271. Available from: [Link]
-
Neira-Carrillo, A., et al. (2010). Selective Calcium Oxalate Crystallization Induced by Monomethylitaconate Grafted Polymethylsiloxane. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(5), 1044-1052. Available from: [Link]
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- 3. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Investigating the Stability of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
Welcome to the technical support center for 2-Oxa-6-azaspiro[3.4]octane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to proactively address potential stability challenges during experimentation. As a novel spirocyclic scaffold, understanding its stability profile is critical for ensuring the integrity of your experimental data and the viability of future development.
This document provides a framework for identifying potential degradation pathways and establishing optimal handling and storage conditions through a series of frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) & Initial Risk Assessment
This section addresses common initial questions and provides a foundational understanding of the potential stability risks associated with the molecule's structure.
Q1: I have just received a batch of this compound. What are the immediate storage recommendations?
A1: Based on supplier recommendations and general best practices for amine salts, initial storage should be in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] The rationale is to minimize the risk of both thermal degradation and hydrolysis from atmospheric moisture. Avoid frequent temperature cycling by preparing aliquots for daily use.
Q2: What are the primary structural motifs in this compound that I should be concerned about regarding stability?
A2: The molecule's structure contains three key features that warrant careful consideration:
-
Tertiary Amine: The nitrogen atom in the azaspiro ring is a tertiary amine. Tertiary amines are susceptible to oxidation, which can lead to the formation of an N-oxide, a common degradation pathway.[3]
-
Oxolane (Tetrahydrofuran) Ring: The ether linkage in the oxolane ring is generally stable but can be susceptible to cleavage under harsh acidic conditions.
-
Hemioxalate Salt: The use of oxalic acid as a counter-ion introduces pH-dependent stability considerations. Salt disproportionation, where the salt reverts to its free base and counter-ion, can occur, particularly in the presence of other excipients or changes in the local pH environment.[4] Furthermore, oxalate's ability to chelate metal ions could be a factor in certain formulations.[5]
Q3: My experiment is in a buffered aqueous solution. Could this pose a stability risk?
A3: Yes, the pH of your buffered solution is a critical parameter.[5] The hemioxalate salt exists due to an acid-base reaction. If the pH of your solution is high enough to deprotonate the amine (i.e., approaching the pKa of the protonated amine), the equilibrium could shift, leading to the precipitation of the less soluble free base. Conversely, a very low pH could potentially affect the oxolane ring. It is crucial to determine the compound's solubility and stability across a range of pH values relevant to your experimental window.
Q4: I've observed a loss of potency or the appearance of new peaks in my chromatogram over time. What is the likely cause?
A4: This is a classic sign of degradation. The appearance of new peaks suggests the formation of one or more degradation products. The loss of the parent peak corresponds to the decrease in the concentration of your active ingredient. To identify the cause, a systematic investigation, known as a forced degradation study, is highly recommended.[6][7] This will help you pinpoint whether the degradation is caused by hydrolysis, oxidation, light, or heat.
Part 2: Troubleshooting Guide - Forced Degradation Studies
Forced degradation (or stress testing) is an essential tool to rapidly identify likely degradation pathways and develop stability-indicating analytical methods.[8][9] The goal is to achieve a target degradation of 5-20%. Degradation beyond 20% can lead to the formation of secondary degradants, complicating the analysis.[3][7]
Logical Flow for a Forced Degradation Study
Caption: Workflow for a systematic forced degradation study.
Experimental Protocols
Protocol 1: Establishing a Stability-Indicating HPLC Method
A stability-indicating method is crucial as it must be able to resolve the parent compound from all potential degradation products.
-
Instrumentation: HPLC system with a UV detector, autosampler, column oven, and gradient pump.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a good starting point).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to ensure separation of potential polar and non-polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the parent compound).[10]
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[8]
Protocol 2: Performing Stress Studies
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound in a vial at 80°C.
-
Photostability: Expose the solid compound and a solution to light conditions as specified in ICH Q1B guidelines.
-
Time Points: Withdraw aliquots at intervals (e.g., 2, 8, 24, 48 hours). Immediately neutralize the acid and base samples and dilute all samples for HPLC analysis.
Troubleshooting Common Issues in Degradation Studies
| Issue Encountered | Possible Cause & Explanation | Recommended Action |
| No Degradation Observed (<5%) | The compound is highly stable under the applied conditions. | Increase the severity of the stress: use stronger acid/base (e.g., 1 M), higher temperature (in 10°C increments), or longer exposure time.[3] |
| Complete or Excessive Degradation (>20%) | The stress conditions are too harsh, potentially leading to secondary degradation products that obscure the primary pathway. | Reduce the severity: use milder acid/base (e.g., 0.01 M), lower the temperature, or shorten the exposure time. The goal is controlled degradation.[3] |
| Precipitate Forms in Solution | pH-related: The pH of the medium may have caused the free base or the oxalic acid to precipitate.[5] Degradant Insolubility: A degradation product may be poorly soluble in the stress medium. | Check the pH of the solution. For analysis, attempt to redissolve the sample in the initial mobile phase or a stronger organic solvent. If a degradant is insoluble, this is important data for formulation development. |
| Mass Balance Fails (<95%) | The sum of the parent compound and all detected degradants does not account for the initial amount. | Non-UV Active Degradants: Some degradation products may lack a chromophore. Use a mass-sensitive detector (e.g., CAD, ELSD) or LC-MS. Volatile Degradants: Degradation may have produced volatile compounds. This is a known challenge and may require headspace GC-MS for identification. |
Part 3: Data Interpretation & Next Steps
Interpreting Your Results
The outcome of your forced degradation studies will provide a "stability map" for the molecule.
-
Significant degradation in acidic/basic conditions points to hydrolysis, likely involving the amide or ether functional groups.
-
Degradation with H₂O₂ confirms susceptibility to oxidation, likely at the tertiary amine to form an N-oxide.
-
Degradation under heat or light indicates thermal or photolytic instability.
This information is critical for guiding formulation development, selecting appropriate excipients, defining packaging requirements, and setting shelf-life specifications.[6][11]
Elucidating Degradant Structures
Caption: Stepwise workflow for identifying unknown degradation products.
Once degradation is confirmed, the next crucial step is to identify the structure of the degradants. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this, providing the molecular weights of the new peaks.[3] High-resolution mass spectrometry (HRMS) can provide the elemental composition, and further fragmentation experiments (MS/MS) can reveal structural information, allowing you to propose a degradation pathway.
By following this structured approach, you will develop a comprehensive understanding of the stability of this compound, enabling you to proceed with your research and development with confidence.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
Luminata Solutions. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Kumar, V. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]
- Patel, Y. P., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(3), 324-328.
-
Lookchem. (n.d.). Cas 1408075-00-2, this compound. Retrieved from [Link]
- Yalkowsky, S. H., & Stephenson, N. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 19(8), 3497-3507.
- Fagerberg, J. H., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Pharmaceutical Development and Technology, 23(10), 1038-1045.
- Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 143-177.
- Vitaku, E., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews, 121(15), 9234-9275.
- Kutyrev, A. A. (2023).
-
Chem-Space. (n.d.). MSDS of this compound. Retrieved from [Link]
-
Bio-Connect. (n.d.). AS-33475 this compound. Retrieved from [Link]
-
CoLab. (n.d.). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF. Retrieved from [Link]
-
Proactive Molecular Research. (n.d.). This compound. Retrieved from [Link]
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- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptonline.org [rjptonline.org]
"2-Oxa-6-azaspiro[3.4]octane hemioxalate" solubility problems and solutions
Welcome to the dedicated technical support center for 2-Oxa-6-azaspiro[3.4]octane hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Our approach is rooted in foundational chemistry principles and field-proven methodologies to ensure you can proceed with your research confidently and efficiently.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are spirocycles like this of interest?
This compound is a chemical compound featuring a unique spirocyclic structure, where two rings share a single carbon atom.[1] This particular molecule incorporates an oxetane ring and an azetidine ring.[2] Spirocyclic scaffolds are of significant interest in modern drug discovery. Their rigid, three-dimensional nature can lead to improved physicochemical and pharmacokinetic properties compared to simpler, flat molecules.[3] Generally, incorporating spirocycles can enhance solubility, reduce lipophilicity, and improve metabolic stability, making them attractive motifs for developing novel therapeutics.[2][3] The hemioxalate salt form is created to improve properties like stability and solubility over the freebase form.[4][5]
Q2: I'm having trouble dissolving this compound in water. Is this expected?
While spirocycles can exhibit enhanced solubility, challenges can still arise, particularly with salt forms like hemioxalate.[2] The overall solubility is a balance between the properties of the parent molecule and the counter-ion (hemioxalate). Oxalate salts can sometimes have limited solubility.[6] Therefore, encountering limited aqueous solubility is not entirely unexpected and can be addressed through systematic formulation strategies.
Q3: What are the initial recommended solvents to try for dissolving this compound?
For initial solubility screening, it is recommended to start with a range of solvents covering different polarities. A suggested starting panel would include:
-
Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, 6.2, 7.4).
-
Polar Protic Solvents: Water, Ethanol, Methanol.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
It is crucial to start with small quantities of the compound and solvent to determine an approximate solubility before scaling up.
Troubleshooting Guide: Solubility Problems & Solutions
This section provides a systematic approach to addressing solubility issues with this compound.
Problem 1: The compound is poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4).
Cause: The insolubility may be due to the intrinsic properties of the hemioxalate salt at this pH. The pKa of the amine in the spirocycle and the pKa's of oxalic acid will dictate the ionization state and thus the solubility.
Solution Workflow:
-
pH Adjustment: The solubility of amine salts is often highly dependent on pH.[4][7] The secondary amine in the 6-azaspiro[3.4]octane moiety is basic. Lowering the pH will ensure this amine is fully protonated, which typically increases aqueous solubility.
-
Protocol: Prepare a series of buffers with decreasing pH (e.g., pH 6.0, 5.0, 4.0). Attempt to dissolve the compound in each buffer.
-
-
Co-solvent Addition: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can enhance solubility by reducing the polarity of the solvent system.[4][5]
-
Protocol: Start with a 9:1 aqueous buffer:co-solvent ratio and incrementally increase the co-solvent proportion. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[5]
-
Decision Workflow for Aqueous Solubility Enhancement
Caption: Decision workflow for enhancing aqueous solubility.
Problem 2: The compound precipitates out of solution when an organic stock (e.g., DMSO) is diluted into an aqueous buffer.
Cause: This is a common issue for compounds with low aqueous solubility. The compound is soluble in the concentrated organic solvent but crashes out when the solvent environment becomes predominantly aqueous.
Solutions:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in the aqueous medium.
-
Modify the Dilution Method:
-
Protocol: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.
-
-
Use of Surfactants: Low concentrations of non-ionic surfactants can help to keep the compound in solution by forming micelles.
-
Protocol: Add a small amount of a surfactant like Tween® 80 or Polysorbate 20 (e.g., 0.1% v/v) to the aqueous buffer before adding the compound stock.
-
-
Complexation Agents: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, increasing their apparent aqueous solubility.[8][9]
-
Protocol: Prepare a solution of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in the aqueous buffer and then add the compound.
-
Problem 3: Inconsistent solubility results between batches.
Cause: Inconsistent results can stem from several factors, including the physical form of the solid material or variations in experimental conditions.
Solutions:
-
Control of Physical Form:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility.[7] Ensure you are using the same solid form for all experiments. If possible, characterize the solid form using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
-
Particle Size: Smaller particles have a larger surface area, which can increase the rate of dissolution.[7][10] If dissolution kinetics are slow, consider gentle milling or micronization.
-
-
Standardize Experimental Protocol:
-
Temperature: Ensure all solubility experiments are conducted at a consistent, controlled temperature, as solubility is temperature-dependent.[11][12]
-
Equilibration Time: Ensure sufficient time is allowed for the solution to reach equilibrium. This can be checked by measuring the concentration at different time points until it remains constant.
-
pH Control: Verify the final pH of the solution after adding the compound, as the compound itself can alter the pH of unbuffered or weakly buffered solutions.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by UV-Vis Spectrophotometry
This protocol provides a quick assessment of solubility in various solvents.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of your desired test solvent (e.g., PBS pH 7.4, water, buffer with 5% ethanol).
-
Add 2 µL of the 10 mM DMSO stock to each well to achieve a final concentration of 100 µM.
-
Mix the plate thoroughly and let it equilibrate at room temperature for 2 hours.
-
Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound).
-
Compare the absorbance to a standard curve prepared in the same solvent system to determine the concentration in solution. Any precipitation will cause a lower apparent concentration.
Protocol 2: pH-Solubility Profile Generation
This protocol helps to determine the effect of pH on the compound's solubility.
-
Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Illustrative pH-Solubility Relationship for an Amine Salt
Caption: Impact of pH on the ionization and solubility of an amine.
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | When to Use | Key Considerations |
| pH Adjustment | Increases the fraction of the ionized form of the drug, which is typically more water-soluble.[4][7] | For ionizable compounds like amines. | The final pH must be compatible with the experimental system or intended application. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for dissolving lipophilic compounds.[4][5] | When pH adjustment is insufficient or for non-ionizable compounds. | Co-solvents can sometimes affect biological assays. Choose a biocompatible co-solvent if necessary. |
| Complexation | An agent (e.g., cyclodextrin) encapsulates the drug molecule, shielding it from the aqueous environment and increasing apparent solubility.[8][9] | For poorly soluble, often hydrophobic, compounds where other methods fail. | Stoichiometry of complexation and potential for drug displacement should be considered. |
| Surfactants | Form micelles that can solubilize hydrophobic drugs in their core.[10][13] | When dilution of an organic stock into aqueous media causes precipitation. | Can interfere with certain cell-based assays or protein binding studies. |
By systematically applying these troubleshooting steps and protocols, researchers can effectively overcome the solubility challenges associated with this compound and ensure reliable and reproducible experimental outcomes.
References
-
Spirocycles in Drug Discovery. (2017, July 21). Sygnature Discovery. Retrieved from [Link]
-
Solubility Enhancement Techniques. (n.d.). Pharmaguideline. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Methods to boost solubility. (n.d.). IJSDR. Retrieved from [Link]
-
Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. (n.d.). Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Cas 1408075-00-2,this compound. (n.d.). Lookchem. Retrieved from [Link]
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The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). National Institutes of Health. Retrieved from [Link]
-
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2025, October 13). ResearchGate. Retrieved from [Link]
-
This compound, min 97%, 1 gram. (n.d.). HBARSCI. Retrieved from [Link]
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AS-33475 this compound [1523570-96-8]. (n.d.). Bio-Connect. Retrieved from [Link]
-
This compound | 1408075-00-2. (n.d.). BuyersGuideChem. Retrieved from [Link]
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Solubility of Sodium Oxalate in Concentrated Electrolyte Solutions. (n.d.). IC-Unicamp. Retrieved from [Link]
-
Solubility of sodium oxalate in kraft black liquors above 100 °C. (2022, November 23). BioResources. Retrieved from [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Solubility of Oxalic Acid. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
(PDF) Solubility of Oxalic Acid. (2015, September 15). ResearchGate. Retrieved from [Link]
-
Why is oxalic acid so much more soluble than sodium oxalate? (2018, February 1). Reddit. Retrieved from [Link]
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Technical Support Center: 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
Introduction: 2-Oxa-6-azaspiro[3.4]octane is a valuable spirocyclic scaffold increasingly utilized in drug discovery due to its inherent three-dimensionality, which can improve physicochemical properties and lead to novel intellectual property.[1][2][3] It is commonly supplied as a hemioxalate salt for enhanced stability and handling. However, its synthesis, often involving a reductive amination pathway, is not without challenges. The formation of structurally similar byproducts can complicate purification and compromise the integrity of downstream applications.
This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the byproducts encountered during the synthesis and handling of 2-Oxa-6-azaspiro[3.4]octane hemioxalate. Our goal is to equip researchers with the expertise to identify, minimize, and eliminate these impurities, ensuring the highest quality material for their research.
Section 1: Plausible Synthetic Pathway & Core Mechanism
The synthesis of the 2-Oxa-6-azaspiro[3.4]octane core typically proceeds via a reductive amination reaction between 3-oxetanone and a suitable amine partner, such as an aminoacetate derivative, followed by cyclization and subsequent workup. The most critical step, reductive amination, involves the formation of an imine or iminium ion intermediate, which is then reduced to the target amine.[4][5] Understanding this mechanism is key to diagnosing byproduct formation.
Sources
Technical Support Center: Optimizing Coupling Efficiency of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "2-Oxa-6-azaspiro[3.4]octane hemioxalate." This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to help you successfully incorporate this valuable spirocyclic scaffold into your synthetic workflows. As Senior Application Scientists, we have synthesized data from literature and our in-house expertise to address the common challenges and questions that arise when working with this versatile building block.
Understanding the Reagent: Key Physicochemical Properties
2-Oxa-6-azaspiro[3.4]octane is a unique, conformationally restricted saturated heterocycle, increasingly utilized in medicinal chemistry as a bioisosteric replacement for morpholine or piperazine.[1] Its rigid three-dimensional structure can offer advantages in modulating physicochemical properties and improving target engagement.[2]
It is most commonly supplied as a hemioxalate salt, which enhances its stability and handling as a solid.[3] However, the salt form necessitates careful consideration during reaction setup, as the secondary amine must be liberated to participate in coupling reactions.
| Property | Value/Information | Source |
| CAS Number | 1408075-00-2 | [4][5] |
| Molecular Formula | C₈H₁₃NO₅ (hemioxalate salt) | [3] |
| Molecular Weight | 203.19 g/mol (hemioxalate salt) | [3] |
| Appearance | White to off-white solid | N/A |
| Predicted pKa (amine) | 9.2 | [6] |
The predicted pKa of the secondary amine is 9.2, making it a moderately strong base, comparable to other cyclic secondary amines.[6][7] This basicity is a key parameter to consider when selecting a base for the free-basing step and for the coupling reaction itself.
Frequently Asked Questions (FAQs)
Q1: Do I need to free-base the this compound before my coupling reaction?
A1: Yes, it is highly recommended. The secondary amine is protonated in the hemioxalate salt and will not be nucleophilic enough to participate in the desired reaction. You have two main options:
-
In-situ Free-Basing: This is the most common approach, where a suitable base is added to the reaction mixture to neutralize the oxalate and liberate the free amine. This is often sufficient for most coupling reactions.
-
Separate Free-Basing and Isolation: For particularly sensitive reactions or for precise stoichiometric control, you can perform a separate acid-base extraction to isolate the free amine before use.
Q2: What is the best base to use for in-situ free-basing?
A2: The choice of base depends on the specific coupling reaction. A non-nucleophilic organic base is generally preferred to avoid competing reactions.
-
For Amide Couplings (e.g., with HATU): N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. An excess of the base (at least 2 equivalents relative to the hemioxalate salt) is necessary to both neutralize the oxalate and act as a base for the coupling reaction itself.
-
For Palladium-Catalyzed Couplings (e.g., Buchwald-Hartwig): An inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often used. These bases are strong enough to deprotonate the amine and facilitate the catalytic cycle.
Q3: My amide coupling reaction with HATU is giving low yields. What are the common causes?
A3: Low yields in HATU couplings can stem from several factors. Here's a troubleshooting workflow:
Caption: Troubleshooting workflow for low-yield HATU couplings.
Q4: I am performing a Buchwald-Hartwig amination and observing significant hydrodehalogenation of my aryl halide. How can I minimize this?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[8][9] It can arise from β-hydride elimination from the palladium-amide intermediate. Here are some strategies to mitigate this:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. For secondary amines like 2-oxa-6-azaspiro[3.4]octane, ligands such as XantPhos or Josiphos-type ligands can be effective.
-
Base Selection: Use a weaker base if possible. While a strong base is needed, excessively strong bases can sometimes promote side reactions. Consider switching from an alkoxide base (e.g., NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can favor β-hydride elimination.
-
Solvent: Toluene or 1,4-dioxane are generally good solvent choices.
Troubleshooting Guide
This table provides a more detailed breakdown of potential issues and solutions for various coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| No or low conversion in any coupling reaction | Insufficiently active amine: The hemioxalate salt was not adequately neutralized. | Ensure at least 2.5 equivalents of a suitable base (e.g., DIPEA, Cs₂CO₃) are used. Consider a separate free-basing step. |
| Poor quality reagents: Decomposed coupling reagents or impure starting materials. | Use fresh coupling reagents (e.g., HATU, Pd catalyst) and ensure the purity of your coupling partners. | |
| Anhydrous conditions not maintained: Water can hydrolyze activated esters and deactivate catalysts. | Flame-dry glassware and use anhydrous solvents. | |
| Amide Coupling: Formation of an unknown byproduct with a mass corresponding to the amine + tetramethylguanidine. | Guanidinylation of the amine: HATU can react directly with the amine, especially if the amine is in excess or added before the carboxylic acid is activated.[10] | Always pre-activate the carboxylic acid with HATU and a base for 15-30 minutes before adding the 2-oxa-6-azaspiro[3.4]octane.[11] |
| Buchwald-Hartwig: Low yield and complex mixture of products. | Catalyst poisoning or decomposition: Certain functional groups on the coupling partners can interfere with the palladium catalyst. | Screen different palladium pre-catalysts and ligands. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
| SNAr Coupling: Reaction is sluggish. | Insufficiently activated aryl halide: The aryl halide may not be electron-deficient enough for the reaction to proceed smoothly. | Ensure the aryl halide has strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. Consider heating the reaction. |
| Incorrect solvent: The solvent may not be polar enough to facilitate the formation of the Meisenheimer complex. | Use a polar aprotic solvent such as DMF, DMSO, or NMP. |
Experimental Protocols
Protocol 1: In-situ Free-Basing and HATU Amide Coupling
This protocol provides a general procedure for the amide coupling of a carboxylic acid with this compound.
Caption: Step-by-step workflow for HATU amide coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with this compound.
Caption: Step-by-step workflow for Buchwald-Hartwig amination.
References
-
Pering, K., et al. (2021). Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry. [Link]
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Hartwig, J. F. (2008). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Request PDF. [Link]
-
Wiley-VCH. (2008). Supporting Information. Wiley Online Library. [Link]
-
Quora. (2016). Why are cyclic amines more basic than acyclic amines of same nature? Quora. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). 24.3: Basicity of Amines. Chemistry LibreTexts. [Link]
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]
-
Reddit. (2023). HATU/PyBOP coupling procedure question. Reddit. [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. ResearchGate. [Link]
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
Pharmaguideline. (n.d.). Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline. [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Direct Formation of Amides from Carboxylic Acids and Amines Catalyzed by Niobium(V) Oxalate Hydrate. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
PubMed. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
ResearchGate. (n.d.). Influence of purging on oxalate yield in formate coupling reaction in a nitrogen atmosphere with 5 wt % potassium hydroxide as a catalyst. ResearchGate. [Link]
-
ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). 6‐Nitro‐1,2,3,4‐tetrahydroquinolines by a tandem reductive amination‐SNAr reaction. Wiley Online Library. [Link]
-
Proactive Molecular Research. (n.d.). This compound. Proactive Molecular Research. [Link]
-
Molport. (n.d.). 6-oxa-2-azaspiro[3.4]octane analogues. Molport. [Link]
-
ResearchGate. (n.d.). Continuous, Efficient and Safe Synthesis of 1-Oxa-2-azaspiro [2.5] octane in a Microreaction System. ResearchGate. [Link]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
Navigating the Synthesis Maze: A Technical Support Guide for the 2-Oxa-6-azaspiro[3.4]octane Scaffold
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the 2-Oxa-6-azaspiro[3.4]octane scaffold. This guide is designed to provide practical, in-depth solutions to common challenges encountered when utilizing this valuable building block in complex chemical syntheses. The unique strained, three-dimensional structure of this spirocycle offers significant advantages in medicinal chemistry for creating novel chemical entities with improved physicochemical properties. However, its secondary amine requires a robust protection-deprotection strategy to ensure successful multi-step syntheses.
This document moves beyond simple protocol recitation. Here, we delve into the "why" behind the "how," offering field-proven insights to help you navigate your synthetic challenges with confidence.
Frequently Asked Questions (FAQs): Core Concepts
Q1: Is 2-Oxa-6-azaspiro[3.4]octane hemioxalate a protecting group?
A1: This is a common point of confusion. 2-Oxa-6-azaspiro[3.4]octane is not a protecting group itself, but rather a structural building block or scaffold . Its purpose is to be incorporated as a core part of your final molecule, often to serve as a rigid, non-planar bioisostere for more common motifs like morpholine or piperazine. The hemioxalate salt form is provided by commercial suppliers to enhance the stability and handling of the free secondary amine, which is a reactive nucleophile.
Q2: Why must the secondary amine on the spirocycle be protected?
A2: The secondary amine (pKa ~10.5) is a nucleophilic and basic site. If left unprotected, it can interfere with a wide range of subsequent reactions in your synthetic sequence. For instance, it can react with electrophiles, act as an unwanted base in sensitive reactions, or interfere with metal-catalyzed couplings. Protecting the nitrogen temporarily masks its reactivity, allowing you to perform chemistry on other parts of the molecule selectively.
Q3: What are the most common protecting groups for this scaffold?
A3: The two most widely employed and effective protecting groups for the 2-Oxa-6-azaspiro[3.4]octane nitrogen are the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups. Their popularity stems from their general stability to a broad range of reaction conditions and, crucially, the distinct and orthogonal methods available for their removal.
| Protecting Group | Structure on Nitrogen | Key Stability | Common Deprotection Method |
| Boc |
| Stable to basic conditions, hydrogenolysis, and mild nucleophiles. | Strong Acid (e.g., TFA, HCl) |
| Cbz / Benzyl (Bn) |
| Stable to acidic and basic conditions. | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) |
Q4: What does "orthogonal strategy" mean in this context?
A4: An orthogonal strategy allows for the selective removal of one protecting group in the presence of others. For example, if your molecule contains both a Boc-protected amine on the spirocycle and a Cbz-protected amine elsewhere, you can selectively deprotect the Boc group with acid while leaving the Cbz group intact. Conversely, you could remove the Cbz group via hydrogenolysis without affecting the Boc group. This level of control is essential for complex, multi-step syntheses.[1][2]
Experimental Protocols & Troubleshooting Guides
Here, we provide detailed, step-by-step protocols for the protection and deprotection of the 2-Oxa-6-azaspiro[3.4]octane scaffold. These are followed by troubleshooting guides to address common issues.
Workflow Overview: Incorporating the Scaffold
Caption: General workflow for using the spirocyclic scaffold.
Protocol 1: N-Boc Protection of 2-Oxa-6-azaspiro[3.4]octane
Principle: The free secondary amine is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base. The base neutralizes the in-situ generated acid and drives the reaction to completion.
Step-by-Step Methodology:
-
Freebasing: Dissolve this compound (1.0 equiv) in a biphasic mixture of dichloromethane (DCM, ~10 mL/g) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (~10 mL/g).
-
Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Caution: The free amine can be volatile. Do not over-dry on the rotary evaporator.
-
Protection: Dissolve the crude free amine in DCM (~10 mL/g). Add triethylamine (TEA, 1.2 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: The crude product, tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate, can often be used directly or purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a colorless oil or white solid. A patent for a related synthesis reports a three-step route to a similar Boc-protected spirocycle.[3]
Troubleshooting Guide for N-Boc Protection:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient (Boc)₂O. 2. Ineffective base. 3. Wet starting material/solvents. | 1. Add an additional 0.1-0.2 equiv of (Boc)₂O. 2. Ensure TEA is fresh. Alternatively, use a non-nucleophilic base like diisopropylethylamine (DIPEA). 3. Ensure rigorous drying of the free amine and use anhydrous solvents. |
| Formation of Side Products | Double acylation (unlikely for Boc but possible) or reaction with other functional groups. | Ensure the reaction is run at 0 °C to RT. Higher temperatures can lead to side reactions. If other nucleophiles are present, consider protecting them first. |
| Difficult Purification | Co-elution of product with unreacted (Boc)₂O or its byproducts. | After concentration, dissolve the crude material in a minimal amount of a solvent like toluene and re-concentrate to azeotropically remove some t-butanol. A gentle wash with cold, dilute aqueous acid (e.g., 1% HCl) can sometimes help remove excess base before the column. |
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Principle: The Boc group is highly susceptible to cleavage under strong acidic conditions. TFA efficiently protonates the carbamate, leading to the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine as its TFA salt.[1][4]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Boc protected spirocycle (1.0 equiv) in DCM (~20 mL/g).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 equiv, often used as a 20-50% solution in DCM) dropwise. Caution: Reaction is exothermic and evolves CO₂ gas. Ensure adequate venting.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 1-3 hours.[5][6]
-
Work-up (Isolation as TFA salt): Concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, co-evaporate with a solvent like toluene or diethyl ether (x3). The resulting residue is the amine TFA salt, which can often be used directly.
-
Work-up (Isolation as free amine): After concentration, dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ or 1M NaOH until the aqueous layer is basic. Caution: CO₂ evolution.
-
Separate the organic layer, extract the aqueous layer with DCM, combine organics, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
Troubleshooting Guide for N-Boc Deprotection:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid or reaction time. 2. Presence of acid-scavenging groups in the substrate. | 1. Increase the concentration of TFA or the reaction time. Gentle warming (to ~40 °C) can be attempted if the substrate is stable. 2. Increase the equivalents of TFA. |
| Substrate Degradation | The molecule contains other acid-labile groups (e.g., acetals, silyl ethers). | 1. Run the reaction at 0 °C or even -20 °C for a longer duration. 2. Use milder acidic conditions, such as 4M HCl in 1,4-dioxane, which can sometimes be more selective. 3. Consider an alternative protecting group for the spirocycle amine if acid sensitivity is a major issue. |
| Formation of Oily Salt | TFA salts are often difficult to crystallize and may appear as oils. | 1. If the salt is needed, try precipitating it by adding cold diethyl ether or pentane to a concentrated solution in DCM. 2. If the free amine is desired, proceed with the basic work-up. Using a basic ion-exchange resin can also be an effective way to neutralize the acid and isolate the free amine.[5] |
Protocol 3: N-Cbz/Bn Deprotection via Hydrogenolysis
Principle: The benzyl C-N bond of the Cbz or a simple N-benzyl group is readily cleaved by catalytic hydrogenation. The reaction proceeds on the surface of a palladium catalyst with hydrogen gas, releasing the free amine, carbon dioxide (for Cbz), and toluene.[7]
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the N-Cbz or N-Bn protected spirocycle (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add Palladium on carbon (10% Pd/C, ~10% by weight of the substrate). Caution: Pd/C can be pyrophoric. Handle under an inert atmosphere or as a wet catalyst.
-
Secure the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon or 1 atm) at room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are usually complete in 4-16 hours.
-
Work-up: Carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The product is often pure enough for subsequent steps.
Troubleshooting Guide for N-Cbz/Bn Deprotection:
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Stalled or Slow Reaction | 1. Catalyst poisoning (e.g., by sulfur-containing compounds or some heterocycles). 2. Poor quality catalyst. 3. Insufficient hydrogen pressure or poor mixing. | 1. Use a higher catalyst loading or a different type of catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C). Adding a small amount of acid (e.g., acetic acid) can sometimes help by preventing the product amine from strongly coordinating to the catalyst.[7] 2. Use a fresh bottle of catalyst. 3. Ensure vigorous stirring and a good seal on the H₂ balloon. For difficult cases, a Parr hydrogenator at higher pressure (e.g., 45-50 psig) may be required.[6] |
| Incomplete Reaction/Byproduct Formation | Presence of other reducible functional groups (e.g., alkenes, alkynes, nitro groups, aromatic halogens). | This is a selectivity issue. Consider using a transfer hydrogenation source like ammonium formate or 1,4-cyclohexadiene instead of H₂ gas, which can sometimes offer better selectivity.[8] If an aromatic halogen is present, careful selection of the Pd/C catalyst type can minimize dehalogenation.[6] |
| Product Contaminated with Catalyst | Fine palladium particles passing through the filter. | Filter through a finer filter aid, such as a 0.45 µm syringe filter, after the initial Celite filtration. |
Concluding Remarks
The 2-Oxa-6-azaspiro[3.4]octane scaffold is a powerful tool for introducing novel three-dimensional architecture into drug candidates.[9] Successful incorporation of this building block hinges on a clear and logical strategy for managing the reactivity of its secondary amine. By selecting the appropriate protecting group (Boc or Cbz) based on the planned synthetic route and understanding the nuances of their application and removal, researchers can confidently and efficiently advance their drug discovery programs. This guide provides a robust framework for these operations, grounded in established chemical principles and practical troubleshooting to address the inevitable challenges of complex synthesis.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nacatsoc.org [nacatsoc.org]
- 7. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Technical Support Center: 2-Oxa-6-azaspiro[3.4]octane Hemioxalate Degradation Pathways
Introduction:
Welcome to the technical support guide for 2-Oxa-6-azaspiro[3.4]octane hemioxalate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As a spirocyclic compound containing a strained oxetane ring and a secondary amine, this molecule presents unique challenges.[1] This guide provides in-depth, question-and-answer-based troubleshooting, detailed experimental protocols, and an exploration of potential degradation pathways to ensure the integrity of your research.
Section 1: Foundational Knowledge & Initial Assessment
This section addresses the fundamental questions to consider before beginning experimental work. Understanding the inherent liabilities of the molecule is the first step in designing a robust stability study.
Q1: What are the primary structural liabilities of this compound I should be aware of?
A1: The structure of 2-Oxa-6-azaspiro[3.4]octane contains two key functional groups susceptible to degradation: the oxetane ring and the secondary amine .
-
Oxetane Ring: This four-membered ether ring is strained. Under acidic conditions, it is susceptible to protonation followed by nucleophilic attack (e.g., by water), leading to ring-opening.[2][3] While generally more stable than an epoxide, its stability can be unpredictable and is sensitive to substitution patterns and reaction conditions.[3][4]
-
Secondary Amine: The secondary amine is a nucleophilic and basic center. It is prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation), trace metal ions, or peroxides present as impurities in excipients.[5][6][7][8] Common oxidative degradation products for secondary amines include N-oxides and other related species.
-
Hemioxalate Salt Form: The oxalate counterion can influence the local pH in the solid state, especially in the presence of moisture. This can, in turn, affect the degradation rate of the active moiety.[9][10][11]
Q2: How should I design a forced degradation study for this molecule in accordance with regulatory expectations?
A2: A forced degradation or "stress testing" study is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12] These studies are a core requirement of regulatory bodies like the ICH.[13][14][15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are truly "stability-indicating."
A systematic approach involves subjecting the compound to a range of stress conditions.[18][19][20]
| Stress Condition | Typical Reagents & Conditions | Primary Target | Potential Degradants |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) | Oxetane Ring | Ring-opened diol products |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80°C) | Oxetane Ring (less likely than acid) | Ring-opened products |
| Oxidation | 3% H₂O₂, room temperature | Secondary Amine | N-oxides, hydroxylamines |
| Thermal | Dry Heat (e.g., 80-105°C), solid state | Overall Molecule | Ring cleavage, other rearrangements |
| Photolytic | High-intensity light (Vis & UV) as per ICH Q1B | Overall Molecule | Various photo-products |
Section 2: Troubleshooting Analytical Methods
Effective analysis is key to understanding degradation. This section tackles common issues encountered during the chromatographic analysis of 2-Oxa-6-azaspiro[3.4]octane and its degradants.
Q3: I'm seeing significant peak tailing for the parent compound in my reverse-phase HPLC analysis. What is the cause and how can I fix it?
A3: Peak tailing with basic compounds like this one is a classic chromatography problem. It is most often caused by the interaction of the protonated secondary amine with acidic, ionized silanol groups (Si-O⁻) on the surface of the silica-based column packing.[21]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization of either the analyte or the silanol groups.
-
Low pH (2-3): Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will fully protonate the secondary amine (making it consistently charged) and, more importantly, suppress the ionization of the surface silanols, minimizing the unwanted ionic interaction.[22]
-
High pH (8-10): Alternatively, using a high pH-stable column, you can operate at a pH that deprotonates the amine, making it neutral and less likely to interact with silanols.
-
-
Increase Buffer Strength: A higher concentration of the mobile phase buffer (e.g., 25-50 mM) can help to "shield" the analyte from the active sites on the stationary phase.[21]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, reducing the opportunity for these interactions. Ensure you are using a suitable, modern column.[22]
-
Add a Competing Base: In some cases, adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of your analyte.
Q4: My mass balance in the forced degradation samples is below 90%. Where could the missing API and degradants be?
A4: Poor mass balance is a critical issue indicating that not all components are being accurately detected.
Potential Causes & Solutions:
-
Degradants are Not Eluting: Some degradation products may be highly polar (e.g., ring-opened diols) and may not elute from a standard reverse-phase column under your current conditions. They could also be strongly retained.
-
Solution: Introduce a steeper gradient at the end of your run or add a strong wash step to strip the column.[23] Consider using an alternative method like HILIC (Hydrophilic Interaction Chromatography) for very polar degradants.
-
-
Degradants Lack a Chromophore: If you are using a UV detector, some degradants may have lost the part of the molecule that absorbs UV light.
-
Solution: Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or, ideally, a Mass Spectrometer (MS) to ensure all non-volatile compounds are detected.
-
-
Formation of Volatile or Gaseous Degradants: Some degradation pathways could lead to small, volatile molecules that would not be detected by LC-based methods.
-
Solution: While difficult to quantify without specialized techniques (like Headspace GC-MS), this possibility should be noted. A well-designed study where major degradants are identified should still account for the majority of the mass.
-
-
Precipitation: A degradant may be insoluble in the sample diluent or mobile phase.
-
Solution: Visually inspect your samples. Try different diluents for your stability samples, ensuring they are compatible with the mobile phase.[24]
-
Section 3: Elucidating Degradation Pathways
Identifying the structure of unknown peaks in your chromatogram is the ultimate goal of a forced degradation study.
Q5: I have several unknown peaks in my stressed samples. What is a logical workflow to identify their structures?
A5: A systematic workflow is crucial for structure elucidation. The combination of chromatographic behavior and mass spectrometry data provides the most powerful evidence.
Q6: Can you provide diagrams of the most likely degradation pathways for 2-Oxa-6-azaspiro[3.4]octane?
A6: Based on the known reactivity of oxetanes and secondary amines, we can hypothesize the primary degradation pathways under common stress conditions.
1. Acid-Catalyzed Hydrolysis (Ring-Opening)
Under acidic conditions, the oxetane oxygen is protonated, making the ring's carbons highly electrophilic and susceptible to attack by a water molecule.
Parent [label=<
];
Product [label=<
];
Parent -> Product [label=" H⁺ / H₂O\n(Ring Opening)"]; } caption="Hypothesized Acid Hydrolysis Pathway"
2. Oxidative Degradation
The secondary amine is the most likely site of oxidation, typically by agents like hydrogen peroxide, leading to the formation of an N-oxide.
Parent [label=<
];
Product [label=<
];
Parent -> Product [label=" [O]\n(e.g., H₂O₂)"]; } caption="Hypothesized Oxidative Pathway"
Section 4: FAQs
-
Q: Can the oxalate counterion itself degrade?
-
A: Oxalic acid is generally stable but can be oxidized to carbon dioxide under strong oxidizing conditions, especially in the presence of certain metal ions. In most pharmaceutical contexts, it is considered stable. However, its pH effect on the API is the more significant consideration.[9]
-
-
Q: My API seems to be degrading even in the control solution at room temperature. What could be the cause?
-
A: This suggests inherent instability. Check the pH of your solution, as even unbuffered water can be slightly acidic from dissolved CO₂. Also, consider dissolved oxygen as a potential oxidant. Preparing solutions in a high-purity solvent and using an amber vial to protect from light are good first steps.
-
-
Q: Does the spirocyclic nature of the molecule impart any special stability or instability?
-
A: The spirocyclic center itself is quite stable. Its main effect is to hold the two rings in a rigid, three-dimensional conformation. This can influence how the molecule interacts with its environment, but the primary degradation sites remain the functional groups (oxetane and amine). Incorporating oxetanes can, in some cases, improve metabolic stability compared to other groups.[25][26]
-
References
-
ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences. [Link]
-
ICH Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
Advanced Guide to HPLC Troubleshooting. PharmaCores. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
ICH Quality Guidelines. International Council for Harmonisation. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Institutes of Health (NIH). [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
-
Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaoffer. [Link]
-
Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. RJPT. [Link]
-
A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. MDPI. [Link]
-
Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH). [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (NIH). [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. SAP. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]
-
Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. ResearchGate. [Link]
-
Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester- alt -ethers). ResearchGate. [Link]
-
Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. [Link]
-
Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed. [Link]
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. [Link]
-
6-Azaspiro[3.4]octane hemioxalate PubChem Entry. PubChem. [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. [Link]
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health (NIH). [Link]
-
Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. National Institutes of Health (NIH). [Link]
-
Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health (NIH). [Link]
-
Facile Synthesis of 2‐azaspiro[3.4]octane Supporting Information. The Royal Society of Chemistry. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs… [ouci.dntb.gov.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. ICH Official web site : ICH [ich.org]
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- 19. acdlabs.com [acdlabs.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. hplc.eu [hplc.eu]
- 22. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
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- 24. HPLC Troubleshooting Guide [sigmaaldrich.com]
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- 26. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pharmacokinetic Properties of 2-Oxa-6-azaspiro[3.4]octane Compounds
Introduction: The 2-oxa-6-azaspiro[3.4]octane scaffold is a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality and sp³-rich character offer a distinct advantage for escaping the "flatland" of traditional aromatic compounds, which can lead to improved potency and selectivity.[1][2][3] However, like any privileged scaffold, it presents a unique set of challenges in optimizing pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5] This guide is designed to provide researchers, scientists, and drug development professionals with a practical, in-depth resource for troubleshooting common PK-related issues encountered during the development of these novel compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial stages of a project involving 2-oxa-6-azaspiro[3.4]octane analogs.
Q1: What are the key initial in vitro ADME assays I should run on my newly synthesized 2-oxa-6-azaspiro[3.4]octane analogs?
A1: For an efficient design-make-test-analyze cycle, a core panel of in vitro ADME assays should be prioritized to quickly identify potential liabilities.[6][7] We recommend the following tiered approach:
-
Tier 1 (High-Throughput Screening):
-
Kinetic Aqueous Solubility: To ensure the compound is soluble enough for biological assays and to predict potential absorption issues.[6][8]
-
Metabolic Stability (Human & Rodent Liver Microsomes): Provides a first look at intrinsic clearance. The azaspirocyclic nitrogen and adjacent carbons can be susceptible to metabolism.[6][9]
-
LogD₇.₄: Measures lipophilicity at physiological pH, which is a key driver for permeability, protein binding, and metabolic clearance.[6]
-
CYP450 Inhibition (e.g., CYP3A4, 2D6): The basic nitrogen in the 6-aza position can be a liability for cytochrome P450 inhibition, a common cause of drug-drug interactions.[10][11]
-
-
Tier 2 (For Promising Hits):
-
Caco-2 Permeability: To assess the potential for oral absorption and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12][13]
-
Plasma Protein Binding: Determines the fraction of unbound drug, as only the unbound portion is typically pharmacologically active.[6][7]
-
Plasma Stability: Checks for degradation by plasma enzymes.[7]
-
Q2: What are the most common pharmacokinetic liabilities associated with the 2-oxa-6-azaspiro[3.4]octane scaffold?
A2: Based on its structure, two primary areas of concern often emerge:
-
Metabolic Instability: Saturated heterocycles, particularly those with a secondary or tertiary amine, are prone to oxidative metabolism by cytochrome P450 enzymes.[9] The most common metabolic pathways include N-dealkylation (if substituted), and oxidation at the carbon atoms alpha to the nitrogen or the oxygen.[9][14]
-
CYP450 Inhibition: The basic nitrogen atom can act as a type II ligand, coordinating with the heme iron of CYP enzymes and causing inhibition.[11][15] This can lead to significant drug-drug interactions (DDIs).[10]
Q3: How does the rigid, spirocyclic nature of this scaffold influence its ADME properties?
A3: The spirocyclic core has several profound effects.[1][2][16] Firstly, its rigidity reduces the conformational flexibility of the molecule. This can be beneficial, as it may lock the molecule into a bioactive conformation for its target, but it can also prevent it from adopting a conformation needed to avoid metabolic enzymes or transporters.[3][17] Secondly, the three-dimensional structure increases the fraction of sp³-hybridized carbons (Fsp³), which generally correlates with improved solubility and better metabolic stability compared to flat, aromatic systems.[1][3][17] This can help mitigate some of the liabilities associated with the heterocyclic amine.
Part 2: Troubleshooting Guide
This section is structured to address specific experimental problems you may encounter.
Issue 1: Poor Aqueous Solubility
Q: My compound precipitates out of my aqueous buffer during my biological assay. What is the first step and what are my options?
A: The first step is to quantify the problem. Do not rely on visual inspection alone.
-
Action: Perform a quantitative Kinetic Solubility Assay (see Protocol 1 below). This will give you a reliable number (e.g., in µg/mL or µM) to guide your optimization strategy.[8]
-
Analysis: If solubility is below your target concentration (typically >50 µM for early screening), you need to address it. Poor solubility can lead to artificially low potency readings and poor oral absorption.[18][19]
Q: My compound's kinetic solubility is confirmed to be <10 µM. What structural modifications can I make to the 2-oxa-6-azaspiro[3.4]octane core or its substituents to improve this?
A: Improving solubility involves a trade-off between disrupting the crystal lattice energy of the solid form and increasing favorable interactions with water.[20]
-
Strategy 1: Introduce Ionizable Groups: The 6-aza position is a key handle. If it is not essential for pharmacophore binding, ensure it is a free base. The resulting cation at physiological pH will dramatically improve aqueous solubility.
-
Strategy 2: Add Polar Functional Groups: Introduce hydrogen bond donors and acceptors on substituents. For example, adding a hydroxyl (-OH), amide (-CONH₂), or small PEG chain can increase polarity and disrupt crystal packing.[20]
-
Strategy 3: Disrupt Planarity and Symmetry: While the spirocyclic core is already 3D, large planar aromatic substituents can drive insolubility through π-stacking. Consider breaking up large aromatic systems or introducing out-of-plane groups to disrupt this packing.[20]
Data Presentation Example:
| Compound | Modification | LogD₇.₄ | Kinetic Solubility (µM) |
| Parent-01 | -Phenyl | 3.5 | 5 |
| Analog-01a | -Phenyl-OH (para) | 2.8 | 45 |
| Analog-01b | -Pyridine | 2.5 | 75 |
Issue 2: High Metabolic Clearance in Liver Microsomes
Q: My compound shows >80% clearance in a 60-minute human liver microsome (HLM) assay. How do I identify the "metabolic soft spot"?
A: A high clearance rate suggests your compound is a good substrate for metabolic enzymes, likely CYPs. The next critical step is metabolite identification.
-
Action: Conduct a Metabolite Identification Study . This involves incubating the compound with HLMs and cofactors (NADPH) and analyzing the resulting mixture by high-resolution LC-MS/MS. Look for new masses corresponding to common metabolic transformations.
-
Common Transformations for this Scaffold:
-
Oxidation (+16 Da): Hydroxylation on the cyclopentane ring or on carbons alpha to the nitrogen or oxygen.
-
N-dealkylation: If the nitrogen at position 6 is substituted (e.g., with an ethyl group), you may see loss of the substituent.
-
Ring Opening: Less common, but possible.
-
Q: Metabolite ID confirms hydroxylation on the cyclopentane ring. What strategies can I use to block this metabolism?
A: Once the soft spot is known, you can employ specific chemical modifications to block the metabolic attack without disrupting the compound's primary activity.[9]
-
Strategy 1: Steric Hindrance: Introduce a bulky group (e.g., a methyl or cyclopropyl group) near the site of metabolism. This can physically block the enzyme's active site from accessing the vulnerable position.
-
Strategy 2: Deuteration: Replace the hydrogen atom at the site of metabolism with deuterium. The C-D bond is stronger than the C-H bond, which can slow the rate of CYP-mediated bond cleavage (the "Kinetic Isotope Effect").
-
Strategy 3: Fluorination: Placing a fluorine atom on the metabolic spot or an adjacent carbon can block metabolism. The strong C-F bond is resistant to oxidation, and the electron-withdrawing nature of fluorine can deactivate the surrounding area to oxidative attack.[9]
Issue 3: Low Permeability in Caco-2 Assay
Q: My compound has good solubility but shows a low apparent permeability (Papp) value (<1 x 10⁻⁶ cm/s) in the Caco-2 assay. Why is this happening?
A: Low permeability despite good solubility often points to two potential issues: the compound is too polar, or it is being actively removed from the cell by efflux transporters.[12][21]
-
Action: First, examine the Efflux Ratio (ER) from your Caco-2 data. The ER is calculated as Papp(B→A) / Papp(A→B).
-
If ER is > 2: This indicates active efflux, likely by transporters like P-gp or BCRP, which are highly expressed in Caco-2 cells.[] Your compound is getting into the cell, but it's being pumped back out.
-
If ER is < 2: The issue is likely passive permeability. The molecule may have too many hydrogen bond donors or too much polar surface area (PSA) to efficiently cross the lipid bilayer of the intestinal cells.
-
Q: My compound has an efflux ratio of 5. How can I modify the structure to avoid P-gp efflux?
A: Circumventing efflux transporters is a common challenge. The goal is to make your compound a poorer substrate for the transporter.
-
Strategy 1: Reduce Hydrogen Bond Donors: P-gp substrates often have multiple H-bond donors (e.g., -OH, -NH₂). Masking these groups, for instance by converting an alcohol to a methyl ether, can sometimes reduce efflux.
-
Strategy 2: Add a Weak Acidic Group: Introducing a carboxylic acid or a bioisostere can sometimes disrupt the interactions required for efflux transporter recognition.
-
Strategy 3: Increase Rigidity: Adding conformational constraints can sometimes prevent the molecule from adopting the required shape to bind to the efflux transporter. The spirocyclic core already provides rigidity, but modifications to flexible side chains can help.[17]
Part 3: Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the solubility of a compound when added from a concentrated DMSO stock to an aqueous buffer, mimicking how compounds are tested in most biological assays.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO plate to a 96-well plate containing aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4). This creates a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to reach equilibrium.
-
Filtration: Filter the plate through a 96-well filter plate (e.g., 0.45 µm) to separate the dissolved compound from any precipitate.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer/DMSO mixture. The highest concentration that remains in solution is the kinetic solubility.
Protocol 2: Liver Microsomal Stability Assay
This assay measures the rate of metabolism of a compound when incubated with liver microsomes, a subcellular fraction containing a high concentration of CYP enzymes.[21]
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 µM working solution in buffer.
-
Liver Microsomes: Thaw human or rat liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer (pH 7.4).
-
Cofactor (NADPH): Prepare a solution of NADPH regenerating system.
-
Controls: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin).
-
-
Incubation:
-
Pre-warm the microsome and compound solutions to 37°C.
-
Initiate the reaction by adding the NADPH solution to the wells containing the compound and microsomes.
-
Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Quenching: Stop the reaction at each time point by adding a cold stop solution, typically acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Transfer the supernatant and analyze the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percent remaining of the parent compound versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
References
-
Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Available from: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
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Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. PubMed. Available from: [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available from: [Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available from: [Link]
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Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. Available from: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
-
Caco-2 Permeability Assay Protocol. Creative Bioarray. Available from: [Link]
-
Optimizing Drug Solubility. Contract Pharma. Available from: [Link]
- Caco2 assay protocol. Provided by a search result, no direct URL available.
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available from: [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Available from: [Link]
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Fast turnaround early ADME in vitro screening available! Admescope. Available from: [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. Available from: [Link]
-
N-Heterocyclic Carbene Capture by Cytochrome P450 3A4. PMC - NIH. Available from: [Link]
-
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Available from: [Link]
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? HitGen OpenDEL™. Available from: [Link]
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Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Available from: [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
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Strategies to Enhance Metabolic Stabilities. PubMed. Available from: [Link]
-
Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. PMC - NIH. Available from: [Link]
-
Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available from: [Link]
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The A-Z Guide of DMPK Assays, and How to Find the Right One. TD2 Oncology. Available from: [Link]
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Drug Metabolism And Pharmacokinetics Studies: Essential Insights For Drug Development. ALWSCI. Available from: [Link]
-
Q&A of DMPK Issues and Tools for Drug Discovery. ResearchGate. Available from: [Link]
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Available from: [Link]
-
Metabolism and biomarkers of heterocyclic aromatic amines in humans. PubMed. Available from: [Link]
- Drug Metabolism, Pharmacokinetics Strategies To Avoid Drug Development Mistakes Early. Provided by a search result, no direct URL available.
-
Current trends in drug metabolism and pharmacokinetics. PMC - PubMed Central. Available from: [Link]
- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Provided by a search result, no direct URL available.
-
In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. ResearchGate. Available from: [Link]
-
Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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"2-Oxa-6-azaspiro[3.4]octane hemioxalate" handling and storage recommendations
Technical Support Center: 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this valuable spirocyclic building block in your experiments. As a Senior Application Scientist, my goal is to provide not just instructions, but the rationale behind them, empowering you to achieve reliable and reproducible results.
The unique spirocyclic structure of this compound offers significant rigidity and a defined three-dimensional orientation of substituents, which is highly advantageous in modern drug discovery for enhancing target selectivity and improving physicochemical properties.[1][2] However, its nature as a hemioxalate salt requires specific handling considerations to maintain its integrity.
Compound Quick Reference
| Property | Value | Source(s) |
| CAS Number | 1408075-00-2 | [3][4] |
| Molecular Formula | C₈H₁₃NO₅ | [3][5] |
| Molecular Weight | ~203.19 g/mol | [3][5] |
| Common Synonyms | 2-oxa-6-azaspiro[3.4]octane oxalate | [3] |
| Recommended Storage | 2-8°C, in a dry, well-ventilated place | [6] |
Frequently Asked Questions (FAQs)
Section 1: Storage and Stability
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a cool, dry, and well-ventilated place, with a recommended temperature range of 2-8°C.[6] The most critical factor is moisture exclusion. Keep the container tightly sealed to prevent the uptake of atmospheric water.[6][7]
-
Expert Insight: The "hemioxalate" salt form makes the compound potentially hygroscopic (having a tendency to absorb moisture from the air). Moisture can compromise sample integrity by causing clumping, affecting accurate weighing, and potentially initiating chemical degradation over time. The physical and chemical stability of pharmaceutical compounds is often greatly influenced by moisture content.[8][9]
Q2: I received the compound at ambient temperature. Is it compromised?
A2: Short-term shipping at ambient temperature is generally acceptable and should not compromise the material's quality, provided the container seal is intact. However, upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions (2-8°C, dry environment) immediately.
Q3: How should I handle the compound to prevent degradation?
A3: Minimize the compound's exposure to ambient air and moisture. When you need to weigh out the material, allow the container to equilibrate to room temperature before opening. This prevents condensation from forming on the cold powder. Work quickly and in a low-humidity environment if possible (e.g., a glove box with an inert atmosphere or a fume hood with good airflow). Reseal the container tightly immediately after use.
Section 2: Safe Handling and Personal Protection
Q1: What are the primary hazards associated with this compound?
A1: Based on data for the parent spirocycle and related oxalate salts, this compound should be handled with care. It may cause skin and serious eye irritation.[10][11] The oxalate component makes it harmful if swallowed or in contact with skin.[12][13] Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed hazard information.[6]
Q2: What Personal Protective Equipment (PPE) is required when handling this compound?
A2: A standard laboratory PPE protocol is required. This includes:
-
Eye Protection: Wear safety glasses with side shields or goggles.[7][10][14]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).[10]
-
Body Protection: A standard laboratory coat should be worn.[10]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator. Work should be performed in a well-ventilated area or a chemical fume hood.[6][10]
Q3: What should I do in case of accidental exposure?
A3:
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes.[6][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Skin Contact: Wash off with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse.[7] If irritation occurs, consult a physician.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Consult a physician.[6][10]
Troubleshooting Guide
Problem 1: The solid material appears clumpy or has changed texture.
-
Probable Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature. Improper storage, such as leaving the container open or opening it while cold, is the likely culprit.
-
Solution: While the material may still be usable for some non-critical applications, its exact weight and purity are now questionable. For quantitative experiments, it is strongly recommended to use a fresh, unopened vial. To prevent this, strictly follow the aliquoting and storage protocol outlined below.
Problem 2: I am observing poor solubility or inconsistent results in my assays.
-
Probable Cause: If you have ruled out other experimental variables, the issue could stem from the compound's integrity. Moisture uptake can lead to the formation of hydrates, which can alter solubility profiles and effective concentration. Furthermore, the rigidity of the spirocyclic system is key to its biological activity; degradation could compromise this structure.[1]
-
Troubleshooting Steps:
-
Verify Solvent: Ensure you are using the correct, high-purity solvent for your application.
-
Use a Fresh Sample: Prepare a new stock solution from a properly stored, unopened vial of the compound.
-
Consider Inert Atmosphere: If the problem persists and your application is highly sensitive, consider preparing solutions inside a glovebox under nitrogen or argon to completely exclude moisture and air.
-
Experimental Protocols & Workflows
Protocol: Best Practices for Aliquoting and Storing this compound
This protocol is designed to preserve the integrity of the compound by minimizing its exposure to atmospheric moisture.
-
Preparation: Move the main container from the refrigerator (2-8°C) to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. Rationale: This critical step prevents atmospheric water from condensing onto the cold powder when the container is opened.
-
Environment: Perform all weighing and aliquoting in a chemical fume hood. For maximum protection, use a glovebox purged with an inert gas (N₂ or Ar).
-
Aliquoting:
-
Once equilibrated, briefly open the main container.
-
Quickly transfer the desired amount of powder into smaller, pre-labeled vials suitable for long-term storage (e.g., amber glass vials with PTFE-lined caps).
-
Do not return any unused powder to the main container.
-
-
Sealing and Purging: Tightly seal the new aliquot vials. For enhanced protection, you can backfill the vials with an inert gas before sealing.
-
Storage: Immediately return the main container and the new aliquots to the recommended storage at 2-8°C. Update your chemical inventory to track the new aliquots.
Visual Workflow: Compound Handling and Storage
This diagram illustrates the proper workflow from receiving the compound to its long-term storage.
Caption: Workflow for receiving, handling, and storing the compound.
Visual Concept: The Impact of Hygroscopicity
This diagram explains how moisture can negatively affect the compound and why proper storage is crucial.
Caption: The consequences of moisture exposure on a hygroscopic compound.
References
-
Capot Chemical Co., Ltd. MSDS of this compound. [Link]
-
LookChem. Cas 1408075-00-2, this compound. [Link]
-
SD Fine-Chem. SODIUM OXALATE Safety Data Sheet. [Link]
-
BuyersGuideChem. This compound | 1408075-00-2. [Link]
-
PubChem. 2-Oxa-6-azaspiro[3.4]octane oxalate. [Link]
-
NIST. SAFETY DATA SHEET - Sodium Oxalate. [Link]
-
Scribd. Chemical Safety Guidelines. [Link]
-
Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
-
Technobis. Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. [Link]
-
Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
-
PMC. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. [Link]
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- 14. tsapps.nist.gov [tsapps.nist.gov]
Validation & Comparative
The Ascendancy of Spirocyclic Linkers: A Comparative Guide to 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
In the landscape of modern drug discovery, particularly in the realm of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not a mere tether but a critical determinant of therapeutic success. The transition from flexible, linear linkers to conformationally constrained, three-dimensional scaffolds has marked a significant advancement in the field. Among these, spirocyclic linkers have emerged as a superior class of building blocks, offering enhanced physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of 2-Oxa-6-azaspiro[3.4]octane hemioxalate with other spirocyclic and traditional linkers, supported by experimental data and detailed protocols for their evaluation.
The Rationale for Rigidity: Moving Beyond "Flatland"
Historically, drug discovery has been dominated by flat, aromatic structures. However, the limitations of such "flatland" molecules, including poor solubility and metabolic instability, have become increasingly apparent. The incorporation of scaffolds with a higher fraction of sp³-hybridized carbons imparts a three-dimensional character that is often correlated with improved clinical success. Spirocycles, by virtue of their two rings sharing a single atom, introduce a rigid, well-defined three-dimensional geometry. This rigidity can pre-organize a molecule into a bioactive conformation, enhancing binding affinity and selectivity for its biological target.[1]
The advantages of employing spirocyclic linkers, such as 2-Oxa-6-azaspiro[3.4]octane, over traditional flexible linkers (e.g., polyethylene glycol (PEG) or alkyl chains) are multifaceted:
-
Improved Physicochemical Properties: Spirocycles can modulate key properties like aqueous solubility, lipophilicity (LogP/LogD), and polar surface area (PSA). For instance, the replacement of a morpholine moiety with a 2-oxa-6-azaspiro[3.3]heptane, a close analog of our topic molecule, has been shown to decrease lipophilicity (lower LogD) while increasing basicity, which can be advantageous for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][2]
-
Enhanced Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, leading to improved in vivo stability.
-
Conformational Control: By locking the conformation of the linker, spirocycles reduce the entropic penalty upon binding to the target protein and E3 ligase, potentially leading to more stable and productive ternary complexes in the case of PROTACs.[3]
-
Novelty and Intellectual Property: The use of novel spirocyclic scaffolds provides an opportunity to explore new chemical space and secure intellectual property.
A Spotlight on this compound
This compound (CAS: 1408075-00-2) is a unique spirocyclic building block that combines the structural features of an oxetane and an azacyclopentane ring.[4][5] This specific combination offers several potential advantages:
-
The oxetane ring , a four-membered cyclic ether, can act as a polar motif and a hydrogen bond acceptor, potentially improving aqueous solubility.
-
The azaspiro[3.4]octane core provides a rigid scaffold with defined exit vectors for connecting to the other components of the molecule.
-
The secondary amine provides a convenient handle for further functionalization through standard amide bond coupling or other chemistries.
-
The hemioxalate salt form generally enhances the crystallinity and handling properties of the parent amine, and can improve its solubility in aqueous media.[4]
Below is a diagram illustrating the logical workflow for incorporating and evaluating a spirocyclic linker like 2-Oxa-6-azaspiro[3.4]octane in a drug discovery program, for instance, in the development of a PROTAC.
Caption: Workflow for the integration and evaluation of spirocyclic linkers.
Comparative Analysis: Performance Metrics
While direct, head-to-head published data for this compound in a PROTAC or ADC is limited, we can draw strong parallels from studies on structurally similar spirocycles. A key study compared the physicochemical properties of compounds containing 2-oxa-6-azaspiro[3.3]heptane to their morpholine-containing counterparts.[2]
| Linker Type | Representative Structure | cLogP | Measured LogD (pH 7.4) | Permeability (PAMPA) Pe (10⁻⁶ cm/s) | Reference |
| Flexible (PEG-like) | PEG/Alkyl Chains | Variable | Generally Lower | Can be Lower | [6] |
| Rigid (Piperazine) | Piperazine | Lower | Lower (pH dependent) | Variable | [3][7][8] |
| Spirocyclic (Oxa-azaspiro) | 2-Oxa-6-azaspiro[3.3]heptane | - | Lowered by ~1.2 units vs. morpholine analog | Maintained or slightly decreased | [2] |
| Target Spirocycle | 2-Oxa-6-azaspiro[3.4]octane | - | Predicted to be lower than non-spirocyclic analogs | To be determined | - |
Data for 2-Oxa-6-azaspiro[3.3]heptane is presented as a surrogate to infer the expected properties of 2-Oxa-6-azaspiro[3.4]octane.
The significant decrease in LogD for the spirocyclic analog compared to its more traditional heterocyclic counterpart, without a detrimental effect on permeability, highlights a key advantage of this linker class in achieving a better balance of properties.[2]
Experimental Protocols
To facilitate a robust comparison, the following are detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Oxa-6-azaspiro[3.4]octane and its Hemioxalate Salt
While a specific journal-level synthesis for the hemioxalate salt was not found, a plausible route can be constructed based on the synthesis of related azaspiro[3.4]octanes and standard salt formation procedures.[9]
Caption: Proposed synthetic workflow for this compound.
Protocol for Hemioxalate Salt Formation: [10]
-
Dissolve the free base of 2-Oxa-6-azaspiro[3.4]octane in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
In a separate flask, dissolve 0.5 equivalents of anhydrous oxalic acid in the same solvent.
-
Slowly add the oxalic acid solution to the amine solution with stirring.
-
If a precipitate does not form immediately, the solution can be cooled or a less polar co-solvent (e.g., diethyl ether) can be added to induce crystallization.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the hemioxalate salt.
Cellular Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure:
-
Prepare a solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) permeability, add the compound solution to the apical side and fresh buffer to the basolateral side.
-
For basolateral-to-apical (B-A) permeability, add the compound solution to the basolateral side and fresh buffer to the apical side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the concentration of the compound using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.
-
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (or hepatocytes), and a NADPH-regenerating system in a phosphate buffer.
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
PROTAC Ternary Complex Formation: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of biomolecular interactions in real-time.
Protocol:
-
Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip.
-
Binary Interactions:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding kinetics (ka, kd) and affinity (KD) of this binary interaction.
-
Inject a series of concentrations of the target protein over a blank surface to ensure no non-specific binding.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface. The binding response will reflect the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. Calculate the cooperativity (α) to understand the influence of the binary interactions on the stability of the ternary complex.
Conclusion: A Path to Superior Therapeutics
The strategic incorporation of rigid, three-dimensional scaffolds like This compound represents a significant step forward in the rational design of highly effective and developable therapeutics. By offering improved physicochemical properties, enhanced metabolic stability, and conformational control, these spirocyclic linkers provide a clear advantage over their linear and more flexible predecessors. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation and comparison of these advanced building blocks, empowering researchers to make data-driven decisions in the pursuit of the next generation of targeted therapies.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 1408075-00-2: this compound [cymitquimica.com]
- 5. 2-Oxa-6-azaspiro[3.4]octane oxalic acid | CymitQuimica [cymitquimica.com]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]
- 9. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. sciencemadness.org [sciencemadness.org]
A Comparative Guide to the Biological Activity of 2-Oxa-6-azaspiro[3.4]octane Analogs: Scaffolds for Selective Muscarinic Receptor Antagonists
This guide provides a comprehensive overview of the biological activity of 2-oxa-6-azaspiro[3.4]octane analogs, with a particular focus on their potential as selective muscarinic acetylcholine receptor (mAChR) antagonists. We will delve into the structure-activity relationships (SAR) of this emerging scaffold, compare its profile with alternative chemotypes, and provide detailed experimental protocols for its biological characterization.
The Rise of Spirocyclic Scaffolds in Drug Discovery
In recent years, medicinal chemistry has witnessed a paradigm shift from flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single common atom, have emerged as a powerful tool in this endeavor. The inherent rigidity and 3D nature of spirocycles offer several advantages in drug design, including the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The 2-oxa-6-azaspiro[3.4]octane core, a unique structural motif, is gaining attention for its potential to impart favorable physicochemical properties to drug candidates.
2-Oxa-6-azaspiro[3.4]octane: A Scaffold with Diverse Biological Potential
The 2-oxa-6-azaspiro[3.4]octane scaffold has been incorporated into molecules targeting a range of biological entities. For instance, derivatives of this scaffold have been investigated as inhibitors of Pks13, a key enzyme in Mycobacterium tuberculosis, highlighting its potential in the development of novel anti-tuberculosis agents.[1][2] Furthermore, 2-oxa-6-azaspiro[3.4]octane substituents have been explored in the design of epidermal growth factor receptor (EGFR) kinase inhibitors for oncology applications.[3]
This guide, however, will focus on a particularly promising application of this scaffold: the development of selective muscarinic receptor antagonists. Muscarinic receptors, a family of G-protein coupled receptors (GPCRs), are implicated in a wide array of physiological processes and are attractive targets for various diseases, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4] The development of subtype-selective muscarinic antagonists has been a long-standing challenge in pharmacology, and novel scaffolds like 2-oxa-6-azaspiro[3.4]octane offer new avenues for achieving this selectivity.
Comparative Analysis of 2-Oxa-6-azaspiro[3.4]octane Analogs as Muscarinic Antagonists
While a definitive head-to-head comparative study of a broad series of 2-oxa-6-azaspiro[3.4]octane analogs as muscarinic antagonists is not yet available in the public domain, we can construct a representative structure-activity relationship (SAR) profile based on data from closely related spirocyclic muscarinic ligands found in patent literature.[5] The following table presents hypothetical, yet plausible, biological data for a series of 2-oxa-6-azaspiro[3.4]octane analogs, illustrating the key structural modifications and their potential impact on M4 muscarinic receptor binding affinity and functional antagonism.
Table 1: Representative Biological Data for a Hypothetical Series of 2-Oxa-6-azaspiro[3.4]octane Analogs as M4 Muscarinic Receptor Antagonists
| Compound ID | R1-Substitution | M4 Binding Affinity (Ki, nM) | M4 Functional Antagonism (IC50, nM) | M2/M4 Selectivity Ratio |
| Ref-Cmpd | Phenyl | 150 | 250 | 10 |
| Analog-1 | 4-Fluorophenyl | 80 | 120 | 25 |
| Analog-2 | 4-Chlorophenyl | 65 | 95 | 30 |
| Analog-3 | 4-Methoxyphenyl | 200 | 350 | 8 |
| Analog-4 | Pyridin-2-yl | 50 | 75 | 50 |
| Analog-5 | Pyrimidin-2-yl | 45 | 60 | 60 |
| Analog-6 | Thiazol-2-yl | 90 | 150 | 20 |
Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes to demonstrate potential SAR trends. Actual experimental values may vary.
From this representative data, we can infer several key SAR trends:
-
Aromatic Substitution: The nature of the substituent on the R1-aromatic ring significantly influences both binding affinity and functional potency. Electron-withdrawing groups, such as fluorine and chlorine (Analog-1 and Analog-2), appear to enhance activity compared to the unsubstituted phenyl ring (Ref-Cmpd). Conversely, an electron-donating group like methoxy (Analog-3) may be detrimental to activity.
-
Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems, such as pyridine and pyrimidine (Analog-4 and Analog-5), can lead to a substantial improvement in potency and selectivity. This is a common strategy in medicinal chemistry to introduce favorable interactions with the receptor binding pocket and modulate physicochemical properties.
-
Selectivity: The M2/M4 selectivity ratio is a critical parameter for developing CNS-targeted therapies, as M2 receptor antagonism is associated with undesirable peripheral side effects. The hypothetical data suggests that careful selection of the R1-substituent can significantly improve this selectivity profile.
Experimental Protocols for Biological Characterization
The biological activity of novel muscarinic receptor antagonists is typically assessed using a combination of radioligand binding assays and functional assays. Below are detailed protocols for two standard functional assays: the GTPγS binding assay and the calcium flux assay.
GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to muscarinic receptors. Antagonists will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Experimental Workflow: GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay to determine antagonist potency.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human M4 muscarinic receptor.
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate and wash the resulting membrane pellet multiple times to remove endogenous nucleotides.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP (to ensure G-proteins are in the inactive state), a known M4 receptor agonist (e.g., acetylcholine), and varying concentrations of the 2-oxa-6-azaspiro[3.4]octane analog.
-
Add the prepared cell membranes to each well.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Detection and Analysis:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the data as a percentage of the agonist response versus the log concentration of the antagonist and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Flux Assay
M1, M3, and M5 muscarinic receptors couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium. M2 and M4 receptors, which couple to Gi/o, can also indirectly influence calcium signaling. This assay measures the ability of an antagonist to block agonist-induced changes in intracellular calcium.
Signaling Pathway: M4 Receptor-Mediated Inhibition of Calcium Mobilization
Caption: Simplified M4 receptor signaling pathway showing inhibition of adenylyl cyclase.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells expressing the M4 muscarinic receptor into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) for 1 hour at 37°C.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add varying concentrations of the 2-oxa-6-azaspiro[3.4]octane analog to the wells and incubate for a pre-determined time.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Initiate the reaction by adding a known M4 receptor agonist.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time.
-
The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal.
-
Calculate the IC50 value by plotting the percentage of inhibition versus the log concentration of the antagonist.
-
Conclusion and Future Directions
The 2-oxa-6-azaspiro[3.4]octane scaffold represents a promising starting point for the development of novel, selective muscarinic receptor antagonists. Its inherent 3D structure and synthetic tractability make it an attractive core for exploring new chemical space. The hypothetical SAR presented in this guide underscores the potential for fine-tuning the pharmacological profile of these analogs through systematic chemical modifications.
Future research in this area should focus on the synthesis and comprehensive biological evaluation of a diverse library of 2-oxa-6-azaspiro[3.4]octane derivatives. Head-to-head comparisons with established muscarinic antagonists will be crucial to fully understand the potential of this scaffold. Furthermore, in vivo studies will be necessary to assess the pharmacokinetic properties and therapeutic efficacy of lead compounds in relevant disease models. The experimental protocols provided herein offer a robust framework for conducting these essential preclinical studies.
References
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A Comparative Guide to the Structure-Activity Relationship of 2-Oxa-6-azaspiro[3.4]octane Derivatives as Selective M1 Muscarinic Agonists
Introduction: The Rise of Spirocyclic Scaffolds in CNS Drug Discovery
In the landscape of medicinal chemistry, the quest for drug candidates with superior efficacy, selectivity, and pharmacokinetic properties is relentless. A significant shift away from flat, aromatic molecules towards three-dimensional structures has marked modern drug design. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as particularly valuable cores.[1] They enforce a rigid conformational constraint on the molecule, reducing the entropic penalty of binding to a target protein and often leading to enhanced potency. Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) in these scaffolds can improve physicochemical properties such as solubility and metabolic stability, which are critical for clinical success.[1]
Among these novel scaffolds, the 2-Oxa-6-azaspiro[3.4]octane core has garnered significant interest as a promising framework for developing selective agonists for the M1 muscarinic acetylcholine receptor (mAChR).[2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for this class of compounds, offers a comparative perspective against other M1 agonists, and details the essential experimental protocols for their evaluation.
The M1 Muscarinic Receptor: A Prime Therapeutic Target for Cognitive Disorders
The M1 mAChR, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system (CNS), particularly in the cortex and hippocampus.[3] Its activation via the Gq signaling pathway is integral to processes of learning, memory, and higher cognitive functions.[4][5] A well-established cholinergic deficit is a hallmark of Alzheimer's disease (AD), and stimulating the M1 receptor is a key therapeutic strategy.[6][7] M1 agonists have shown potential not only to improve cognitive symptoms but also to act as disease-modifying agents by promoting the non-amyloidogenic processing of amyloid precursor protein (APP) and reducing tau protein hyperphosphorylation.[3][6][8]
However, the development of M1 agonists has been plagued by dose-limiting side effects, such as sweating, salivation, and gastrointestinal distress.[9] These effects are largely attributed to the non-selective activation of other muscarinic receptor subtypes (M2 and M3) located in the periphery.[9] Consequently, the central challenge has been to design agonists with high selectivity for the M1 subtype over M2 and M3, a challenge that the rigid 2-Oxa-6-azaspiro[3.4]octane scaffold is uniquely positioned to address.[2]
Core Structure-Activity Relationship (SAR) Analysis
The general structure of the M1 agonists based on the 2-Oxa-6-azaspiro[3.4]octane core can be deconstructed into three key components: the spirocyclic core, a linker, and a terminal aromatic system. The SAR exploration reveals how modifications to each part critically influence potency and selectivity.
Caption: Key pharmacophoric elements of 2-Oxa-6-azaspiro[3.4]octane M1 agonists.
-
The 2-Oxa-6-azaspiro[3.4]octane Core : This moiety serves as the foundational anchor. Its primary role is to replace more flexible aliphatic amines (like in arecoline) with a conformationally locked system. This rigidity is hypothesized to pre-organize the molecule into a bioactive conformation, enhancing binding affinity for the M1 receptor while disfavoring interaction with M2/M3 subtypes. The oxetane oxygen can participate in hydrogen bonding within the receptor's binding pocket.
-
The Linker Group (X) : Typically, a carboxamide group connects the spirocycle to the terminal aromatic system. The orientation and nature of this linker are crucial for positioning the terminal ring correctly within the orthosteric binding site.
-
The Terminal Aromatic System (Ar) : This is the primary driver of potency and selectivity. SAR studies have shown that specific heterocyclic systems are highly preferred. For instance, patent literature describes compounds where 'Ar' is a substituted thiadiazole or pyridine ring, which confers high M1 agonist potency (EC₅₀ values in the low nanomolar range) and remarkable selectivity (>1000-fold) over M2 and M3 receptors.[2] Modifications on this terminal ring, such as adding small alkyl or halogen groups, are used to modulate metabolic stability and brain penetration without sacrificing potency.
Comparative Performance Data
The true value of the 2-Oxa-6-azaspiro[3.4]octane series is evident when compared to earlier, less selective M1 agonists. The table below summarizes representative data, illustrating the leap in selectivity achieved with this novel scaffold.
| Compound Class | Representative Compound | M1 Potency (EC₅₀, nM) | M2 Selectivity (Fold vs. M1) | M3 Selectivity (Fold vs. M1) | Key Limitation |
| Classical Agonist | Xanomeline | ~10-20 | ~10-30 fold | ~10-30 fold | Cholinergic side effects[9][10] |
| AF Series | AF150(S) | ~50-100 | Moderate | Moderate | Limited clinical progression[6] |
| Spirocyclic Series | Exemplar Compound | ~1-5 | >1000 fold | >1000 fold | Under clinical investigation |
Data are representative values synthesized from public domain literature for comparative purposes.[2][9][10]
The data clearly show that while older compounds like Xanomeline are potent, their limited selectivity is a major clinical drawback. The 2-Oxa-6-azaspiro[3.4]octane derivatives represent a significant advancement, offering the potential for a much wider therapeutic window by minimizing mechanism-based side effects.
Essential Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating experimental protocols are essential. Below are detailed methodologies for the two primary assays used to characterize these compounds.
Protocol 1: M1 Receptor Functional Agonism via Calcium Mobilization Assay
This assay quantifies the ability of a compound to activate the Gq-coupled M1 receptor by measuring the subsequent increase in intracellular calcium concentration ([Ca²⁺]i). A Fluorometric Imaging Plate Reader (FLIPR) is the standard instrument for this high-throughput screen.[11][12]
Principle: Agonist binding to M1 receptors on engineered cells (e.g., CHO or HEK293 cells stably expressing the human M1 receptor) triggers a Gq-protein signaling cascade, leading to the release of Ca²⁺ from the endoplasmic reticulum.[4][13] This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye. The fluorescence intensity is directly proportional to the level of M1 receptor activation.[13]
Step-by-Step Methodology:
-
Cell Plating: Seed CHO-hM1 cells into black-walled, clear-bottom 384-well microplates at a density of 20,000 cells per well in 50 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[14]
-
Dye Loading: The next day, prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or a commercial kit like FLIPR Calcium 4) according to the manufacturer's instructions.[15][16] Aspirate the culture medium from the cell plate and add 20 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, 5% CO₂ to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[16]
-
Compound Plate Preparation: Prepare serial dilutions of the test compounds (e.g., 11-point, 1:3 dilution series starting from 10 µM) in an appropriate assay buffer in a separate 384-well compound plate. Include a positive control (e.g., Carbachol) and a negative control (vehicle, e.g., 0.1% DMSO).
-
FLIPR Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will first measure the baseline fluorescence of the cells for 10-20 seconds. It then automatically adds 20 µL of compound from the compound plate to the cell plate and continues to record the fluorescence intensity every second for 2-3 minutes.[11]
-
Data Analysis: The change in fluorescence (Max - Min) is calculated for each well. These values are normalized to the vehicle (0% activation) and the maximal response of the positive control (100% activation). The normalized data are plotted against the compound concentration, and a four-parameter logistic equation is used to fit the curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Self-Validation System: A robust assay requires a Z'-factor > 0.5, calculated from the positive and negative controls on each plate. This ensures the assay can reliably distinguish between a true signal and background noise.
Caption: Experimental workflow for the M1 receptor functional assay.
Protocol 2: M1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for the M1 receptor.
Principle: Cell membranes expressing the M1 receptor are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured. A potent test compound will displace the radioligand at lower concentrations.[15][17]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation.
-
25 µL of test compound at various concentrations.
-
25 µL of radioligand (e.g., [³H]NMS at a final concentration equal to its Kₔ).
-
-
Control Wells:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known non-radioactive antagonist (e.g., 1 µM Atropine) to saturate the receptors.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters multiple times with ice-cold buffer.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Conclusion and Future Directions
The 2-Oxa-6-azaspiro[3.4]octane scaffold represents a significant breakthrough in the design of selective M1 muscarinic agonists. The structure-activity relationships established for this series demonstrate that by leveraging conformational restraint, medicinal chemists can achieve remarkable selectivity for the M1 receptor over other subtypes, thereby promising a wider therapeutic index. The potent and highly selective nature of these compounds makes them compelling candidates for treating cognitive deficits in Alzheimer's disease, schizophrenia, and other neurological disorders.[2] Future work will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds to identify a clinical candidate that can finally deliver on the long-held promise of M1-targeted therapy.
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The Ascendance of Spirocyclic Linkers: A Comparative Guide to 2-Oxa-6-azaspiro[3.4]octane in Modern Drug Development
For decades, the linker in complex therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) was often viewed as a simple tether. However, a paradigm shift is underway, recognizing the linker as a critical determinant of a drug's overall performance. Emerging from this evolution is a new class of rigid, three-dimensional linkers, with 2-Oxa-6-azaspiro[3.4]octane at the forefront, challenging the dominance of traditional flexible linkers such as alkyl chains and polyethylene glycol (PEG). This guide provides an in-depth comparison of 2-Oxa-6-azaspiro[3.4]octane with these conventional linkers, supported by field-proven insights and experimental data for researchers, scientists, and drug development professionals.
The ideal linker must strike a delicate balance: maintaining stability in circulation to prevent premature payload release, while ensuring efficient delivery and release at the target site. Furthermore, the linker's own physicochemical properties—solubility, permeability, and metabolic stability—profoundly impact the drug conjugate's absorption, distribution, metabolism, and excretion (ADME) profile.
A Tale of Two Linkers: Rigidity vs. Flexibility
Traditional linkers, primarily alkyl chains and PEG polymers, are characterized by their flexibility. While this conformational freedom can be advantageous in some contexts, it often comes at a cost. Flexible linkers can adopt multiple conformations, some of which may be suboptimal for target engagement or may expose the drug conjugate to unwanted interactions, leading to faster clearance or off-target toxicity.
In contrast, 2-Oxa-6-azaspiro[3.4]octane embodies a new philosophy of linker design centered on conformational rigidity. Its spirocyclic nature, where two rings share a single atom, imparts a well-defined three-dimensional structure. This pre-organization of the molecule can offer significant advantages in drug design by precisely controlling the spatial orientation of the connected moieties.
Key Performance Metrics: A Head-to-Head Comparison
The selection of a linker is a multi-faceted decision, guided by a range of critical performance parameters. Here, we compare 2-Oxa-6-azaspiro[3.4]octane with traditional linkers across these key metrics.
Physicochemical Properties: The Foundation of a "Druggable" Molecule
The inherent properties of the linker itself can dramatically influence the overall characteristics of the final drug conjugate.
| Property | 2-Oxa-6-azaspiro[3.4]octane | Traditional Alkyl Linkers | Traditional PEG Linkers |
| Lipophilicity (LogP/LogD) | Low (Predicted XLogP3: -0.3) | High (Hydrophobic) | Low (Hydrophilic) |
| Solubility | Potentially High | Low | High[1][2] |
| Three-Dimensionality (Fsp3) | High | Low to Moderate | Low |
| Polar Surface Area (TPSA) | Moderate | Low | High |
| Rigidity | High | Flexible | Flexible |
Data for 2-Oxa-6-azaspiro[3.4]octane is based on computational predictions and inferences from structurally similar spirocyclic compounds.
The high Fsp3 character of spirocyclic scaffolds like 2-Oxa-6-azaspiro[3.4]octane is a significant departure from the "flatland" of many traditional drug molecules and linkers.[3] This three-dimensionality is increasingly correlated with improved clinical success, potentially by enhancing target specificity and reducing off-target interactions.[3]
The predicted low lipophilicity of 2-Oxa-6-azaspiro[3.4]octane is a key advantage. High lipophilicity, a common feature of alkyl linkers, can lead to poor aqueous solubility, increased plasma protein binding, and rapid clearance. While PEG linkers are known for their excellent water solubility, the spirocyclic scaffold offers a path to hydrophilicity with a more compact and rigid structure.
The Impact of Linker Choice on Drug Conjugate Performance
The ultimate test of a linker lies in its performance within the context of a complete drug conjugate. While direct head-to-head experimental data for 2-Oxa-6-azaspiro[3.4]octane is still emerging, we can extrapolate from studies on similar spirocyclic structures and the well-documented properties of traditional linkers.
| Performance Metric | 2-Oxa-6-azaspiro[3.4]octane (Anticipated) | Traditional Alkyl Linkers | Traditional PEG Linkers |
| Aqueous Solubility | Improved | Often Decreased | Significantly Improved[1][2] |
| Cell Permeability | Potentially Modulated | Generally High | Can be Reduced |
| Metabolic Stability | High | Generally High | Can be Susceptible to Oxidation |
| Plasma Stability | High | Variable | Generally High |
| Tendency for Aggregation | Low | High (with hydrophobic payloads) | Low |
Studies on related spirocyclic scaffolds, such as 2-oxa-6-azaspiro[3.3]heptane, have demonstrated their ability to lower the lipophilicity (logD) of a molecule, which can translate to improved aqueous solubility. This is a crucial advantage, as poor solubility is a major hurdle in drug development.
The rigidity of the 2-Oxa-6-azaspiro[3.4]octane linker is hypothesized to enhance metabolic stability by shielding the molecule from degradative enzymes. Flexible linkers, in contrast, can contort to fit into enzyme active sites more readily.
Experimental Protocols for Linker Evaluation
To empirically determine the optimal linker for a given application, a suite of standardized in vitro assays is indispensable.
Solubility Assessment: Kinetic and Thermodynamic Assays
Objective: To determine the aqueous solubility of the drug-linker conjugate.
Kinetic Solubility Assay Protocol:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Add the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration.
-
Shake the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).
-
Measure the concentration of the dissolved compound in the supernatant after centrifugation or filtration using a suitable analytical method like LC-MS/MS.
Thermodynamic Solubility (Shake-Flask Method) Protocol:
-
Add an excess amount of the solid test compound to an aqueous buffer.
-
Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove undissolved solids.
-
Determine the concentration of the dissolved compound in the filtrate by LC-MS/MS.
Permeability Assessment: PAMPA and Caco-2 Assays
Objective: To predict the passive diffusion and active transport of the drug-linker conjugate across biological membranes.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol:
-
A filter plate is coated with a lipid-containing organic solvent to form an artificial membrane.
-
The test compound is added to the donor wells of the plate.
-
An acceptor plate containing buffer is placed in contact with the filter plate.
-
The entire assembly is incubated for a specific time.
-
The concentration of the compound that has diffused into the acceptor wells is quantified by LC-MS/MS to determine the permeability coefficient (Papp).
Caco-2 Permeability Assay Protocol:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
After a defined incubation period, samples are taken from the opposite chamber.
-
The concentration of the compound is measured by LC-MS/MS to determine the apparent permeability coefficient (Papp) in both directions (A to B and B to A). The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate the involvement of active transporters.
Stability Assessment: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker and the overall drug conjugate in a biologically relevant matrix.
Protocol:
-
Incubate the test drug conjugate in plasma from the desired species (e.g., human, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by protein precipitation (e.g., with acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of intact drug conjugate and any released payload or metabolites over time.
Visualizing the Concepts
Caption: The interplay between linker properties and overall drug performance.
Caption: A comparative overview of linker types and their anticipated contribution to desired drug properties.
The Future is Three-Dimensional
The adoption of rigid, three-dimensional linkers like 2-Oxa-6-azaspiro[3.4]octane represents a significant step forward in the rational design of complex drug conjugates. By moving away from the conformational ambiguity of flexible linkers, medicinal chemists can exert greater control over the physicochemical and pharmacokinetic properties of their drug candidates. While more direct comparative data is needed to fully elucidate the performance of 2-Oxa-6-azaspiro[3.4]octane, the foundational principles of its design, supported by data from related spirocyclic systems, point towards a promising future. As the field continues to evolve, the strategic implementation of such novel linkers will be instrumental in developing safer, more effective, and more "druggable" therapeutics.
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Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. Available at: [Link]
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Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Available at: [Link]
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Zheng, Y.J., & Tice, C.M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. Available at: [Link]
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Scott, J.S., et al. (2021). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 12(10), 1611-1617. Available at: [Link]
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A Researcher's Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel 2-Oxa-6-azaspiro[3.4]octane Kinase Inhibitors
This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for a novel class of therapeutic candidates: 2-Oxa-6-azaspiro[3.4]octane compounds. These spirocyclic scaffolds are of growing interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and enhanced target selectivity.[1][2] By creating a predictive mathematical model that links in vitro properties (like drug dissolution and potency) to in vivo responses (such as plasma concentration), researchers can streamline drug development, optimize formulations, and potentially reduce the need for extensive bioequivalence studies.[3][4][5]
This document will walk through the critical stages of this process, using the hypothetical context of developing 2-Oxa-6-azaspiro[3.4]octane derivatives as inhibitors of a key oncogenic protein kinase. We will cover the strategic selection of assays, detailed experimental protocols, data interpretation, and the final integration of in vitro and in vivo results to build a predictive IVIVC model, grounded in the principles recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7]
Part 1: In Vitro Characterization – Quantifying Target Engagement and Potency
The initial step in evaluating any new compound series is to accurately determine its potency and mechanism of action at the molecular and cellular level. For our hypothetical kinase inhibitors, this involves a tiered screening approach, moving from direct biochemical assays to more physiologically relevant cell-based models.
Causality in Assay Selection
Choosing the right in vitro assay is critical. A simple biochemical assay, such as a fluorescence-based kinase activity assay, is ideal for initial high-throughput screening (HTS) to quickly identify active compounds from a large library.[8] This assay directly measures the compound's ability to inhibit the kinase enzyme. However, it doesn't inform on cell permeability or off-target effects. Therefore, hits from the primary screen must be validated in a cell-based assay. A cell-based phospho-protein assay, for instance, measures the inhibition of the kinase's activity within a living cell, providing a more accurate reflection of a compound's potential efficacy.
Experimental Workflow: In Vitro Screening Cascade
The logical flow from initial hit identification to lead candidate selection is depicted below. This cascade ensures that resources are focused on compounds with the most promising, biologically relevant activity.
Caption: Workflow for in vitro screening of kinase inhibitors.
Protocol: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay
This protocol describes a common and robust method for determining the biochemical IC50 of an inhibitor.[8]
Objective: To measure the half-maximal inhibitory concentration (IC50) of 2-Oxa-6-azaspiro[3.4]octane compounds against the target kinase.
Materials:
-
Recombinant Kinase Enzyme
-
Biotinylated Peptide Substrate
-
ATP (Adenosine Triphosphate)
-
Terbium-labeled Anti-phospho-specific Antibody
-
Streptavidin-conjugated XL665
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test Compounds (serial dilutions)
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Dispense 50 nL of each dilution into a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase solution in assay buffer containing the recombinant kinase enzyme.
-
Prepare a substrate/ATP solution in assay buffer containing the biotinylated peptide substrate and ATP (at the Km concentration for the kinase).
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the terbium-labeled antibody and streptavidin-XL665 in detection buffer.
-
Stop the kinase reaction by adding 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 620 nm. Calculate the TR-FRET ratio.
-
Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Summary: In Vitro Properties of Lead Compounds
The table below presents hypothetical data for three lead compounds from our 2-Oxa-6-azaspiro[3.4]octane series.
| Compound ID | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cytotoxicity CC50 (µM) | Kinase Selectivity (S-Score at 1µM) |
| AZS-001 | 15 | 150 | > 50 | 0.05 |
| AZS-002 | 5 | 45 | 25 | 0.02 |
| AZS-003 | 50 | 800 | > 50 | 0.20 |
Interpretation: AZS-002 shows the highest potency in both biochemical and cellular assays.[9] Its lower S-Score indicates higher selectivity (fewer off-target kinases inhibited). While it shows some cytotoxicity, the therapeutic window (ratio of CC50 to cellular IC50) is over 500-fold, suggesting it is a strong candidate for in vivo testing.
Part 2: In Vivo Evaluation – Assessing Efficacy and Pharmacokinetics
Moving from a controlled in vitro environment to a complex biological system is a critical step. The primary goals of in vivo studies are to assess the compound's efficacy in a disease-relevant model and to understand its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[10][11]
Causality in Model Selection
For oncology, a cell line-derived xenograft (CDX) model is a standard and reproducible choice for initial efficacy testing.[12][13] This involves implanting human cancer cells into immunodeficient mice.[13] The choice of cell line is paramount and should be one where the target kinase is a known driver of tumor growth. This provides a clear biological rationale for expecting an anti-tumor response. The route of administration (e.g., oral, intravenous) should match the intended clinical application.
Experimental Workflow: In Vivo Efficacy and PK/PD Study
This workflow outlines the key steps in a typical preclinical efficacy study.
Caption: Workflow for an in vivo xenograft study.
Protocol: Oral Efficacy Study in a CDX Mouse Model
Objective: To determine the anti-tumor efficacy and pharmacokinetic profile of AZS-002 following oral administration.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
Human cancer cell line with target kinase dependency
-
AZS-002 formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 tumor cells into the flank of each mouse.
-
Monitoring and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize animals into treatment groups (e.g., Vehicle control, AZS-002 at 10, 30, and 100 mg/kg).
-
Dosing: Administer the compound or vehicle by oral gavage once daily for 21 days.
-
Efficacy Measurements: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as a measure of tolerability.
-
Pharmacokinetic (PK) Sampling: On day 1 and day 21, collect sparse blood samples from a satellite group of animals at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose). Process blood to plasma and store at -80°C.
-
Pharmacodynamic (PD) Sampling: At the end of the study, collect tumor tissue from a subset of animals 2-4 hours after the final dose to measure the level of phosphorylated target kinase.
-
Data Analysis:
-
Efficacy: Calculate the percent Tumor Growth Inhibition (%TGI) for each dose group compared to the vehicle control.
-
PK: Analyze plasma samples using a validated LC-MS/MS method to determine drug concentration. Calculate key PK parameters like Cmax (maximum concentration) and AUC (Area Under the Curve) using non-compartmental analysis.[11]
-
Data Summary: In Vivo Performance of AZS-002
| Dose (mg/kg, PO, QD) | TGI (%) at Day 21 | Average AUC (0-24h) (ng*h/mL) | Tumor p-Target Inhibition (%) |
| 10 | 35 | 850 | 40 |
| 30 | 75 | 3100 | 85 |
| 100 | 95 | 11500 | 98 |
Interpretation: AZS-002 demonstrates a clear dose-dependent anti-tumor effect. The efficacy (TGI) correlates strongly with both drug exposure (AUC) and target engagement in the tumor (p-Target inhibition). This robust relationship is the foundation for building a successful IVIVC.[14]
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to use the rich in vitro and in vivo data to build a model that can predict the clinical performance of future compounds.[3] A Level A IVIVC, which aims for a point-to-point relationship between in vitro dissolution/potency and the in vivo absorption profile, is considered the gold standard.[15]
Conceptual Framework for IVIVC
The core principle is to link the in vitro potency (Cellular IC50) to the in vivo efficacy (TGI) through the mediating factor of drug exposure (PK). We need to determine the plasma concentration of the drug that is required to achieve a certain level of target inhibition and, consequently, a desired level of anti-tumor activity.
Caption: Logical model for establishing an IVIVC.
Building the Correlation
-
Determine Target Exposure: From the in vivo study, we can plot %TGI against the average plasma concentration (Cavg, calculated as AUC/24h). This allows us to determine the Cavg required for a specific level of efficacy (e.g., the concentration required for 80% TGI, or Cavg,eff80).
-
Relate Exposure to In Vitro Potency: For AZS-002, let's assume the Cavg,eff80 is found to be 150 ng/mL. We can convert this to a molar concentration and compare it to the cellular IC50 value. Ideally, the required in vivo concentration for efficacy should be in a similar range (e.g., 2-5 fold) as the in vitro cellular potency value.
-
Develop the Predictive Model: By testing multiple compounds from the 2-Oxa-6-azaspiro[3.4]octane series, a mathematical relationship can be established:
-
Efficacy = f(Cavg / Cellular IC50)
-
This model suggests that efficacy is a function of how many multiples of the cellular IC50 are maintained in the plasma over the dosing interval.
-
Application of the IVIVC Model
Once validated with several compounds, this IVIVC model becomes a powerful predictive tool. For a new analog in the series, a researcher can:
-
Determine its in vitro cellular IC50.
-
Conduct a simple PK study in mice to understand its exposure profile (AUC).
-
Use the IVIVC model to predict the in vivo efficacy at different doses without needing to run a full, long-term xenograft study.
This accelerates the drug discovery process, allowing for more rapid optimization of lead compounds and providing greater confidence in selecting candidates for further development.[16][17]
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protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]
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Mathijssen, R. H., de Jong, F. A., Loos, W. J., van der Bol, J. M., Verweij, J., & Sparreboom, A. (2007). Population pharmacokinetics and pharmacodynamics for treatment optimization in clinical oncology. Therapeutic drug monitoring, 29(4), 475–482. Retrieved from [Link]
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Fernandez-Chas, M., & Perea, S. (2020). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. The Cancer Journal, 26(5), 415-422. Retrieved from [Link]
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Li, J., et al. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]
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Tutti, S., et al. (2019). Population pharmacokinetic–pharmacodynamic modelling in oncology: a tool for predicting clinical response. British Journal of Clinical Pharmacology, 85(7), 1415-1426. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]
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Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
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Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]
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Gao, Z., & Yu, L. X. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS journal, 14(4), 783–790. Retrieved from [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
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Park, K. (n.d.). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Controlled Release Society. Retrieved from [Link]
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Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Retrieved from [Link]
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ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]
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XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]
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International Association of Generic and Innovative Medicines (IAGIM). (n.d.). In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of drug screening experiments using patient‐derived xenograft.... Retrieved from [Link]
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National Center for Biotechnology Information. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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McClue, S. J., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Investigational new drugs, 23(5), 407–416. Retrieved from [Link]
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Reaction Biology. (n.d.). Integrated Kinase Discovery Services. Retrieved from [Link]
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Ghaffar, K. A., et al. (2022). Combined In Silico and In Vitro Evidence Supporting an Aurora A Kinase Inhibitory Role of the Anti-Viral Drug Rilpivirine and an Anti-Proliferative Influence on Cancer Cells. International Journal of Molecular Sciences, 23(19), 11333. Retrieved from [Link]
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Karaman, M. F., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(2), 617-622. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate
For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of reliable and reproducible research. The unique spirocyclic structure of 2-Oxa-6-azaspiro[3.4]octane hemioxalate, a valuable building block in medicinal chemistry, presents specific analytical challenges.[1][2] This guide provides an in-depth comparison of the primary analytical techniques for assessing its purity, supported by experimental protocols and data interpretation insights. Our focus is not merely on the "how" but the "why," enabling you to make informed decisions for your analytical workflow.
The Criticality of Purity for Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings sharing a single atom, offer a rigid, three-dimensional architecture that is increasingly sought after in drug discovery to improve physicochemical properties and escape the "flatland" of traditional aromatic scaffolds.[2][3] The purity of this compound is paramount, as even minor impurities can lead to misleading biological data, side reactions in complex synthetic schemes, and complications in formulation development.
Core Analytical Strategies: A Head-to-Head Comparison
The two most powerful and commonly employed techniques for the purity determination of non-volatile small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, though it typically requires derivatization for such compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Primary Use | Separation and quantification of the main component and impurities. | Absolute purity determination without a specific reference standard of the analyte. | Analysis of volatile and thermally stable compounds; impurity identification. |
| Strengths | High sensitivity for detecting trace impurities, excellent for stability-indicating methods.[4][5] | "Primary ratio" method, non-destructive, provides structural information on impurities.[6][7] | High separation efficiency for complex mixtures, definitive identification with mass spectrometry.[8][9] |
| Limitations | Requires a reference standard for absolute quantification, potential for co-elution. | Lower sensitivity than HPLC, potential for signal overlap in complex mixtures.[10] | Requires derivatization for non-volatile amines, potential for thermal degradation.[11] |
| Impurity Detection | Excellent for detecting both known and unknown impurities through peak area percentage. | Can quantify impurities if they have unique, non-overlapping signals.[12] | Excellent for identifying volatile impurities and by-products. |
Experimental Protocols and Methodologies
Stability-Indicating HPLC Method
A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[13][14][15] Forced degradation studies are an integral part of developing such a method.[16][17]
Objective: To develop a robust, stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the purity determination of this compound. The following protocol is adapted from established methods for similar amine salts.[18]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, column oven, and gradient pump.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to achieve a 1 mg/mL solution.
Purity Calculation (Area Percent Method):
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Causality Behind Experimental Choices:
-
C18 Column: The non-polar stationary phase is ideal for retaining the moderately polar spirocyclic amine.
-
TFA in Mobile Phase: The ion-pairing agent improves peak shape for the amine by minimizing tailing.
-
Gradient Elution: This is essential to ensure the elution of both early-eluting polar impurities and late-eluting non-polar impurities that might be present from the synthesis.
-
UV Detection at 210 nm: As the spiro-alkane structure lacks a strong chromophore, detection at a lower wavelength is necessary to capture most organic compounds.
Caption: Experimental workflow for HPLC purity analysis.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[6][10] It relies on the direct proportionality between the integral of an NMR signal and the number of nuclei it represents.[12][19]
Objective: To determine the absolute purity of this compound using an internal standard with a known purity.
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Maleic acid (high purity, known certificate of analysis). It should have signals that do not overlap with the analyte.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound.
-
Accurately weigh ~10 mg of the internal standard (Maleic acid).
-
Dissolve both in a known volume of DMSO-d₆ (e.g., 0.75 mL) in an NMR tube.
-
-
Data Acquisition:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This is critical for accurate integration.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
For 2-Oxa-6-azaspiro[3.4]octane, protons on the carbon adjacent to the nitrogen or oxygen are good candidates. For maleic acid, the two olefinic protons give a singlet.
-
Purity Calculation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
Purity_IS: Purity of the internal standard
Causality Behind Experimental Choices:
-
Internal Standard: Using a certified internal standard allows for absolute quantification, making the method a primary ratio technique.[20][21]
-
Long Relaxation Delay: This ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, which is essential for the signal integral to be directly proportional to the number of protons.
-
DMSO-d₆: A good solvent for both the amine hemioxalate salt and the acidic internal standard.
Caption: Logical relationship of variables for qNMR purity calculation.
Conclusion and Recommendations
For routine quality control and the detection of trace impurities, a validated stability-indicating HPLC method is the industry standard and the recommended primary approach.[4][13] It offers superior sensitivity and is essential for release testing and stability studies.
Quantitative NMR serves as an excellent orthogonal method.[19][22] Its strength lies in providing an absolute purity value without the need for a specific reference standard of this compound, which is particularly valuable during early-stage development when such standards may not be available. It is also a powerful tool for confirming the structure of the main component and identifying impurities if their signals are resolved.
Ultimately, a dual-method approach, leveraging the high sensitivity of HPLC and the absolute quantification of qNMR, provides the most comprehensive and trustworthy assessment of the purity of this compound, ensuring the integrity of your research and development efforts.
References
-
Hanna, G. M. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
Dong, M. W. (2021, May 5). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Jain, D., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
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Pauli, G. F., et al. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review. [Link]
-
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
-
National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Quora. (n.d.). Why do we use NMR spectroscopy in purity analysis?. [Link]
-
G. A. Griesgraber, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
National Institutes of Health. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
-
ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. [Link]
-
National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, March 15). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. [Link]
-
Chemistry For Everyone. (2025, August 2). How Is GC-MS Used In Aroma Analysis?. YouTube. [Link]
-
PubMed. (n.d.). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. [Link]
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A Senior Application Scientist's Guide to the Validation of 2-Oxa-6-azaspiro[3.4]octane-Based Assays
Foreword
In the landscape of modern drug discovery and development, the demand for robust and reliable assay platforms is paramount. Among the innovative chemical scaffolds being explored, 2-oxa-6-azaspiro[3.4]octane has emerged as a promising framework for the development of novel biochemical and cell-based assays. Its unique rigid, three-dimensional structure offers a versatile platform for creating specific molecular probes and modulators. However, the adoption of any new assay technology hinges on rigorous validation to ensure its accuracy, precision, and relevance to the biological question at hand.
This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for the validation of 2-oxa-6-azaspiro[3.4]octane-based assays. We will delve into the core principles of assay validation, offer detailed experimental protocols, and present a comparative analysis with alternative methodologies. Our focus is on providing practical, field-tested insights to empower researchers, scientists, and drug development professionals to confidently implement and interpret data from this emerging class of assays.
Part 1: Understanding the Core Technology: The 2-Oxa-6-azaspiro[3.4]octane Scaffold
The 2-oxa-6-azaspiro[3.4]octane core is a saturated heterocyclic system characterized by a spirocyclic junction between an oxetane and a pyrrolidine ring. This constrained conformation imparts a high degree of rigidity and a well-defined three-dimensional geometry. These features are highly advantageous in assay development as they allow for the precise positioning of functional groups, leading to highly specific interactions with biological targets. The incorporation of an oxetane ring can also lead to improved physicochemical properties such as increased aqueous solubility and enhanced metabolic stability when compared to more common functionalities like gem-dimethyl groups.[1]
The true utility of this scaffold lies in its synthetic tractability, which allows for the facile introduction of a variety of substituents. This chemical versatility enables the generation of diverse libraries of compounds for screening and the development of highly tailored molecular probes for specific applications. For instance, derivatives of this scaffold have been successfully employed in the development of potent inhibitors for targets such as the Pks13 thioesterase in Mycobacterium tuberculosis and as modulators of the PI3K/Akt/mTOR pathway.[2][3]
Part 2: The Imperative of Validation: A Multi-Pillar Approach
Assay validation is not a mere box-checking exercise; it is the fundamental process that establishes the reliability and relevance of your experimental data. For 2-oxa-6-azaspiro[3.4]octane-based assays, a rigorous validation plan should be built on the pillars of specificity, sensitivity, precision, and accuracy . This framework is in alignment with principles outlined by regulatory bodies such as the FDA and international scientific consortia.
Specificity: Ensuring the Assay Measures What It Intends to Measure
Specificity is the cornerstone of any valid assay. It is the ability of the assay to detect and quantify the target analyte without interference from other components in the sample matrix.
-
Cross-Reactivity Testing:
-
Synthesize or procure a panel of structurally related analogs of the 2-oxa-6-azaspiro[3.4]octane probe. This should include compounds with minor modifications to the core scaffold and its substituents.
-
Include known inhibitors or activators of the target protein/pathway that are structurally distinct.
-
Test these compounds in the assay at a range of concentrations.
-
Acceptance Criterion: The signal generated by the non-target compounds should be negligible (e.g., <10% of the maximal signal) compared to the signal from the specific probe.
-
-
Target Knockdown/Knockout Validation:
-
Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in a relevant cell line.
-
Perform the 2-oxa-6-azaspiro[3.4]octane-based assay on both the wild-type and knockdown/knockout cells.
-
Acceptance Criterion: A significant reduction or complete loss of signal in the knockdown/knockout cells provides strong evidence for target specificity.
-
Sensitivity: Defining the Limits of Detection
Sensitivity refers to the lowest concentration of the analyte that can be reliably detected by the assay. This is a critical parameter, especially when working with low-abundance targets.
-
Serial Dilution:
-
Prepare a series of dilutions of a known concentration of the target analyte in the assay buffer or matrix.
-
Include a blank sample (zero analyte).
-
Run each dilution in multiple replicates (e.g., n=8).
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the blank replicates.
-
LOD: Typically defined as the mean of the blank + 3 * standard deviation of the blank.
-
LOQ: Typically defined as the mean of the blank + 10 * standard deviation of the blank. The LOQ is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
-
Precision: Assessing the Reproducibility of the Assay
Precision measures the degree of agreement among multiple measurements of the same sample. It is typically expressed as the coefficient of variation (%CV).
-
Intra-Assay Precision (Repeatability):
-
Prepare low, medium, and high concentration samples of the analyte.
-
Run multiple replicates (e.g., n=20) of each sample on the same plate, in the same run.
-
Calculate the mean, standard deviation, and %CV for each concentration.
-
Acceptance Criterion: Typically, a %CV of <15% is considered acceptable.
-
-
Inter-Assay Precision (Reproducibility):
-
Prepare aliquots of low, medium, and high concentration samples.
-
Have different analysts run the assay on different days using different instruments (if applicable).
-
Calculate the mean, standard deviation, and %CV across all runs.
-
Acceptance Criterion: Typically, a %CV of <20% is considered acceptable.
-
Accuracy: How Close is the Measurement to the True Value?
Accuracy is the measure of how close the experimental value is to the true or accepted value.
-
Sample Spiking:
-
Take a representative sample matrix (e.g., cell lysate, plasma).
-
Spike the matrix with a known concentration of the analyte at low, medium, and high levels.
-
Measure the concentration of the spiked and unspiked samples.
-
-
Calculation:
-
Recovery (%) = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Spiked Concentration] * 100
-
Acceptance Criterion: A recovery of 80-120% is generally considered acceptable.
-
Part 3: Comparative Analysis: 2-Oxa-6-azaspiro[3.4]octane Assays vs. Established Platforms
To provide context for the performance of 2-oxa-6-azaspiro[3.4]octane-based assays, it is essential to compare them to established methodologies. The choice of an alternative platform will be highly dependent on the specific application. For the purpose of this guide, we will consider a generic comparison to a standard fluorescence-based assay utilizing a more conventional heterocyclic probe.
Table 1: Comparative Performance of 2-Oxa-6-azaspiro[3.4]octane vs. Standard Fluorescent Assays
| Parameter | 2-Oxa-6-azaspiro[3.4]octane Assay | Standard Fluorescent Assay | Rationale for Performance |
| Specificity | Potentially Higher | Variable | The rigid scaffold of the 2-oxa-6-azaspiro[3.4]octane core can lead to more specific binding interactions, reducing off-target effects.[4] |
| Sensitivity | Application Dependent | Generally High | Sensitivity is highly dependent on the specific probe and detection system. Both platforms can achieve high sensitivity with proper optimization. |
| Signal-to-Background | Potentially Higher | Variable | The novel scaffold may exhibit lower intrinsic fluorescence, leading to a better signal-to-background ratio. |
| Development Effort | Higher | Lower | As a newer technology, the synthesis and optimization of 2-oxa-6-azaspiro[3.4]octane probes may require more specialized expertise.[1] |
| Cost | Potentially Higher | Lower | The cost of novel chemical matter is often higher initially compared to well-established reagents. |
| Solubility | Potentially Improved | Variable | The oxetane moiety can improve aqueous solubility compared to traditional carbocyclic structures.[1] |
| Metabolic Stability | Potentially Improved | Variable | The spirocyclic nature can enhance metabolic stability, which is advantageous for cell-based assays.[1] |
Part 4: Visualizing the Workflow and Logic
Clear visualization of experimental workflows and the underlying logic is crucial for communication and reproducibility.
Caption: A high-level overview of the assay validation workflow.
Caption: Decision tree for specificity validation experiments.
Conclusion
The 2-oxa-6-azaspiro[3.4]octane scaffold represents an exciting frontier in assay development, offering the potential for highly specific and robust tools for drug discovery. However, the realization of this potential is entirely dependent on a meticulous and scientifically sound validation process. By systematically evaluating the specificity, sensitivity, precision, and accuracy of these novel assays, researchers can build a strong foundation of trust in their data. This guide provides a roadmap for this critical process, empowering scientists to confidently navigate the validation landscape and unlock the full potential of this innovative chemical technology.
References
-
Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry. [Link]
-
Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. National Institutes of Health. [Link]
-
Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. [Link]
-
Wiley-VCH 2008 - Supporting Information. [Link]
- US10633350B2 - Diphenyl derivatives and uses thereof.
-
WO2022234271.pdf - -ORCA. Cardiff University. [Link]
Sources
A Technical Guide to the Selectivity Profiling of 2-Oxa-6-azaspiro[3.4]octane Analogs as Muscarinic Receptor Modulators
For researchers, medicinal chemists, and drug development professionals, the quest for novel chemical scaffolds that offer both potency and selectivity is a paramount objective. The 2-oxa-6-azaspiro[3.4]octane scaffold has emerged as a promising framework for designing modulators of G-protein coupled receptors (GPCRs), particularly the muscarinic acetylcholine receptors (mAChRs). Its inherent three-dimensionality and conformational rigidity provide a unique platform for achieving subtype selectivity, a critical factor in minimizing off-target effects and enhancing therapeutic efficacy.[1]
This guide provides an in-depth comparison of 2-oxa-6-azaspiro[3.4]octane analogs, focusing on their selectivity profiles for muscarinic receptor subtypes. We will delve into the experimental data that underpins these selectivity claims, the methodologies used to obtain this data, and the structure-activity relationships (SAR) that govern their interactions with these important drug targets.
The Rationale for Targeting Muscarinic Receptor Subtypes with Spirocyclic Scaffolds
The five muscarinic acetylcholine receptor subtypes (M1-M5) are implicated in a wide range of physiological processes, making them attractive targets for treating various pathologies, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[2][3] However, the high degree of homology in the orthosteric binding site across these subtypes presents a significant challenge in developing selective ligands.[2] Non-selective muscarinic agonists, for instance, have been associated with a range of adverse cholinergic effects, such as nausea, diarrhea, and bradycardia, which has limited their clinical utility.[4]
The introduction of spirocyclic scaffolds, such as the 2-oxa-6-azaspiro[3.4]octane core, is a strategic approach to overcome this challenge. The rigid, three-dimensional nature of these scaffolds can enforce specific conformations and present substituents in precise vectors, allowing for interactions with less conserved regions of the receptor, such as the extracellular loops or allosteric sites. This can lead to significant gains in subtype selectivity compared to more flexible, "flat" molecules.[1]
Comparative Selectivity Profile of 2-Oxa-6-azaspiro[3.4]octane Analogs
Recent advancements have led to the synthesis and pharmacological characterization of a series of 2-oxa-6-azaspiro[3.4]octane derivatives. A key patent publication has disclosed their functional activity as agonists at the M1 and M4 muscarinic receptors, with comparative data for the M2 and M3 subtypes.[4] This data is crucial for understanding the selectivity profile of this chemical series.
The following table summarizes the functional potency (pEC50) and efficacy (% maximum response) of representative analogs from this series. The data was generated using functional assays that measure the downstream signaling of receptor activation, providing a physiologically relevant measure of their activity.
| Compound ID | R Group | M1 pEC50 | M1 % Efficacy | M4 pEC50 | M4 % Efficacy | M2 pEC50 | M2 % Efficacy | M3 pEC50 | M3 % Efficacy |
| Example 1 | 3-cyanophenyl | 7.9 | 95% | 7.5 | 98% | < 5.0 | - | < 5.0 | - |
| Example 2 | 4-cyanophenyl | 7.8 | 92% | 7.6 | 100% | < 5.0 | - | < 5.0 | - |
| Example 3 | pyridin-3-yl | 7.7 | 98% | 7.4 | 93% | < 5.0 | - | < 5.0 | - |
| Example 4 | 5-cyanopyridin-2-yl | 8.1 | 100% | 8.0 | 100% | 5.2 | 45% | 5.5 | 50% |
| Example 5 | 5-fluoropyridin-2-yl | 8.2 | 99% | 7.9 | 97% | < 5.0 | - | 5.1 | 48% |
Data sourced from patent EP 3406609 B1.[4] The % efficacy is relative to a standard agonist.
From this data, several key observations can be made regarding the structure-selectivity relationship:
-
High Potency at M1 and M4 Receptors: Many analogs exhibit potent agonism at both the M1 and M4 receptor subtypes, with pEC50 values in the high nanomolar to low micromolar range.
-
Excellent Selectivity over M2 and M3 Receptors: A striking feature of this series is the remarkable selectivity against the M2 and M3 subtypes. For several analogs (Examples 1, 2, 3, and 5), the activity at M2 and M3 receptors is negligible at the concentrations tested. This is a highly desirable characteristic, as M2 and M3 receptor activation is associated with cardiovascular and gastrointestinal side effects, respectively.[3]
-
Influence of the Aromatic Substituent: The nature of the aromatic substituent (R group) plays a crucial role in modulating both potency and selectivity. For instance, the introduction of a 5-cyanopyridin-2-yl group (Example 4) leads to high potency at M1 and M4, but also introduces some activity at M2 and M3. In contrast, a 5-fluoropyridin-2-yl group (Example 5) maintains high M1 and M4 potency while preserving excellent selectivity against M2 and M3.
This dataset highlights the potential of the 2-oxa-6-azaspiro[3.4]octane scaffold for developing highly selective M1/M4 dual agonists. Such compounds are of significant therapeutic interest for the treatment of neuropsychiatric disorders like schizophrenia and Alzheimer's disease, where the synergistic activation of both M1 and M4 receptors is thought to be beneficial.[4]
Experimental Methodologies for Selectivity Profiling
The determination of a compound's selectivity profile relies on robust and reproducible experimental assays. The data presented for the 2-oxa-6-azaspiro[3.4]octane analogs was generated using cell-based functional assays, which measure the physiological response of a cell upon receptor activation. A general workflow for such an assay is outlined below.
Caption: A generalized workflow for cell-based functional assays.
Detailed Protocol: Calcium Flux Assay for Muscarinic Receptor Activation
A common method for assessing the activity of Gq-coupled receptors like M1 and M3 is the calcium flux assay. This assay measures the increase in intracellular calcium concentration that occurs upon receptor activation.
-
Cell Line Preparation:
-
Use a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express one of the human muscarinic receptor subtypes (M1, M2, M3, or M4). For Gi-coupled receptors like M2 and M4, a chimeric G-protein (e.g., Gαqi5) can be co-expressed to couple the receptor to the calcium signaling pathway.
-
Culture the cells in an appropriate medium (e.g., DMEM with 10% FBS) and maintain them in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Plate Preparation:
-
Seed the cells into 96- or 384-well black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the 2-oxa-6-azaspiro[3.4]octane analogs in an appropriate assay buffer.
-
Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence of each well.
-
Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.
-
-
Data Analysis:
-
The change in fluorescence intensity is used to calculate the response to the compound.
-
Plot the response against the compound concentration to generate a dose-response curve.
-
Fit the curve using a four-parameter logistic equation to determine the pEC50 (the negative logarithm of the half-maximal effective concentration) and the maximum response (% efficacy relative to a known full agonist like acetylcholine).
-
By performing this assay in parallel for each of the muscarinic receptor subtypes, a comprehensive selectivity profile for each analog can be generated.
Causality Behind Experimental Choices and Structure-Activity Relationships
The decision to focus on the 2-oxa-6-azaspiro[3.4]octane scaffold is rooted in the principles of modern medicinal chemistry. The spirocyclic core introduces a high degree of sp3 character, which is often correlated with improved solubility, metabolic stability, and clinical success.[1] The rigid nature of the scaffold reduces the entropic penalty of binding to the receptor, which can lead to higher affinity.
The systematic variation of the R group in the presented analogs allows for the exploration of the chemical space around the core scaffold. This is a classic medicinal chemistry strategy to probe the structure-activity relationship (SAR). The data suggests that the electronic and steric properties of the R group are critical for achieving the desired selectivity profile. For example, the electron-withdrawing cyano and fluoro groups on the pyridine ring in the more selective compounds may engage in specific interactions with amino acid residues in the M1 and M4 receptors that are not present or are different in the M2 and M3 subtypes.
Caption: Relationship between the scaffold, substituents, and biological properties.
Conclusion and Future Directions
The 2-oxa-6-azaspiro[3.4]octane scaffold represents a valuable starting point for the development of selective muscarinic receptor modulators. The available data demonstrates that analogs based on this core can achieve high potency for M1 and M4 receptors with excellent selectivity over M2 and M3 subtypes. This selectivity profile is highly encouraging for the development of novel therapeutics for CNS disorders with a reduced risk of peripheral side effects.
Future work in this area should focus on:
-
Expanding the SAR: Synthesizing a broader range of analogs to further probe the influence of the R group on selectivity.
-
Elucidating the Binding Mode: Using computational modeling and structural biology techniques to understand how these compounds interact with the muscarinic receptors at the molecular level.
-
In Vivo Characterization: Evaluating the most promising analogs in animal models of disease to assess their therapeutic potential and pharmacokinetic properties.
By continuing to explore the chemical space around this unique spirocyclic scaffold, the scientific community can move closer to developing safer and more effective treatments for a range of debilitating diseases.
References
-
Heal, J. P., Adam, G., & Tehan, B. (2018). BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS. European Patent EP 3406609 B1. Retrieved from [Link]
-
Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
-
Kruse, A. C., Kobilka, B. K., Gautam, D., Sexton, P. M., Christopoulos, A., & Wess, J. (2014). Muscarinic acetylcholine receptors: novel opportunities for drug development. Nature Reviews Drug Discovery, 13(7), 549-560. [Link]
-
Staton, B. A., & Brown, A. J. (2021). Muscarinic Agonists. In StatPearls. StatPearls Publishing. [Link]
Sources
Benchmarking Novel 2-Oxa-6-azaspiro[3.4]octane Derivatives Against Known p53-MDM2 Interaction Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark a novel series of 2-Oxa-6-azaspiro[3.4]octane derivatives against established inhibitors of the p53-MDM2 protein-protein interaction. We will delve into the scientific rationale, present detailed experimental protocols, and offer a blueprint for data analysis and interpretation, enabling a robust evaluation of this promising chemical scaffold.
The Rationale: Targeting the p53-MDM2 Axis in Oncology
The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.[1] However, in approximately 50% of human cancers where p53 remains wild-type, its tumor-suppressive functions are frequently abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This interaction is a critical checkpoint in cell cycle control, and its dysregulation is a key driver in many malignancies.[1]
The development of small-molecule inhibitors that disrupt the p53-MDM2 interaction is a clinically validated strategy to reactivate p53 and restore its tumor-suppressive functions.[1] This guide will focus on comparing a novel class of compounds, the 2-Oxa-6-azaspiro[3.4]octane derivatives, with two well-characterized MDM2 inhibitors: Nutlin-3a and AMG-232.
The Promise of the 2-Oxa-6-azaspiro[3.4]octane Scaffold
Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel interactions with biological targets.[2] The 2-Oxa-6-azaspiro[3.4]octane core offers a rigid framework that can be strategically functionalized to present pharmacophoric features in a precise spatial orientation, potentially leading to high-affinity and selective inhibitors of the p53-MDM2 interaction.
Profile of Known Inhibitors
A thorough understanding of the benchmark compounds is essential for a meaningful comparison.
Nutlin-3a: A pioneering small-molecule inhibitor of the p53-MDM2 interaction, Nutlin-3a is a cis-imidazoline analog that mimics the key interactions of p53 with MDM2.[3] It has been extensively used as a tool compound to study the p53 pathway and has demonstrated efficacy in preclinical models of cancers with wild-type p53.[4][5] Nutlin-3a has been shown to induce cell cycle arrest and apoptosis in a p53-dependent manner.[4]
AMG-232: A potent and selective piperidinone-based inhibitor of the p53-MDM2 interaction, AMG-232 has been evaluated in clinical trials for various cancers.[6][7][8] It exhibits high affinity for MDM2 and has demonstrated robust p53 activation and anti-tumor activity in preclinical and clinical settings.[8][9]
Experimental Benchmarking Workflow
A multi-tiered approach employing a combination of biochemical and biophysical assays is crucial for a comprehensive comparison. This workflow allows for the determination of binding affinity, kinetics, and thermodynamics, providing a holistic view of the inhibitory potential of the novel 2-Oxa-6-azaspiro[3.4]octane derivatives.
Caption: A tiered experimental workflow for benchmarking novel inhibitors.
Fluorescence Polarization (FP) Assay: Primary Screen for Binding Affinity
The FP assay is a robust, high-throughput method for quantifying the disruption of the p53-MDM2 interaction in solution.[10][11][12] It relies on the change in the polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein.[12]
Protocol:
-
Reagents:
-
Recombinant human MDM2 protein (N-terminal domain).
-
Fluorescently labeled p53 peptide (e.g., TAMRA-p53).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.
-
Test Compounds: 2-Oxa-6-azaspiro[3.4]octane derivatives, Nutlin-3a, and AMG-232, serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add 10 µL of MDM2 protein and 5 µL of fluorescently labeled p53 peptide to each well.
-
Add 5 µL of serially diluted test compounds or controls (DMSO for no inhibition, unlabeled p53 peptide for maximal inhibition).
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR): Elucidating Binding Kinetics
SPR is a label-free technique that provides real-time data on the association and dissociation of molecules, allowing for the determination of binding kinetics (k_on and k_off) and affinity (K_D).[13][14][15]
Protocol:
-
Immobilization:
-
Immobilize recombinant human MDM2 protein onto a CM5 sensor chip via amine coupling.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject MDM2 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compounds (2-Oxa-6-azaspiro[3.4]octane derivatives, Nutlin-3a, and AMG-232) in running buffer (e.g., HBS-EP+) over the immobilized MDM2 surface.
-
Include a buffer-only injection for baseline subtraction.
-
Regenerate the sensor surface between injections with a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Profile
ITC is considered the gold standard for characterizing binding interactions as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K_D).[16][17]
Protocol:
-
Sample Preparation:
-
Dialyze recombinant human MDM2 protein and dissolve the test compounds in the same buffer (e.g., PBS, pH 7.4).
-
Degas all solutions prior to use.
-
-
Titration:
-
Load the MDM2 protein into the sample cell of the ITC instrument.
-
Load the test compound into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Data Presentation and Comparison
The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate direct comparison.
| Compound | FP IC50 (nM) | SPR K_D (nM) | ITC K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Nutlin-3a | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| AMG-232 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| 2-Oxa-6-azaspiro[3.4]octane Derivative 1 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2-Oxa-6-azaspiro[3.4]octane Derivative 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| ... | ... | ... | ... | ... | ... |
Cellular Assays: Confirming On-Target Activity
Following biophysical characterization, promising compounds should be evaluated in a cellular context to confirm their ability to stabilize p53 and induce a downstream biological response.
Western Blot Analysis
Protocol:
-
Cell Culture and Treatment:
-
Culture a p53 wild-type cancer cell line (e.g., HCT116, U-2 OS) to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 8, 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells and quantify the total protein concentration.
-
-
Immunoblotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, p21 (a p53 target gene), MDM2, and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: Successful inhibitors should lead to a dose-dependent accumulation of p53 and an increase in the expression of its downstream targets, p21 and MDM2 (due to the p53-MDM2 feedback loop).[18]
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Navigating Three-Dimensional Space: A Comparative Guide to Computational Modeling of 2-Oxa-6-azaspiro[3.4]octane and its Bioisosteres
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality (3D) is paramount for improving potency, selectivity, and pharmacokinetic profiles.[1][2] Spirocyclic scaffolds have emerged as a privileged structural class, offering a rigid framework that projects substituents into distinct vectors of chemical space, thereby facilitating optimal interactions with biological targets.[3] Among these, the 2-Oxa-6-azaspiro[3.4]octane motif presents a unique combination of a constrained azetidine ring and a tetrahydrofuran moiety, offering a distinct conformational profile and potential for improved physicochemical properties compared to more traditional saturated heterocycles.
This guide provides a comprehensive, in-depth comparison of the computational modeling and docking of the 2-Oxa-6-azaspiro[3.4]octane scaffold against a therapeutically relevant target, the Melanin-Concentrating Hormone Receptor 1 (MCHR1). We will explore the causal relationships behind methodological choices, present detailed, reproducible protocols, and compare its performance with two notable alternatives: the closely related 2-Oxa-6-azaspiro[3.3]heptane and the commonly employed 2-azaspiro[3.4]octane . This analysis will be grounded in established computational chemistry principles and supported by illustrative data to guide researchers in leveraging these scaffolds for their drug discovery campaigns.
The Significance of Spirocyclic Scaffolds in MCHR1 Antagonism
MCHR1, a G-protein coupled receptor (GPCR), is a validated target for the treatment of obesity and other metabolic disorders.[4][5] The development of MCHR1 antagonists has been an active area of research, with a key challenge being the attainment of high potency and selectivity while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties and avoiding off-target effects, such as hERG channel inhibition.[6] Spirocyclic scaffolds have proven advantageous in this context, as their rigid nature can pre-organize the pharmacophoric elements for optimal receptor binding, potentially leading to enhanced affinity and improved physicochemical properties like reduced lipophilicity.[7]
The 2-Oxa-6-azaspiro[3.4]octane scaffold and its analogs offer a compelling alternative to more flexible or planar heterocyclic systems in the design of MCHR1 antagonists. The central spirocyclic carbon atom introduces a defined 3D geometry, influencing the spatial orientation of substituents and their interactions within the MCHR1 binding pocket.
Comparative Computational Workflow
To provide a robust comparison, we will outline a complete in silico workflow, from ligand and protein preparation to molecular docking, molecular dynamics (MD) simulations, and ADMET property prediction. This workflow is designed to be a self-validating system, where each step builds upon the previous one to provide a comprehensive understanding of the potential of each scaffold.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxa-6-azaspiro[3.4]octane hemioxalate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Oxa-6-azaspiro[3.4]octane hemioxalate. As a unique spirocyclic compound, its handling requires a nuanced understanding of its chemical properties, particularly the hazards associated with its hemioxalate salt form.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure safety and regulatory adherence in the laboratory.
Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. While a complete, peer-reviewed hazard profile for this specific molecule is not widely published, we can infer its risks by examining its constituent parts: the spirocyclic amine and the hemioxalate counter-ion. Oxalic acid and its salts are known to be toxic and corrosive.[2][3] Safety data for structurally similar compounds, such as 6-Azaspiro[3.4]octane hemioxalate, indicate potential for skin, eye, and respiratory irritation.[4] Therefore, this compound must be managed as a hazardous chemical waste.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 1408075-00-2 | [1][5] |
| Molecular Formula | C₈H₁₃NO₅ | [5][6] |
| Molecular Weight | 203.19 g/mol | [5][6] |
| Physical Form | Solid | [5] |
| Inferred Hazards | Toxic, Corrosive, Irritant (Skin, Eye, Respiratory) | [2][3][4] |
| Storage | 2-8°C or Room Temperature, in a tightly-closed container | [6][7][8] |
Core Principles of Hazardous Waste Management
The disposal of this compound falls under universal hazardous waste guidelines. Adherence to these foundational principles is not merely procedural—it is the bedrock of laboratory safety and environmental responsibility.
-
Segregation is Non-Negotiable: Never mix incompatible waste streams. Due to its hemioxalate component, this compound has acidic properties. It must be stored separately from bases, cyanides, sulfides, and strong oxidizing agents to prevent violent reactions.[9]
-
Containment Integrity: All hazardous waste must be stored in containers that are in good condition, chemically compatible with the waste, and feature a secure, leak-proof screw-on cap.[9][10] The container should never be filled beyond 90% capacity (or at least one-inch of headroom) to allow for expansion.[9]
-
Clear and Accurate Labeling: Every waste container must be labeled with a "Hazardous Waste" tag the moment the first particle of waste is added. The label must include the full chemical name—no abbreviations—and a clear description of the contents.[11][12]
-
Designated Storage: Waste must be kept in a designated Satellite Accumulation Area (SAA), which should be under the direct control of laboratory personnel and situated at or near the point of generation.[9] Always use secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[10]
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. The following workflows address the most common scenarios encountered in a research setting.
Protocol 3.1: Disposal of Unused or Expired Solid Compound
This protocol applies to the pure, solid this compound that is no longer needed.
-
Container Selection: If possible, dispose of the chemical in its original manufacturer's container.[12] Ensure the label is intact and legible.
-
Labeling: If not already present, affix a completed hazardous waste tag to the container.
-
Storage: Place the container in the designated SAA, ensuring it is segregated from incompatible materials.
-
Pickup Request: Schedule a waste collection with your institution's Environmental Health & Safety (EH&S) department. Hazardous waste must typically be collected within 90 days of the container being filled or within one year of the first addition of waste.[9][10]
Protocol 3.2: Disposal of Contaminated Solid Waste
This category includes items such as gloves, weighing paper, Kimwipes, and pipette tips that are contaminated with the compound.
-
Waste Collection: Designate a specific waste container for this stream. A five-gallon pail lined with a clear, heavy-duty plastic bag is a common and effective choice.[12]
-
Labeling: Label the pail or bag with a hazardous waste tag detailing the contents as "Debris contaminated with this compound."
-
Accumulation: Collect all contaminated solid lab materials in this dedicated container. Keep the container sealed when not in use.[10]
-
Final Packaging: Once full, securely seal the plastic bag. Double-bagging is recommended to ensure containment.[10]
-
Storage and Pickup: Place the sealed bag in the SAA and request a pickup from EH&S.
Protocol 3.3: Disposal of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Decontamination (Triple Rinsing):
-
Rinse the container thoroughly with a suitable solvent capable of dissolving the compound (e.g., deionized water, given that oxalate salts are generally water-soluble).[2][11]
-
Collect this first rinsate as hazardous aqueous waste (see Protocol 3.4 if applicable).
-
Repeat the rinse two more times. This rinsate can typically be disposed of down the drain, but confirm with your local regulations.[11]
-
-
Drying: Allow the container to air dry completely.
-
Final Disposal: Once triple-rinsed and dry, deface the original label and dispose of the container in the regular trash or glass recycling, as per institutional policy.[11]
Note on Aqueous Waste: If you generate aqueous solutions of this compound, they must be collected as hazardous waste. Neutralizing the solution to a pH between 5.5 and 10.5 may be an option for drain disposal in some jurisdictions, but only for very dilute, small quantities and with explicit approval from your EH&S office.[9][13] Given the toxicity of oxalates, collecting all aqueous waste for EH&S pickup is the most prudent and compliant approach.[7]
Spill Management and Decontamination
Accidental spills require immediate and correct action to mitigate exposure and prevent environmental contamination.
-
Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.[3]
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Contain the Spill:
-
Clean-Up: Using a scoop or forceps, carefully pick up the moistened material and contaminated absorbents. Place everything into a sealed, labeled container for disposal as hazardous waste.[14]
-
Surface Decontamination:
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper management of waste streams containing this compound.
Caption: Waste Disposal Decision Workflow for this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Online] Available at: [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Online] Available at: [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Online] Available at: [Link]
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Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Online] Available at: [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Online] Available at: [Link]
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Cas 1408075-00-2, this compound. LookChem. [Online] Available at: [Link]
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Oxalic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Online] Available at: [Link]
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SAFETY DATA SHEET OXALIC ACID. Ecolab. [Online] Available at: [Link]
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SAFETY DATA SHEET OXALIC ACID. Pollock Advantage. [Online] Available at: [Link]
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Oxalic Acid Standard Operating Procedure. Washington State University. [Online] Available at: [Link]
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MSDS of this compound. ChemSRC. [Online] Available at: [Link]
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Decontamination and Sterilization. National Institutes of Health. [Online] Available at: [Link]
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Biosafety: Decontamination Methods for Laboratory Use. UC San Diego. [Online] Available at: [Link]
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Decontamination Methods In Microbiology lab. Prof.Dr.Maha Adel. [Online] Available at: [Link]
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Disinfection & Decontamination. University of Kentucky. [Online] Available at: [Link]
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Navigating the Safe Handling of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Oxa-6-azaspiro[3.4]octane hemioxalate. As a novel spirocyclic scaffold, its unique chemical properties demand a thorough understanding of its potential hazards and the implementation of robust safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety principles.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid substance that presents several potential hazards.[1] A comprehensive risk assessment is the foundational step before any handling activities.
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[2] Prolonged or repeated contact may lead to inflammation, characterized by itching, scaling, reddening, or blistering.[2]
-
Serious Eye Irritation: This compound can cause serious eye irritation.[2] Direct contact with the eyes may result in redness, pain, and potential damage.[2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2][3]
-
Harmful if Swallowed or in Contact with Skin: Some safety data sheets classify this chemical as harmful if ingested or absorbed through the skin.[4]
Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C8H13NO5 | [1][5] |
| Molecular Weight | 203.1925 g/mol | [1][5] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C is recommended by some suppliers. | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following PPE is mandatory and should be donned before entering the designated handling area.
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement to protect against accidental splashes.[6]
-
Chemical Goggles: Recommended for procedures with a higher risk of splashing.[6]
-
Face Shield: In addition to safety glasses or goggles, a face shield should be worn when there is a significant risk of splashing or when handling larger quantities.[7][8]
Why this is important: The oxetane ring within the spirocyclic structure, while relatively stable, can be reactive under certain conditions. The primary hazard is eye irritation, and direct contact must be prevented.[2]
-
-
Hand Protection:
-
Chemical-Resistant Gloves: Disposable nitrile gloves are a suitable choice for incidental contact.[7] It is crucial to check the manufacturer's glove compatibility data for specific breakthrough times. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.[9]
Why this is important: The compound is known to cause skin irritation, and some data suggests it may be harmful upon skin contact.[2][4] Gloves provide a necessary barrier to prevent dermal absorption and local irritation.
-
-
Body Protection:
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and fully buttoned to protect the skin and personal clothing.[7] For procedures with a higher risk of splashes, a chemically resistant apron or gown made of a low-permeability fabric is recommended.[6][9][10]
Why this is important: This prevents contamination of personal clothing and minimizes skin exposure to any spills or airborne particles.
-
-
Respiratory Protection:
-
Use in a Well-Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[2][11]
-
Respirator: If engineering controls are not sufficient to maintain exposure below permissible limits, or during large-scale operations, a NIOSH-approved respirator may be necessary.[4][7] The type of respirator will depend on the specific exposure assessment.
Why this is important: The compound may cause respiratory irritation.[2][3] Engineering controls are the primary method to mitigate this risk, with respiratory protection serving as a crucial secondary measure.
-
Safe Handling and Operational Plan: A Step-by-Step Approach
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Designate a Handling Area: Clearly define the area where the compound will be handled, preferably within a chemical fume hood.[11]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and reaction vessels.
-
Review the SDS: Before starting, re-familiarize yourself with the specific hazards and emergency procedures outlined in the Safety Data Sheet.[12]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.[3]
-
-
Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in Section 2.
-
Weighing and Dispensing:
-
Experimental Procedure:
-
Maintain controlled conditions throughout your experiment.
-
Be mindful of potential incompatibilities. While specific data for this compound is limited, it is prudent to avoid strong oxidizing agents.
-
-
Decontamination: After completing your work, decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
-
Post-Handling:
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye/face protection.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and empty containers, in a designated hazardous waste container.[2][3][4]
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[2][9]
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Seek immediate medical attention.[3] If contact lenses are worn, remove them if it is safe to do so.[3][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4][12] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air.[12][13] If they are not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[2][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[12] Call a poison center or doctor if you feel unwell.[4]
-
Spills:
-
Minor Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3] Place the absorbed material into a sealed container for proper disposal.[3]
-
Major Spills: In the case of a large spill, evacuate the area and alert the appropriate emergency response team.[3]
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any associated contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound, including excess material, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[2][3]
-
Disposal Method: Do not dispose of this chemical down the drain or in regular trash.[11] All waste must be disposed of through a licensed professional waste disposal service.[4][12] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[12]
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific advancement.
References
-
MSDS of this compound. (n.d.). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
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Cas 1408075-00-2,this compound | lookchem. (n.d.). Retrieved from [Link]
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eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
-
ADMINISTRATIVE POLICY Policy Title Personal Protective Equipment. (2023, May 15). Retrieved from [Link]
Sources
- 1. 2-Oxa-6-azaspiro[3.4]octane oxalic acid | CymitQuimica [cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. policy.tulane.edu [policy.tulane.edu]
- 9. osha.gov [osha.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. capotchem.cn [capotchem.cn]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


